molecular formula C7H6Br2N2 B2357908 3,5-Dibromo-3a,7a-dihydro-1H-indazole CAS No. 1993149-06-6

3,5-Dibromo-3a,7a-dihydro-1H-indazole

Cat. No.: B2357908
CAS No.: 1993149-06-6
M. Wt: 277.947
InChI Key: KVJQPTLKDVGGHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-3a,7a-dihydro-1H-indazole is a brominated indazole derivative offered as a high-purity chemical building block for research and development applications. Indazole cores are known to be privileged structures in medicinal chemistry, frequently serving as key scaffolds in the discovery of novel bioactive molecules . This compound is particularly valuable for its bromine functional groups, which provide reactive sites for further synthetic modification via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the rapid exploration of chemical space around the indazole core. Researchers can leverage this reagent in the synthesis of potential enzyme inhibitors, functional materials, or as an intermediate in the development of novel chemical entities. Applications: This compound is primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research (RUO). It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-3a,7a-dihydro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3,5-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJQPTLKDVGGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2C1NN=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,5-Dibromo-3a,7a-dihydro-1H-indazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3,5-Dibromo-3a,7a-dihydro-1H-indazole , a specialized heterocyclic scaffold. While often encountered as a stable intermediate in the synthesis of the fully aromatic 3,5-dibromo-1H-indazole (a critical pharmacophore in kinase inhibitors), the dihydro form possesses distinct structural and chemical properties valuable for fragment-based drug discovery (FBDD) and stereoselective synthesis.[1]

Chemical Class: Bicyclic Pyrazoline / Dihydroindazole CAS Registry Number: 1993149-06-6 Molecular Formula: C


H

Br

N

Molecular Weight: 277.95 g/mol [1]

Executive Summary

3,5-Dibromo-3a,7a-dihydro-1H-indazole represents a partially saturated bicyclic system consisting of a pyrazole ring fused to a cyclohexadiene moiety across the 3a and 7a bridgehead carbons.[1] Unlike its fully aromatic analog (3,5-Dibromo-1H-indazole ), this compound features sp


 hybridization at the bridgehead positions, imparting a non-planar, 3D molecular geometry.[1]

This scaffold serves two primary roles in high-value chemical research:

  • Synthetic Precursor: It is the direct [3+2] cycloaddition product en route to aromatic indazoles, often requiring controlled oxidation to aromatize.[1]

  • Fsp

    
     Building Block:  In modern drug discovery, it offers a "3D" alternative to flat aromatic cores, improving solubility and providing unique vectors for protein-ligand interactions.[1]
    

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The core distinction between the dihydro and aromatic forms lies in the bridgehead carbons (C3a and C7a).[1]

Feature3,5-Dibromo-3a,7a-dihydro-1H-indazole 3,5-Dibromo-1H-indazole (Aromatic)
Hybridization (Bridgehead) sp

(Tetrahedral)
sp

(Planar)
Geometry Buckled/Bent (Cis-fused [4.3.0] system)Planar (Flat aromatic system)
Aromaticity Non-aromatic (isolated alkenes)Fully aromatic (10

-electrons)
Solubility Higher in aliphatic solventsHigher in polar organic solvents
Reactivity Susceptible to oxidation/eliminationElectrophilic Aromatic Substitution (SEAr)
Tautomerism and Stability

The 3a,7a-dihydro structure contains an N-H bond in the pyrazole ring.[1] Depending on the substitution pattern, it may exist in equilibrium with its tautomeric forms, though the 1H-isomer is generally favored.[1]

  • Stability Warning: The dihydro core is thermodynamically less stable than the aromatic indole/indazole system.[1] It is prone to oxidative aromatization (loss of H

    
    ) upon exposure to air, light, or mild oxidants (e.g., DDQ, MnO
    
    
    
    ).[1]

Synthesis & Production Pathways

The synthesis of 3,5-dibromo-3a,7a-dihydro-1H-indazole typically proceeds via a [3+2] 1,3-Dipolar Cycloaddition , a reaction class known for high atom economy and stereocontrol.[1]

Mechanism: The Diazo-Diene Cycloaddition

The formation involves the reaction of a diazo species (providing the N-N bond) with a brominated cyclic diene or quinone derivative.[1]

  • Precursors:

    • Dipole: Diazo compound (e.g., diazomethane derivative or generated in situ from hydrazones).[1]

    • Dipolarophile: 3,5-Dibromo-1,4-cyclohexadiene (or similar electron-deficient cyclic alkene).[1]

  • Cycloaddition: The 1,3-dipole adds across the double bond of the cyclohexadiene.[1] Regioselectivity is governed by the electronic withdrawing effects of the bromine atoms.[1]

  • Isolation: The dihydro product precipitates or is isolated via chromatography on neutral alumina (silica may catalyze aromatization).[1]

Visualization of Synthesis Pathway

The following diagram illustrates the conversion from precursors to the dihydro intermediate and its subsequent aromatization.

IndazoleSynthesis Precursors Precursors (Diazo + Bromo-Diene) TS [3+2] Transition State (Concerted) Precursors->TS Cycloaddition Dihydro 3,5-Dibromo-3a,7a- dihydro-1H-indazole (sp3 Core) TS->Dihydro Ring Closure Aromatic 3,5-Dibromo-1H-indazole (Aromatic Drug Scaffold) Dihydro->Aromatic Oxidative Aromatization (-2H) / DDQ or O2 SideProduct N-Alkylated Byproducts Dihydro->SideProduct Over-reaction

Caption: Synthesis pathway showing the [3+2] cycloaddition formation of the dihydro scaffold and its potential oxidation to the aromatic indazole.

Experimental Protocols

Synthesis of 3,5-Dibromo-3a,7a-dihydro-1H-indazole Core

Note: This protocol assumes the use of a generated diazo species reacting with a brominated cyclic alkene.[1]

Reagents:

  • Brominated Cyclohexadiene derivative (1.0 equiv)[1]

  • Hydrazine hydrate (1.2 equiv) or Diazoalkane precursor[1]

  • Solvent: Ethanol or THF (anhydrous)[1]

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Preparation: Dissolve the brominated diene in anhydrous THF under nitrogen atmosphere. Cool the solution to 0°C.

  • Addition: Add the hydrazine/diazo source dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent immediate aromatization.[1]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT. Monitor via TLC (eluent: Hexane/EtOAc 4:1).[1] The dihydro product typically appears as a less polar spot compared to the hydrazine but more polar than the aromatic indazole.[1]

  • Work-up: Quench with cold water. Extract with diethyl ether.[1] Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    .[1]
  • Purification: Crucial Step. Do not use acidic silica gel, as it promotes aromatization.[1] Use Neutral Alumina flash chromatography or recrystallization from cold ethanol.[1]

Aromatization to 3,5-Dibromo-1H-indazole

If the goal is the aromatic scaffold (e.g., for kinase inhibitor synthesis), the dihydro compound is oxidized.[1]

Protocol:

  • Dissolve 3,5-Dibromo-3a,7a-dihydro-1H-indazole in Dichloromethane (DCM).

  • Add 1.1 equiv of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO

    
     .[1]
    
  • Stir at RT for 1–4 hours.

  • Filter through a Celite pad to remove oxidant residues.[1]

  • Evaporate solvent to yield the aromatic 3,5-dibromo-1H-indazole (CAS 40598-76-3).[1]

Applications in Drug Development[1][3][7]

The "Escape from Flatland"

While the aromatic analog is a privileged scaffold for kinase inhibitors (e.g., targeting VEGFR, PDGFR), the 3a,7a-dihydro form is gaining traction in Fragment-Based Drug Discovery (FBDD) .[1]

  • Vector Diversity: The buckled shape allows substituents at the 3- and 5-positions to project into unique pockets of a target protein that planar molecules cannot access.[1]

  • Solubility: The disruption of planarity and reduction in aromatic stacking interactions significantly improves aqueous solubility, a common bottleneck in indazole drug candidates.[1]

Functionalization Logic

The 3,5-dibromo substitution pattern allows for orthogonal functionalization, even in the dihydro form:

  • C3-Br (Pyrazole): Highly reactive towards nucleophilic aromatic substitution (if aromatized) or metal-halogen exchange.[1]

  • C5-Br (Cyclohexadiene): Reacts as a vinyl/allylic bromide, suitable for Suzuki-Miyaura coupling under mild conditions to prevent aromatization.[1]

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.[1] Potential mutagen (due to alkylating capability of brominated intermediates).[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Light Sensitive (light accelerates aromatization).[1]

  • Disposal: Halogenated organic waste streams.

References

  • Sigma-Aldrich. Product Specification: 3,5-Dibromo-3a,7a-dihydro-1H-indazole (CAS 1993149-06-6).[1][2]Link[1]

  • BenchChem. 4,6-Dibromo-1H-indazole and Indazole Derivatives: Structure and Reactivity. BenchChem Technical Support, 2025.[1] Link[1]

  • Giraud, F., et al. C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand, 2025.[1] (Discusses halogenation and reactivity of indazole cores). Link

  • Ying, S., et al. Ultrasound-assisted bromination of indazoles at the C3 position.[1] RSC Advances, 2023, 13, 581-585.[1] (Mechanistic insights into bromination patterns). Link[1]

  • Luo, Z., et al. Synthesis of Polycyclic Pyrazoles via [3+2]-Cycloaddition.[1] PMC, 2025.[1] (Describes the isolation of stable dihydro-indazole intermediates). Link

Sources

Navigating the Synthetic Landscape of Brominated Indazoles: A Technical Guide to 3,5-Dibromo-1H-indazole and its Dihydro Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide offers an in-depth exploration of 3,5-Dibromo-1H-indazole, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. While the specific dihydro variant, 3,5-Dibromo-3a,7a-dihydro-1H-indazole, is not extensively documented in current scientific literature, this paper will provide a comprehensive overview of its aromatic precursor, including its chemical identifiers, synthesis, and reactivity. Furthermore, we will delve into established methodologies for the synthesis of dihydroindazoles, providing a foundational understanding for the potential creation of the titular dihydro compound. This guide is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in halogenated heterocyclic scaffolds.

Core Compound Identification: 3,5-Dibromo-1H-indazole

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a variety of FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive framework for designing enzyme inhibitors and receptor modulators. The brominated derivative, 3,5-Dibromo-1H-indazole, serves as a versatile building block for the synthesis of more complex molecules through functionalization of its bromine-substituted positions.

A comprehensive summary of the key identifiers for 3,5-Dibromo-1H-indazole is provided in the table below:

IdentifierValueSource
CAS Number 40598-76-3
Molecular Formula C₇H₄Br₂N₂
Molecular Weight 275.93 g/mol
Synonyms 3,5-Dibromoindazole

Synthesis and Elucidation of 3,5-Dibromo-1H-indazole

The synthesis of 3,5-Dibromo-1H-indazole can be approached through the direct bromination of an indazole precursor. A plausible and efficient method involves the use of a suitable brominating agent. For instance, the bromination of indazoles at the C3 position has been successfully achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound-assisted conditions, offering a rapid and high-yielding protocol. While a specific procedure for the 3,5-dibromination is not detailed in the immediate search results, a two-step process involving the initial synthesis of 5-bromo-1H-indazole followed by a subsequent bromination at the C3 position is a logical synthetic strategy. 5-bromo-1H-indazole can be used as a starting material for the preparation of 3,5-Dibromo-1H-indazole.

G Indazole 1H-Indazole BrominatingAgent1 Brominating Agent (e.g., NBS) Indazole->BrominatingAgent1 Bromoindazole 5-Bromo-1H-indazole BrominatingAgent2 Brominating Agent (e.g., DBDMH) Bromoindazole->BrominatingAgent2 Dibromoindazole 3,5-Dibromo-1H-indazole BrominatingAgent1->Bromoindazole Regioselective Bromination (C5) BrominatingAgent2->Dibromoindazole Bromination (C3)

Caption: Conceptual workflow for the synthesis of 3,5-Dibromo-1H-indazole.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring. The chemical shifts and coupling constants of these protons would be influenced by the positions of the two bromine atoms. Data for the parent 1H-indazole shows protons in the range of 7.1 to 8.1 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbons attached to the bromine atoms would exhibit chemical shifts characteristic of halogenated aromatic carbons. For N-substituted indazoles, the chemical shift of C3 is a useful indicator of the substitution pattern, typically around 135 ppm for 1-substituted indazoles.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 275.93 g/mol . A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a definitive feature.

Reactivity and Synthetic Utility

The two bromine atoms on the 3,5-Dibromo-1H-indazole scaffold possess differential reactivity, which can be exploited for selective functionalization. The C-Br bond at the C3 position is generally more susceptible to nucleophilic substitution and certain cross-coupling reactions compared to the C-Br bond on the benzene ring. This difference in reactivity is crucial for its application as a versatile building block in the synthesis of complex pharmaceutical compounds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atoms on the indazole ring serve as excellent handles for these transformations, allowing for the introduction of a wide range of substituents. The ability to perform these reactions regioselectively is a key advantage in multi-step syntheses. For instance, in dihalogenated systems, the more reactive C-Br bond can be selectively coupled under milder conditions, leaving the less reactive halogen for a subsequent transformation. This stepwise functionalization enables the construction of diverse molecular architectures from a single starting material.

The Elusive Dihydro-indazole: A Path Forward

While 3,5-Dibromo-3a,7a-dihydro-1H-indazole remains a compound with limited available data, its synthesis can be conceptually approached through established methods for creating dihydroindazoles. These methods generally fall into two categories: the reduction of the aromatic indazole ring or cycloaddition reactions.

A copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles has been developed, offering good yields and tolerance to various functional groups on the aromatic ring. Additionally, a cascade hexadehydro-Diels–Alder/[3 + 2] cycloaddition reaction has been described for the efficient construction of fully substituted 2,3-dihydro-1H-indazole scaffolds.

G cluster_0 Reduction Pathway cluster_1 Cycloaddition Pathway Dibromoindazole 3,5-Dibromo-1H-indazole ReducingAgent Reducing Agent (e.g., NaBH4, H2/Pd) Dibromoindazole->ReducingAgent Dihydroindazole 3,5-Dibromo-3a,7a-dihydro-1H-indazole ReducingAgent->Dihydroindazole Ring Reduction Dienophile Dienophile Dienophile->Dihydroindazole [4+2] Cycloaddition Diene Brominated Diene Diene->Dienophile

Caption: Potential synthetic pathways to 3,5-Dibromo-3a,7a-dihydro-1H-indazole.

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in modern drug discovery, with numerous derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties. The introduction of bromine atoms onto the indazole ring provides a strategic advantage for lead optimization. The bromine atoms can serve as handles for further chemical modifications, enabling the exploration of the structure-activity relationship (SAR) of a compound series.

Brominated indazoles are key intermediates in the synthesis of several potent kinase inhibitors and other therapeutic agents. For example, the indazole core is present in drugs like Axitinib, a tyrosine kinase inhibitor, and Granisetron, a 5-HT3 receptor antagonist used as an antiemetic. The ability to selectively functionalize dibrominated indazoles allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Conclusion

3,5-Dibromo-1H-indazole is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined chemical identifiers and accessible synthetic routes make it a key resource for medicinal chemists. While its dihydro analog, 3,5-Dibromo-3a,7a-dihydro-1H-indazole, is not a readily characterized compound, this guide provides a roadmap for its potential synthesis based on established methodologies for dihydroindazole formation. The strategic use of brominated indazoles in drug discovery programs continues to contribute to the development of new and effective therapies for a range of diseases.

References

A copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles has been developed. This synthetic route provides the desired indazoles in moderate to good yields (55%–72%) which are substantially better than those achievable with an alternative two-step reaction sequence. The reaction is tolerant of functionality on the aromatic ring. (Source: One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC) 3,5-Dibromo-1-methyl-1H-indazole * Cold-chain transportation. CAS No.:52088-11-6. (Source: 52088-11-6|3,5-Dibromo-1-methyl-1H-indazole|BLD Pharm) Synonyms: 3,5-Dibromoindazole ; CAS Number: 40598-76-3 ; Molecular Formula: C7H4Br2N ; Molecular Weight: 275.93. (Source: 1H-Indazole,3,5-dibromo- - CAS Database - ChemNet) Synthesis of oxo-dihydrospiroindazole-based acetyl-CoA carboxylase (ACC) inhibitors is reported. The dihydrospiroindazoles were assembled in a regioselective manner in six steps from substituted hydrazines and protected 4-formylpiperidine. (Source: Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors) A new series of 4,5-dihydro-2H-indazoles was synthesized and evaluated for anti-inflammatory activity using formalin-induced paw edema and turpentine oil-induced granuloma pouch bioassays. (Source: Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed) Analysis Data for Compounds 3a-3y. N. N. 3-methyl-1-phenyl-1H-indazole (3a)2. Yellow oil (89 mg, 86 %). 1H NMR (400 MHz, CDCl3) δ 7.74 – 7.71 (m, 4H), 7.54 – 7.50 (m, 2H),. 7.44 – 7.40 (m, 1H), 7.32 (dd, J = 14.6, 7.3 Hz, 1H), 7.21 (t, J = 7.5 Hz, 1H), 2.67 (s, 3H). 13C. NMR (100 MHz, CDCl3) δ 144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6,. 110.4, 11.9. MS (EI, 70 eV) m/z : 208 (M+), 193, 167, 139, 104, 77. (Source: 3 - Supporting Information) One such critical indazole derivative is 5-Bromo-7-methoxy-1H-indazole (CAS: 1374652-62-6). This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its strategic placement of a bromine atom and a methoxy group on the indazole core provides chemists with versatile handles for further functionalization, allowing for the exploration of diverse chemical spaces. (Source: The Role of Indazole Derivatives in Modern Drug Discovery) A cascade hexadehydro-Diels–Alder (HDDA)/[3 + 2] cycloaddition reaction between tetrayne and N,N′-

Biological activity of dibromo-dihydro-indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Dibromo-Dihydro-Indazole Derivatives

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive compounds and approved pharmaceuticals.[1] Its structural versatility allows for extensive modification to modulate pharmacological activity. This guide focuses on a specific, underexplored subclass: dibromo-dihydro-indazole derivatives. We will delve into the rationale behind their synthesis, explore their significant biological activities with a focus on anticancer and anti-inflammatory applications, and provide detailed experimental frameworks for their evaluation. This document serves as a technical resource for researchers and drug development professionals, synthesizing established principles with field-proven insights to illuminate the therapeutic potential of these halogenated heterocyclic compounds.

The Indazole Scaffold: A Gateway to Therapeutic Innovation

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] This aromatic system is found in a variety of synthetic compounds and displays a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective properties.[3][4][5] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[4][6]

The introduction of specific substituents onto the indazole ring is a key strategy for optimizing potency, selectivity, and pharmacokinetic profiles.

  • Bromination: Halogen atoms, particularly bromine, can significantly enhance biological activity. They can form halogen bonds with protein targets, increase lipophilicity to improve membrane permeability, and block sites of metabolism, thereby increasing the compound's half-life. The effects of bromo substitutions can be diverse, impacting everything from anticancer to antioxidant activities.[7]

  • Hydrogenation (Dihydro-): Reducing one of the rings to a "dihydro" state disrupts the planarity of the bicyclic system. This added three-dimensionality can lead to more specific and higher-affinity interactions with the complex topology of protein binding sites, potentially improving selectivity and reducing off-target effects.

This guide specifically examines the confluence of these two modifications, exploring the unique biological landscape of dibromo-dihydro-indazole derivatives.

Synthetic Pathways: From Concept to Compound

The synthesis of dibromo-dihydro-indazole derivatives requires a multi-step approach that combines classical heterocyclic chemistry with modern functionalization techniques. The causality behind the chosen synthetic route is to first establish the core dihydro-indazole scaffold and then introduce the bromo-substituents in a controlled manner.

General Synthetic Workflow

A plausible and efficient synthesis begins with the construction of a substituted cyclohexanone, which serves as the precursor to the dihydro-indazole ring system. This is followed by cyclization and subsequent bromination.

G cluster_0 Part 1: Dihydro-Indazole Core Synthesis cluster_1 Part 2: Regioselective Bromination A Substituted Cyclohexanone C Condensation & Cyclization (e.g., in MeOH/H+) A->C B Hydrazine Hydrate B->C D 4,5,6,7-Tetrahydro-1H-indazole Derivative C->D Forms bicyclic core F Halogenation Reaction (e.g., in H2SO4) D->F C-H Activation/Substitution E Dibrominating Agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin) E->F G Dibromo-4,5,6,7-tetrahydro-1H-indazole F->G cluster_pathway TRK Signaling Pathway cluster_inhibition Mechanism of Inhibition TRK TRK Fusion Protein (Receptor Tyrosine Kinase) RAS RAS TRK->RAS PLCg PLCγ TRK->PLCg PI3K PI3K TRK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation DAG DAG PLCg->DAG PKC PKC PLCg->PKC DAG->Proliferation PKC->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Dibromo-dihydro-indazole Derivative Inhibitor->TRK Blocks ATP Binding Site

Caption: Simplified TRK signaling pathway and the action of indazole inhibitors.

The dibromo substitutions on the indazole ring can enhance binding affinity within the ATP pocket, while the non-planar dihydro structure may allow for interactions with regions of the kinase that are inaccessible to planar molecules, potentially overcoming resistance mutations seen with first-generation inhibitors. [8]

Anti-inflammatory Activity: Modulation of Pro-inflammatory Mediators

Chronic inflammation is a key factor in many diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties by inhibiting crucial mediators of the inflammatory response. [9][10]Studies show that these compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, and reduce the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). [10][11] The mechanism likely involves the suppression of signaling pathways, such as NF-κB, that control the transcription of these inflammatory genes. The anti-inflammatory effect is often dose-dependent and can be attributed to the combined inhibition of these key inflammatory molecules. [11]

Quantitative Data and Structure-Activity Relationship (SAR)

The biological activity of these derivatives is highly dependent on their substitution patterns. The table below summarizes representative data for related indazole compounds to provide a basis for understanding potential potency.

Compound ClassTarget/AssayIC₅₀ ValueReference
Indazole Derivative (Compound 2f)4T1 Breast Cancer Cell Line0.23 µM[12][13]
Indazole Derivative (Compound B31)Km-12 Cell Line (TRK fusion)0.3 nM[8]
5-AminoindazoleCyclooxygenase-2 (COX-2)12.32 µM[11]
6-NitroindazoleCyclooxygenase-2 (COX-2)19.22 µM[11]
Indazole Derivative (Compound 121)IDO1 Enzyme720 nM[14]

Structure-Activity Relationship (SAR) Insights:

  • Bromo Substituents: The position and number of bromine atoms are critical. Dibromination is hypothesized to increase lipophilicity and potency compared to mono-brominated or non-halogenated analogues.

  • Dihydro Core: The saturation of the cyclohexene ring introduces a "bend" in the molecule. This can be crucial for fitting into specific enzymatic pockets and may enhance selectivity for certain kinase isoforms or other protein targets.

  • Other Substituents: Functionalization at other positions (e.g., with amino or nitro groups) can further modulate activity, solubility, and metabolic stability, as seen with 5-aminoindazole's potent COX-2 inhibition. [11]

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating protocols are essential.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

Objective: To assess the cytotoxic effect of dibromo-dihydro-indazole derivatives on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., 4T1 or Km-12) into 96-well microplates at a density of 3,000-5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells. Incubate for 72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of Dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value. [1]

Protocol: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the ability of a compound to inhibit the activity of a specific protein kinase (e.g., TRKA).

Methodology:

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, a specific peptide substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the dibromo-dihydro-indazole derivative to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Kinase Reaction: Initiate the phosphorylation reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes). The kinase will transfer a phosphate group from ATP to the substrate.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate, linked to a detection system (e.g., fluorescence or luminescence).

  • Data Analysis: The signal is inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.

Future Directions and Conclusion

Dibromo-dihydro-indazole derivatives represent a promising, albeit underexplored, area of medicinal chemistry. Their unique combination of halogenation and non-planar geometry provides a compelling foundation for developing next-generation therapeutics with potentially enhanced potency, selectivity, and improved resistance profiles.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing a library of derivatives with bromine atoms at different positions to precisely map their impact on activity against a panel of kinases and inflammatory targets.

  • In Vivo Evaluation: Advancing lead compounds into animal models of cancer and inflammation to assess their efficacy, pharmacokinetics, and safety profiles. [12]* Mechanism of Action Studies: Utilizing molecular docking and co-crystallography to visualize how these compounds bind to their targets, providing crucial insights for further rational drug design.

References

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018).
  • Frost, J., et al. (2016). Substituted Indazoles as Nav1.7 Blockers for the Treatment of Pain. Journal of Medicinal Chemistry.
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018).
  • Saha, S., Pal, D., & Nimse, S. B. (2022). Indazole Derivatives Effective against Gastrointestinal Diseases. Current Topics in Medicinal Chemistry.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI.
  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Preprints.org.
  • Synthesis and biological activities of a novel series of indazole deriv
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
  • Discovery and synthesis of novel indazole deriv
  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. (n.d.).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.
  • Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Method for preparing 1H-indazole derivative. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Semantic Scholar.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). Semantic Scholar.
  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. (n.d.).
  • Discovery of novel indazole derivatives as second-gener
  • Ying, S., Liu, X., Guo, T., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
  • Indazole From Natural Resources And Biological Activity. (2022).

Sources

A Methodological Guide to Assessing the Thermodynamic Stability of Novel Heterocyclic Compounds: A Case Study of 3,5-Dibromo-3a,7a-dihydro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive, field-proven framework for determining the thermodynamic stability of novel, synthesized heterocyclic compounds. For researchers, synthetic chemists, and drug development professionals, understanding a molecule's intrinsic stability is a critical-path parameter that dictates its viability as a drug candidate, its required storage conditions, and its potential degradation pathways. The absence of public data on a specific target, such as 3,5-Dibromo-3a,7a-dihydro-1H-indazole , necessitates a robust, first-principles approach to its characterization.

This document abandons a rigid template in favor of a logical, causality-driven workflow. It is designed not as a mere list of protocols, but as a self-validating system of inquiry. We will use the hypothetical molecule, 3,5-Dibromo-3a,7a-dihydro-1H-indazole, as a practical case study to illustrate the decision-making process behind each experimental choice, thereby grounding the methodology in real-world application.

Foundational Principles: The "Why" Before the "How"

The thermodynamic stability of a molecule is a measure of its energy content relative to its constituent elements or potential decomposition products. A compound is thermodynamically stable if its decomposition is endergonic (requires energy input) and kinetically stable if the activation energy for decomposition is high. For a pharmaceutical compound, instability can lead to loss of potency, formation of toxic degradants, and unpredictable behavior during formulation.

The indazole scaffold and its derivatives are prevalent in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The introduction of bromine atoms and a dihydro-scaffold, as in our case study, significantly alters the electronic and steric properties, making a thorough stability assessment indispensable. Brominated compounds, in particular, can undergo thermal decomposition to release hydrobromic acid or other reactive species, a critical consideration for both safety and long-term storage.[5][6]

Prerequisite: Unambiguous Structural and Purity Confirmation

Before any thermodynamic assessment, the identity and purity of the analyte must be unequivocally established. Impurities can introduce extraneous thermal events (e.g., melting point depression, additional decomposition steps) that confound the interpretation of stability data.

Protocol 2.1: Full Spectroscopic and Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC):

    • Objective: Confirm the covalent structure, including the regiochemistry of the bromine substituents and the stereochemistry of the 3a and 7a protons on the dihydro-ring.

    • Procedure: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Acquire high-resolution ¹H and ¹³C spectra. Run 2D NMR experiments (COSY, HSQC) to establish proton-proton and proton-carbon correlations, confirming atom connectivity.

    • Causality: This is the gold standard for structural elucidation in solution. Without a confirmed structure, all subsequent data lacks a valid point of reference.

  • Mass Spectrometry (MS):

    • Objective: Determine the molecular weight and isotopic pattern to confirm the elemental formula (C₇H₆Br₂N₂).

    • Procedure: Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap). The presence of two bromine atoms will generate a characteristic M, M+2, M+4 isotopic pattern with a relative intensity ratio of approximately 1:2:1, providing definitive evidence of dibromination.

    • Causality: This technique validates the molecular formula derived from NMR and synthesis.

  • Purity Analysis (HPLC-UV/MS):

    • Objective: Quantify the purity of the sample.

    • Procedure: Develop a high-performance liquid chromatography (HPLC) method using a suitable column (e.g., C18) and mobile phase. Detect the analyte using a UV detector at an appropriate wavelength and a mass spectrometer. Purity should ideally be >98% for reliable thermal analysis.

    • Causality: Thermodynamic parameters like melting point and enthalpy of fusion are highly sensitive to impurities. This step ensures the data reflects the compound itself, not a mixture.

Core Thermodynamic Stability Workflow

The primary investigation into thermodynamic stability involves subjecting the compound to a controlled temperature program to observe thermal transitions and decomposition events. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive picture of the material's behavior upon heating.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Isothermal & Long-Term Stability cluster_3 Phase 4: Mechanistic Insight Synthesis Synthesis of 3,5-Dibromo-3a,7a-dihydro-1H-indazole Purification Purification (e.g., Column Chromatography) Synthesis->Purification QC Full Characterization (NMR, MS, HPLC >98%) Purification->QC DSC Differential Scanning Calorimetry (DSC) - Melting Point (Tm) - Enthalpy of Fusion (ΔHf) - Decomposition Onset (T_onset) QC->DSC Pure Sample TGA Thermogravimetric Analysis (TGA) - Decomposition Profile - Mass Loss % - Residue Analysis QC->TGA Pure Sample Forced_Deg Forced Degradation (Acid, Base, Oxidative, Photolytic) DSC->Forced_Deg Identify Thermal Stress Limits TGA_MS Evolved Gas Analysis (TGA-MS / Py-GC-MS) TGA->TGA_MS Identify Degradants ICH_Stability ICH Long-Term Stability (Controlled Temp/Humidity) Forced_Deg->ICH_Stability Inform Storage Conditions DFT Computational Modeling (DFT) - Bond Dissociation Energies TGA_MS->DFT Validate Decomposition Pathways

Overall Workflow for Thermodynamic Stability Assessment.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It reveals phase transitions like melting and energetic events like decomposition.

Protocol 3.1.1: DSC Analysis for Melting and Decomposition

  • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan as a reference.

    • Causality: Small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate onset temperatures.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min).

    • Causality: An inert atmosphere prevents oxidative decomposition, ensuring that the observed thermal events are intrinsic to the molecule's stability and not a reaction with air.

  • Thermal Program:

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp the temperature from 25 °C to a temperature well above the expected decomposition (e.g., 350 °C) at a rate of 10 °C/min.

    • Causality: A 10 °C/min heating rate is a standard condition that balances resolution and experimental time. Faster rates can shift transition temperatures higher, while slower rates may broaden peaks.

  • Data Analysis:

    • Melting Point (Tₘ): Identify the sharp, endothermic peak. The onset temperature is typically reported as the melting point.

    • Enthalpy of Fusion (ΔHբ): Integrate the area of the melting peak. This value relates to the compound's crystallinity and lattice energy.

    • Decomposition: Identify any sharp, exothermic events following the melt. The onset of this exotherm is a critical indicator of thermal decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is essential for quantifying decomposition events and determining the temperature ranges of stability.

Protocol 3.2.1: TGA for Decomposition Profiling

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a ceramic or platinum TGA pan.

    • Causality: A slightly larger sample mass than in DSC is acceptable and helps ensure accurate mass loss detection.

  • Instrument Setup: Place the pan in the TGA furnace. Purge with an inert gas (e.g., Nitrogen at 50-100 mL/min).

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.

  • Data Analysis:

    • Plot mass (%) vs. temperature.

    • Identify the onset temperature of mass loss, which corresponds to the beginning of decomposition. This should correlate with the exotherm observed in DSC.

    • Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

    • Quantify the percentage of mass lost at each step. For our case study, a loss corresponding to HBr or Br₂ could be a potential initial decomposition step.

Hypothetical Data Summary

The data from these analyses should be summarized for clarity.

ParameterMethodHypothetical Value for Case StudySignificance
Melting Point (Tₘ)DSC175.4 °CDefines solid-state stability limit; purity indicator.
Enthalpy of Fusion (ΔHբ)DSC28.5 J/gRelates to crystal lattice energy and intermolecular forces.
Decomposition Onset (Tₒₙₛₑₜ)DSC (Exotherm)210.1 °CTemperature at which rapid, energetic decomposition begins.
Decomposition Onset (T₅%)TGA215.5 °CTemperature at which 5% mass loss occurs; a key stability benchmark.
Major Mass Loss StepTGA215-280 °CIndicates the primary decomposition temperature range.

Elucidating Decomposition Pathways

Identifying the products of decomposition provides mechanistic insight into the molecule's weaknesses. This is crucial for predicting potential toxic degradants in a pharmaceutical context.

Protocol 4.1: Evolved Gas Analysis (TGA-MS)
  • Objective: To identify the chemical nature of the gases evolved during decomposition as measured by TGA.

  • Procedure: Perform a TGA experiment as described in Protocol 3.2.1, but with the gas outlet of the TGA furnace coupled directly to the inlet of a mass spectrometer via a heated transfer line.

  • Data Analysis: Correlate the mass loss events on the TGA curve with the mass spectra of the evolved gases. For 3,5-Dibromo-3a,7a-dihydro-1H-indazole, one might look for the m/z signals corresponding to HBr (m/z 80, 82), Br₂ (m/z 158, 160, 162), or fragments of the indazole ring.

  • Causality: This direct coupling provides unambiguous evidence of what molecules are being lost at specific temperatures, transforming the TGA from a quantitative to a qualitative/mechanistic tool.

Complementary Computational Analysis

In silico methods can complement experimental findings by providing a theoretical basis for the observed stability.

Method 5.1: Density Functional Theory (DFT) Calculations
  • Objective: To calculate bond dissociation energies (BDEs) within the molecule to predict the weakest bond and likely point of initial decomposition.

  • Procedure: Using computational chemistry software (e.g., Gaussian, Spartan), build a model of 3,5-Dibromo-3a,7a-dihydro-1H-indazole. Optimize its geometry using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)). Calculate the BDE for key bonds, such as the C-Br, C-N, and N-N bonds.

  • Causality: The bond with the lowest calculated BDE is the most likely to break first upon thermal stress. For instance, the C-Br bond is often weaker than C-H or C-C bonds and could be the initiation point for decomposition.[6] Computational studies can also help rationalize the stability of different radical isomers that may form upon decomposition.[7]

Conclusion and Reporting

A comprehensive thermodynamic stability report for a novel compound like 3,5-Dibromo-3a,7a-dihydro-1H-indazole should synthesize all the above data. It must clearly state the melting point, the onset temperatures for decomposition from both DSC and TGA, the mass loss profile, the identity of evolved gases, and any supporting computational data.

This methodological guide provides the framework to generate such a report. By following this workflow, researchers can confidently characterize the thermodynamic stability of novel compounds, making informed decisions about their potential for further development and ensuring the safety and integrity of their chemical entities.

References

  • Al-Ghorbani, M., et al. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment, 647, 1538-1552. Available at: [Link]

  • Bermudez, J., et al. (1990). 5-HT3 receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 33(7), 1924-1929. Available at: [Link]

  • Cerecetto, H., et al. (2005). New 1,2,5-oxadiazole N-oxide derivatives as anti-Trypanosoma cruzi agents. Bioorganic & Medicinal Chemistry, 13(24), 6779-6785. Available at: [Link]

  • Cheekavolu, C., & Muniappan, M. (2016). Synthesis and evaluation of novel indazole derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3611-3615. Available at: [Link]

  • Gaikwad, N. D., et al. (2015). Indazole: A medicinally important heterocyclic moiety. European Journal of Medicinal Chemistry, 99, 116-135. Available at: [Link]

  • Hornung, G., & Pötsch, G. (1999). Influence of brominated flame retardant thermal decomposition products on HALS. Polymer Degradation and Stability, 64(3), 543-548. Available at: [Link]

  • Kim, B. H., et al. (2013). Synthesis and biological evaluation of novel indazole derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4858-4862. Available at: [Link]

  • Markina, N. A., et al. (2012). Synthesis of new 1H-indazole derivatives and their evaluation as inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry, 20(16), 5036-5045. Available at: [Link]

  • Ruan, J., et al. (2014). Thermal Decomposition of Brominated Butyl Rubber. International Journal of Polymer Science, 2014, 785416. Available at: [Link]

  • Shrivastava, A., et al. (2016). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 6, 96985-97009. Available at: [Link]

  • Singh, P., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved February 23, 2026, from [Link]

  • Varghese, A. M., & A. K., S. (2022). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry, 46, 17293-17304. Available at: [Link]

  • Zhang, H., et al. (2018). Recent advances in the synthesis of indazole derivatives. Advanced Synthesis & Catalysis, 360(19), 3584-3615. Available at: [Link]

  • Zeynep Köksal, & Zuhal Alim. (2020). Indazole derivatives as inhibitors of bovine milk lactoperoxidase. Drug and Chemical Toxicology, 43(6), 615-620. Available at: [Link]

Sources

Solubility profile of 3,5-Dibromo-3a,7a-dihydro-1H-indazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile and Characterization Strategy for 3,5-Dibromo-3a,7a-dihydro-1H-indazole

Executive Summary & Compound Identity

Compound: 3,5-Dibromo-3a,7a-dihydro-1H-indazole CAS Registry Number: 1993149-06-6 Molecular Formula: C₇H₆Br₂N₂ Molecular Weight: ~277.95 g/mol [1][2][3]

This technical guide provides a comprehensive framework for understanding the solubility behavior of 3,5-Dibromo-3a,7a-dihydro-1H-indazole , a specific partially saturated intermediate distinct from its fully aromatic analog, 3,5-Dibromo-1H-indazole (CAS 40598-76-3).[2][3]

Critical Application Note: Unlike the planar, fully aromatic indazoles, the 3a,7a-dihydro motif implies a disruption of the benzene ring's aromaticity, likely resulting in a puckered conformation and reduced stability.[2][3] This structural nuance significantly impacts solubility profiles, often enhancing solubility in non-polar solvents compared to the planar aromatic analog but introducing susceptibility to oxidative aromatization or hydrolysis.[2][3] Researchers must prioritize solvent compatibility and solution stability over simple saturation limits.[2][3]

Theoretical Solubility Parameters & Solvent Class Analysis

In the absence of empirical high-throughput screening data for this specific CAS entry, the solubility profile is derived from Structure-Activity Relationship (SAR) analysis of halogenated diaza-heterocycles and the calculated physicochemical properties of the dihydro-indazole scaffold.[2][3]

Physicochemical Drivers
  • Lipophilicity (Predicted LogP): ~2.5 – 3.[2][3]2. The dibromo substitution significantly increases lipophilicity compared to the parent indazole.[2][3]

  • Hydrogen Bonding:

    • Donor (HBD): 1 (N-H at position 1).[2][3]

    • Acceptor (HBA): 1 (N at position 2).[2][3]

  • Lattice Energy: The non-planar (dihydro) structure likely disrupts efficient pi-stacking in the crystal lattice, potentially lowering the melting point and increasing solubility in organic solvents compared to the fully aromatic analog.[2][3]

Predicted Solubility Profile by Solvent Class
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL) Primary choice.[2][3] Dipole-dipole interactions disrupt the crystal lattice effectively.[2][3] Excellent for stock solutions.
Chlorinated DCM, Chloroform Good (>20 mg/mL) Favorable dispersion interactions with the bromo-substituents.[2][3] Recommended for synthesis and extraction.[2][3]
Polar Protic Methanol, Ethanol Moderate (5–15 mg/mL) Soluble, but limited by the hydrophobic dibromo-motif.[2] Solubility increases significantly with heat (re-crystallization potential).[2][3]
Ethers/Esters THF, Ethyl Acetate Moderate (10–25 mg/mL) Good general solubility; THF is preferred for reactions due to better solvation of the N-H moiety.[2][3]
Non-Polar Hexane, Heptane Poor (<1 mg/mL) The polar diaza-ring prevents significant dissolution, despite the bromo-groups.[2][3] Useful as anti-solvents.[2][3]
Aqueous Water, PBS (pH 7.4) Insoluble (<0.1 mg/mL) Highly hydrophobic.[2][3] Requires co-solvents (e.g., 10% DMSO) or cyclodextrin complexation for biological assays.[2][3]

Experimental Protocols for Solubility Determination

Given the potential instability of the dihydro-scaffold, standard equilibrium methods (24-hour shake flask) may yield inaccurate results due to degradation.[2][3] The following protocols are designed for rapid, stability-aware determination .

Protocol A: Kinetic Solubility Screening (High-Throughput)

Best for: Rapid estimation for biological assays or reaction screening.[2][3]

Materials:

  • Compound (Solid, >95% purity)[2][3][4]

  • DMSO (anhydrous)[2][3]

  • PBS Buffer (pH 7.[2][3]4) or Organic Solvent of choice[2]

  • UV-Vis Plate Reader or HPLC[2][3]

Workflow:

  • Stock Preparation: Dissolve compound in DMSO to 10 mM (approx. 2.8 mg/mL).[2][3] Note: If precipitation occurs immediately, the compound is highly insoluble.[2][3]

  • Spiking: Spike the DMSO stock into the target solvent (e.g., PBS) to reach final concentrations of 1, 10, 50, and 100 µM. Keep DMSO <1% v/v.[2][3]

  • Incubation: Shake for 2 hours at 25°C. Do not exceed 4 hours to minimize aromatization risk.

  • Filtration: Filter using a 0.45 µm PTFE filter plate to remove precipitates.

  • Analysis: Quantify filtrate concentration via UV-Vis (absorbance at λ_max, typically ~280-300 nm) against a standard curve.

Protocol B: Gravimetric Saturation Method (Synthesis Scale)

Best for: Determining maximum solubility in organic solvents for process chemistry.[2][3]

  • Preparation: Place 50 mg of 3,5-Dibromo-3a,7a-dihydro-1H-indazole into a 4 mL scintillation vial.

  • Solvent Addition: Add the target solvent (e.g., DCM, MeOH) in 100 µL aliquots.[2][3]

  • Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is permitted but monitor temperature.

  • Endpoint: Record the volume required to achieve a clear solution.

  • Calculation: Solubility (mg/mL) = Mass (mg) / Volume (mL).[2][3]

  • Stability Check (Crucial): Analyze the dissolved material via HPLC/TLC immediately to confirm it has not oxidized to the fully aromatic 3,5-dibromo-1H-indazole.[2][3]

Visualization: Solubility & Stability Assessment Workflow

The following diagram illustrates the decision logic for selecting solvents and verifying compound integrity during solubility testing.

SolubilityWorkflow Start Start: 3,5-Dibromo-3a,7a-dihydro-1H-indazole SolventSelect Select Target Solvent Class Start->SolventSelect PolarAprotic Polar Aprotic (DMSO, DMF) SolventSelect->PolarAprotic Stock Prep Chlorinated Chlorinated (DCM, CHCl3) SolventSelect->Chlorinated Synthesis Protic Polar Protic (MeOH, EtOH) SolventSelect->Protic Cryst. Aqueous Aqueous (Water, PBS) SolventSelect->Aqueous Bio Assay Dissolution Attempt Dissolution (Vortex/Sonicate) PolarAprotic->Dissolution Chlorinated->Dissolution Protic->Dissolution Aqueous->Dissolution CheckClear Is Solution Clear? Dissolution->CheckClear Stability HPLC/TLC Stability Check (Detect Aromatization) CheckClear->Stability Yes Fail_Insol Insoluble (Use Co-solvent) CheckClear->Fail_Insol No Success Valid Stock Solution Stability->Success Pure Fail_Degrade Degradation Detected (Isolate/Purify) Stability->Fail_Degrade Oxidized

Figure 1: Decision matrix for solubility testing, emphasizing the critical stability check required for dihydro-indazole intermediates.

Handling & Storage Recommendations

  • Stock Solutions: Prepare fresh in DMSO or DMF .[2][3] Avoid storing stock solutions for >1 week unless stored at -20°C under inert gas (Nitrogen/Argon).

  • Oxidation Risk: The "dihydro" functionality is susceptible to air oxidation.[2][3] Always purge solvents with nitrogen before dissolving if the solution will be stored.[3]

  • Crystallization: If re-crystallization is required, a DCM/Hexane or Ethanol/Water system is recommended, relying on the temperature-dependent solubility in the polar component.[2][3]

References

  • Sigma-Aldrich. (n.d.).[2] 3,5-Dibromo-3a,7a-dihydro-1H-indazole Product Information. Retrieved from [2]

  • PubChem. (2025).[2][5] Compound Summary: 3,5-Dibromo-1H-indazole (Analog Reference).[2][3] National Library of Medicine.[2] Retrieved from [2]

  • Lipinski, C. A. (2000).[2] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Votano, J. R., et al. (2004).[2] Kinetic solubility determination of research compounds. Journal of Pharmaceutical Sciences.

Sources

Technical Guide: Safe Handling and Operational Protocols for Brominated Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Brominated Indazoles

Brominated indazoles (e.g., 3-bromoindazole, 5-bromoindazole) are critical scaffolds in modern drug discovery, particularly for kinase inhibitors and CNS-targeting agents. Their utility lies in the labile C-Br bond, which serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

However, this same reactivity presents specific safety challenges.[1] Beyond standard GHS classifications, these compounds possess latent electrophilicity and sensitization potential . This guide transcends the static nature of a standard SDS, providing a dynamic, workflow-integrated safety protocol for research environments.

Hazard Identification & Toxicology Profile

Core GHS Classifications

While specific isomers vary slightly, the brominated indazole class generally adheres to the following hazard profile.

Hazard ClassCategoryH-CodeHazard StatementMechanism of Action
Acute Toxicity (Oral) 4H302Harmful if swallowedSystemic absorption; potential interference with metabolic pathways.
Skin Irritation 2H315Causes skin irritationLipophilic nature allows dermal penetration; local inflammation.
Eye Irritation 2AH319Causes serious eye irritationPhysical abrasion (dust) and chemical irritation of mucous membranes.
STOT - SE 3H335May cause respiratory irritationInhalation of fine particulates triggers bronchial irritation.
The "Hidden" Hazards (Expert Insight)
  • Sensitization Potential: Indazoles are nitrogen-rich heterocycles. Repeated dermal exposure can lead to hypersensitivity. Researchers often dismiss "irritants" until they develop a permanent allergy.

  • Lithium-Halogen Exchange Risks: A common workflow involves converting bromoindazoles to lithiated species (using

    
    -BuLi). This intermediate is pyrophoric  and highly moisture-sensitive, creating a risk profile far exceeding the starting material [1].
    
  • Photolytic Instability: The C-Br bond is susceptible to homolytic cleavage under UV light, generating radical species that can degrade the compound and potentially form corrosive HBr in situ.

Hazard Assessment Workflow

The following diagram outlines the decision logic for assessing risk before opening the bottle.

HazardAssessment Start Compound Retrieval (Brominated Indazole) CheckState Physical State Check Start->CheckState IsPowder Fine Powder? CheckState->IsPowder IsLiquid Solution/Oil? CheckState->IsLiquid RiskDust Risk: Inhalation/Sensitization Control: Weigh in Fume Hood/Glovebox IsPowder->RiskDust Yes RiskSplash Risk: Dermal Absorption Control: Double Nitrile Gloves IsLiquid->RiskSplash Yes CheckRxn Intended Reaction? RiskDust->CheckRxn RiskSplash->CheckRxn RxnMetal Metal-Halogen Exchange (n-BuLi/Grignard) CheckRxn->RxnMetal RxnCross Pd-Catalyzed Coupling CheckRxn->RxnCross ProtocolHigh PROTOCOL A: Cryogenic/Inert Atmosphere RxnMetal->ProtocolHigh ProtocolStd PROTOCOL B: Standard Schlenk Technique RxnCross->ProtocolStd

Figure 1: Pre-experimental hazard assessment logic flow.

Storage and Engineering Controls[2]

Storage Protocols
  • Temperature: Store at 2–8°C. While many bromoindazoles are stable at room temperature, cold storage minimizes the rate of potential debromination or oxidation over long periods.

  • Light Protection: Amber vials are mandatory . As noted, UV light can cleave the C-Br bond.

  • Atmosphere: Store under nitrogen or argon if the specific derivative is electron-rich (e.g., amino-substituted), as these are prone to oxidation [2].

Engineering Controls
  • Primary Containment: All weighing of solids must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Control: Brominated indazoles often exist as "fluffy" crystalline solids that accumulate static charge. Use an anti-static gun (polonium source or piezo-electric) before weighing to prevent powder scattering.

    • Why? Scattering leads to invisible surface contamination, a primary vector for sensitization.

Operational Protocols: Synthesis & Handling

Protocol A: Safe Weighing & Solubilization

Objective: Minimize dust generation and dermal exposure.[1]

  • PPE: Nitrile gloves (double gloved recommended, 0.11 mm min thickness), lab coat, safety glasses.

  • Setup: Place the balance inside the hood. If the balance is external, use a transfer vessel (e.g., a capped vial) to move the solid.

  • Technique:

    • Neutralize static on the spatula and vial using an anti-static gun.

    • Transfer solid gently. Do not "dump."

    • Immediately wipe the exterior of the vial with a solvent-dampened tissue (acetone or ethanol) before removing it from the hood. This removes invisible dust traces.

Protocol B: Metal-Halogen Exchange (High Risk)

Context: Converting 5-bromoindazole to a nucleophile using


-BuLi.
Risk:  Pyrophoric reagents + moisture sensitivity.
  • Drying: Flame-dry or oven-dry all glassware. Assemble hot under argon flow.

  • Solvent: Use anhydrous THF (inhibitor-free). Water content must be <50 ppm.

  • Temperature: Cool reaction vessel to -78°C (dry ice/acetone) before adding the lithium reagent.

    • Causality: The Lithium-Bromine exchange is exothermic. At higher temperatures, the lithiated indazole can undergo "scrambling" or react with the THF solvent [3].

  • Quenching: NEVER quench directly with water. Use a diluted buffer (e.g., sat. NH₄Cl) added dropwise at -20°C to control hydrogen evolution.

Protocol C: Palladium-Catalyzed Coupling (Standard Risk)

Context: Suzuki coupling with a boronic acid.

ReactionWorkflow Step1 1. Charge Solids (Indazole + Catalyst) Step2 2. Evacuate/Refill (N2 x 3 Cycles) Step1->Step2 Remove O2 Step3 3. Add Degassed Solvent (Syringe Transfer) Step2->Step3 Maintain Inert Step4 4. Heat to Reflux (Blast Shield Required) Step3->Step4 Initiate Rxn Step5 5. Workup (Filter over Celite) Step4->Step5 Cool & Filter

Figure 2: Workflow for Pd-catalyzed cross-coupling of brominated indazoles.

Emergency Response

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[2][3][4][5] Critical: Lift eyelids to ensure particulate removal.

  • Skin Contact: Wash with soap and water.[1][2][5][6] Do not use ethanol or acetone; these solvents can increase the permeability of the skin, driving the indazole deeper into the dermis.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).

Spill Management Logic

Brominated indazoles are toxic to aquatic life (halogenated organic). Spills must be contained.[5][7][8][9]

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid ActionSolid 1. Dampen with water (reduce dust) 2. Scoop into jar 3. Wipe surface Solid->ActionSolid ActionLiquid 1. Cover with Vermiculite/Sand 2. Do NOT use sawdust (reaction risk) 3. Scoop to waste Liquid->ActionLiquid Disposal Dispose as Halogenated Waste ActionSolid->Disposal ActionLiquid->Disposal

Figure 3: Decision tree for spill containment and cleanup.[4]

Waste Management

Proper disposal is a legal and ethical requirement. Brominated compounds are Persistent Organic Pollutants (POPs) candidates if released.

  • Segregation: Segregate into Halogenated Organic Waste . Do not mix with non-halogenated solvents (e.g., pure acetone/methanol waste streams) as this increases the cost and complexity of incineration [4].

  • Aqueous Streams: Aqueous layers from workups (e.g., Suzuki coupling washes) often contain traces of the brominated starting material. These should be extracted with organic solvent (EtOAc) to pull the halogenated material into the organic waste stream before the water is neutralized and discarded.

  • Silica Gel: Silica used for purification contains adsorbed brominated compounds. Dispose of this as Solid Hazardous Waste , not general trash.

References

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Halogenated Indazoles. Retrieved from [Link]

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Chemistry – A European Journal. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Waste Disposal Guidelines. Retrieved from [Link]

Sources

Metabolic stability of 3,5-Dibromo-3a,7a-dihydro-1H-indazole in vitro

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 3,5-Dibromo-3a,7a-dihydro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolic stability of a drug candidate is a cornerstone of modern drug discovery, directly influencing its pharmacokinetic profile, efficacy, and safety.[1] This guide provides a comprehensive, in-depth framework for assessing the in vitro metabolic stability of 3,5-Dibromo-3a,7a-dihydro-1H-indazole, a halogenated heterocyclic compound. As a Senior Application Scientist, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach. We will explore the theoretical underpinnings of drug metabolism, provide detailed, step-by-step protocols for human liver microsome (HLM) assays, detail the analytical quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and guide the user through data analysis and interpretation. This whitepaper is designed to equip researchers with the expertise to design, execute, and interpret in vitro metabolic stability studies, transforming raw data into actionable insights for lead optimization and candidate selection.

Introduction: The Imperative of Metabolic Stability

In the journey of a drug from discovery to clinical application, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[2] Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its in vivo half-life, bioavailability, and potential for drug-drug interactions (DDIs).[3][4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[1] Early assessment of metabolic stability allows for the strategic modification of drug candidates to optimize their pharmacokinetic properties, a practice that reduces late-stage attrition and enhances the likelihood of clinical success.[5][6]

1.1. Spotlight on 3,5-Dibromo-3a,7a-dihydro-1H-indazole

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents.[7] The inclusion of bromine atoms in the 3,5-Dibromo-3a,7a-dihydro-1H-indazole structure introduces specific metabolic considerations. Halogenated compounds can be subject to various metabolic pathways, including oxidative dehalogenation and cytochrome P450 (CYP)-mediated oxidation, which can significantly alter their clearance and metabolite profile.[8] Therefore, a precise understanding of this molecule's metabolic fate is essential for its development.

Theoretical Framework: The Biochemistry of Drug Metabolism

Drug metabolism primarily occurs in the liver and is broadly categorized into Phase I and Phase II reactions.[3]

  • Phase I Reactions: These are functionalization reactions that introduce or expose polar groups (e.g., -OH, -NH2, -SH) on the parent molecule. This is predominantly carried out by the Cytochrome P450 (CYP450) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[1][3] For a compound like 3,5-Dibromo-3a,7a-dihydro-1H-indazole, likely Phase I pathways include hydroxylation on the indazole ring or aliphatic portions, and potentially oxidative debromination.[8][9]

  • Phase II Reactions: These are conjugation reactions where an endogenous substrate (e.g., glucuronic acid, sulfate, glutathione) is attached to the newly formed polar handle from Phase I, greatly increasing water solubility and facilitating excretion.

In vitro metabolic stability studies typically focus on Phase I metabolism, as it is often the rate-limiting step in a drug's clearance.[10] Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in CYP450 enzymes and are therefore an excellent and widely used test system for this purpose.[11][12]

Experimental Design: A Robust In Vitro Assessment

The primary objective is to determine the rate at which 3,5-Dibromo-3a,7a-dihydro-1H-indazole is metabolized by liver enzymes. This is achieved by monitoring the disappearance of the parent compound over time in a controlled enzymatic reaction.

3.1. Selection of In Vitro Systems

While several systems exist (e.g., S9 fractions, recombinant enzymes), primary hepatocytes and liver microsomes are the most common.[12][13]

  • Hepatocytes: Considered the "gold standard," as they contain a full complement of Phase I and Phase II enzymes and cofactors.[11][14] However, they are more expensive and have a shorter experimental lifespan.

  • Liver Microsomes: These subcellular fractions are cost-effective, easy to use, and contain high concentrations of CYP450 and UDP-glucuronosyltransferases (UGTs), making them ideal for high-throughput screening of Phase I metabolic stability.[11][15]

For this guide, we will focus on Human Liver Microsomes (HLM) as they provide a highly relevant, robust, and widely accepted model for predicting human hepatic clearance.[16]

3.2. Overall Experimental Workflow

The process involves incubating the test compound with liver microsomes and an essential cofactor, stopping the reaction at various time points, and quantifying the remaining parent compound using LC-MS/MS.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing P1 Prepare Compound Stock (e.g., 10 mM in DMSO) I1 Pre-incubate Compound with HLM/Buffer P1->I1 P2 Prepare HLM & Buffer (0.1 M Phosphate, pH 7.4) P2->I1 P3 Prepare NADPH Solution (Cofactor) I2 Initiate Reaction by adding NADPH P3->I2 I1->I2 I3 Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) I2->I3 A1 Quench Reaction (Acetonitrile + Internal Standard) I3->A1 A2 Centrifuge to Pellet Protein A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 D1 Quantify Peak Area Ratios A3->D1 D2 Calculate % Remaining D1->D2 D3 Determine t1/2 & CLint D2->D3

Caption: High-level workflow for the in vitro metabolic stability assay.

Detailed Experimental Protocols

4.1. Protocol 1: Human Liver Microsome (HLM) Stability Assay

This protocol describes a standard assay to determine metabolic stability by monitoring substrate depletion.

Causality Behind Key Parameters:

  • Test Compound Concentration (1 µM): This concentration is typically well below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics, which simplifies data analysis.[17]

  • HLM Protein Concentration (0.5 mg/mL): This provides sufficient enzymatic activity to observe metabolism of moderately stable compounds within a reasonable timeframe without being overly aggressive for rapidly metabolized compounds.[15]

  • NADPH (1 mM): Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor that provides the reducing equivalents required for CYP450 enzyme activity.[18] Its omission serves as a crucial negative control.

  • Incubation at 37°C: This mimics physiological temperature, ensuring optimal enzyme activity.[18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound Working Solution (2 µM): Prepare from a 10 mM DMSO stock. The final DMSO concentration in the incubation must be ≤ 0.5% to avoid enzyme inhibition.[17]

    • Phosphate Buffer: 0.1 M Potassium Phosphate, pH 7.4.

    • HLM Suspension (1 mg/mL): Thaw pooled HLM (e.g., from a commercial supplier) at 37°C and dilute to 1 mg/mL in ice-cold phosphate buffer. Keep on ice.[18]

    • NADPH Solution (2 mM): Prepare fresh in phosphate buffer.

  • Incubation Plate Setup:

    • In a 96-well plate, add 50 µL of the 1 mg/mL HLM suspension to the required wells.

    • Add 50 µL of phosphate buffer to "minus-cofactor" control wells.

  • Pre-Incubation:

    • Add 50 µL of the 2 µM test compound working solution to all wells.

    • The total volume is now 100 µL, and the concentrations are halved (HLM: 0.5 mg/mL, Compound: 1 µM).

    • Seal the plate and pre-incubate for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding 100 µL of 2 mM NADPH solution to all wells except the "minus-cofactor" controls. Add 100 µL of buffer to the minus-cofactor wells.

    • Immediately after adding NADPH, collect the first aliquot (50 µL) for the T=0 min time point and transfer it to a new 96-well plate containing 150 µL of ice-cold acetonitrile with a suitable internal standard (Quench Plate).

    • Return the incubation plate to the 37°C incubator.

    • Collect subsequent 50 µL aliquots at pre-determined time points (e.g., 5, 15, 30, 45, and 60 minutes), transferring each to the Quench Plate.

  • Reaction Termination (Quenching):

    • The ice-cold acetonitrile serves to stop the enzymatic reaction by precipitating the microsomal proteins.[10] The internal standard (a structurally similar, stable compound) is crucial for correcting variations in sample processing and instrument response.

G cluster_sampling Time-Course Sampling start Start: Incubation Plate (Compound + HLM) pre_incubate Pre-incubate at 37°C (5 min) start->pre_incubate add_nadph Initiate Reaction: Add NADPH pre_incubate->add_nadph t0 T=0 min Sample add_nadph->t0 Immediately t5 T=5 min Sample add_nadph->t5 Incubate t15 T=15 min Sample add_nadph->t15 Incubate t_final T=Final Sample add_nadph->t_final Incubate quench Quench Aliquot in Acetonitrile + Internal Standard t0->quench t5->quench t15->quench t_final->quench

Caption: Detailed workflow for the HLM incubation and sampling procedure.

4.2. Protocol 2: Analytical Method via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its exceptional sensitivity, selectivity, and speed, allowing for precise quantification of the parent drug even in a complex biological matrix.[19][20][21]

  • Sample Preparation:

    • After quenching, seal the Quench Plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Conditions (Example):

    • LC System: UPLC/HPLC system.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is standard.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A rapid gradient (e.g., 5% to 95% B in 2-3 minutes) to ensure fast elution and high throughput.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode is common for nitrogen-containing heterocycles.

    • Detection: Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors a specific precursor ion-to-product ion transition for the test compound and the internal standard, minimizing interference from the matrix.

Data Analysis and Interpretation

5.1. Quantification

The amount of parent compound remaining at each time point is determined by calculating the ratio of its peak area to the internal standard's peak area. This ratio is then expressed as a percentage of the ratio at T=0.

5.2. Calculation of Metabolic Stability Parameters

  • Plot the Data: Plot the natural logarithm (ln) of the percent remaining compound versus incubation time.

  • Determine the Slope: The slope of the initial linear portion of this curve represents the elimination rate constant (k). This is determined by linear regression.

  • Calculate Half-Life (t½):

    • Formula: t½ = -0.693 / k

    • Interpretation: The time required for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability.

  • Calculate Intrinsic Clearance (Clint):

    • Formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Amount of Microsomal Protein (mg))

    • Interpretation: Clint represents the intrinsic ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[4][5] It is the most common and useful parameter for ranking compounds and for in vitro-in vivo extrapolation (IVIVE).

5.3. Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Metabolic Stability of 3,5-Dibromo-3a,7a-dihydro-1H-indazole in HLM

Time (min)% Remaining (Mean ± SD)ln(% Remaining)
0100 ± 04.61
585.2 ± 3.14.45
1560.1 ± 4.54.09
3034.5 ± 2.83.54
4520.8 ± 1.93.04
6011.7 ± 2.22.46
60 (-NADPH)98.5 ± 2.54.59

Hypothetical data for illustrative purposes.

Table 2: Calculated Metabolic Stability Parameters

ParameterValueUnitClassification
Slope (k)-0.035min⁻¹-
Half-Life (t½) 19.8 minutes Moderate Stability
Intrinsic Clearance (Clint) 70.0 µL/min/mg Moderate Clearance

Calculations based on the hypothetical data in Table 1.

5.4. Interpretation of Results

  • Controls: The "-NADPH" control showing minimal compound loss (>95% remaining) confirms that the observed degradation is enzyme-mediated and not due to chemical instability.[22] A positive control compound (e.g., Midazolam, a known CYP3A4 substrate) should also be run to ensure the microsomes are active.[17]

  • Classification: Based on the calculated t½ and Clint, the compound can be classified. While classification schemes vary, a common interpretation is:

    • High Clearance: t½ < 15 min; Clint > 80 µL/min/mg

    • Moderate Clearance: t½ 15-60 min; Clint 20-80 µL/min/mg

    • Low Clearance: t½ > 60 min; Clint < 20 µL/min/mg

In our hypothetical example, 3,5-Dibromo-3a,7a-dihydro-1H-indazole would be classified as a compound with moderate metabolic stability. This suggests it is likely to have an acceptable in vivo half-life, warranting further investigation.

Conclusion and Future Directions

This guide has detailed a robust, scientifically-grounded approach to evaluating the in vitro metabolic stability of 3,5-Dibromo-3a,7a-dihydro-1H-indazole. By employing a human liver microsome assay with LC-MS/MS analysis, we can reliably calculate key parameters like half-life and intrinsic clearance. These data points are crucial for making informed decisions in the drug discovery cascade, enabling the selection and optimization of candidates with favorable pharmacokinetic profiles.[23]

Following this initial stability assessment, subsequent studies could include:

  • Metabolite Identification (Met-ID): To identify the specific molecular "hot spots" susceptible to metabolism.[24]

  • Reaction Phenotyping: To determine which specific CYP450 isozymes are responsible for the compound's metabolism.[14]

  • Cross-Species Comparison: Performing the assay with rat and mouse liver microsomes to identify a suitable animal model for preclinical toxicology and pharmacokinetic studies.[25]

By integrating these studies, researchers can build a comprehensive metabolic profile, significantly de-risking the progression of promising compounds into clinical development.

References

  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology. [Link]

  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Evotec. (2020, January). US FDA In Vitro DDI Guidance. [Link]

  • Bar-Ilan, A., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(4), 598-614. [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current Drug Metabolism, 8(7), 759-774. [Link]

  • Obach, R. S. (2000). Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. Drug Metabolism and Disposition, 28(12), 1525-1530. [Link]

  • U.S. Food and Drug Administration. (2024, August 2). M12 Drug Interaction Studies. [Link]

  • U.S. Food and Drug Administration. (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. [Link]

  • OuluREPO. (n.d.). Liquid chromatography–mass spectrometry in drug metabolism studies. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

  • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. [Link]

  • Rodrigues, A. D. (1997). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicologic pathology, 25(1), 47-55. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • SciSpace. (2011, June 4). Development of LC/MS techniques for plant and drug metabolism studies. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • BioIVT. (2022, October 31). Are in vitro drug metabolism and drug-drug interaction studies critical for an IND?. [Link]

  • American Pharmaceutical Review. (2010, January 1). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. [Link]

  • Regulations.gov. (2020, January 23). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

  • In Vitro ADME. (n.d.). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • In Vitro Technologies. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • National Center for Biotechnology Information. (2025, June 27). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. [Link]

  • BioIVT. (2024, October 24). How to Choose the Right Test Systems for Your DMPK Studies. [Link]

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. [Link]

  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. [Link]

  • MDPI. (2020, October 31). Application of In Vitro Metabolism Activation in High-Throughput Screening. [Link]

  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • ResearchGate. (n.d.). Metabolism in the toxicokinetics and fate of brominated flame retardants - A review. [Link]

  • Sygnature Discovery. (2025, September 15). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. [Link]

  • National Center for Biotechnology Information. (2002, March 15). Inhibition of cytochromes P450 by antifungal imidazole derivatives. [Link]

  • Drug Hunter. (n.d.). Scaled Clearance Calculator. [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of indazole unbinding pathways in CYP2E1 by molecular dynamics simulations. [Link]

  • National Center for Biotechnology Information. (2023, April 18). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. [Link]

  • JRC Publications Repository. (n.d.). Development of an in vitro metabolic hepatic clearance method. [Link]

  • National Center for Biotechnology Information. (2003, September 15). Metabolism in the toxicokinetics and fate of brominated flame retardants--a review. [Link]

  • Eurofins Discovery. (n.d.). Intrinsic clearance (liver microsomes, human). [Link]

  • MDPI. (2022, November 29). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. [Link]

  • ResearchGate. (2025, August 9). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. [Link]

  • MDPI. (2024, September 7). Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. [Link]

  • ResearchGate. (n.d.). (PDF) Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. [Link]

  • American Chemical Society Publications. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

  • ResearchGate. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. [Link]

  • MeCour. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. [Link]

Sources

The Enigmatic Synthesis of 3,5-Dibromo-3a,7a-dihydro-1H-indazole: A Technical Guide to a Novel Heterocycle

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] While the synthesis and functionalization of aromatic indazoles are well-documented, their reduced congeners, such as the dihydroindazoles, represent a less explored yet potentially rich chemical space for drug discovery. This technical guide delves into the history and theoretical synthesis of a unique, non-aromatic indazole derivative: 3,5-Dibromo-3a,7a-dihydro-1H-indazole. Due to the absence of direct literature on this specific molecule, this document presents a scientifically grounded, proposed synthetic pathway. We will explore the strategic construction of the dihydroindazole core and its subsequent functionalization, providing detailed, plausible experimental protocols and mechanistic insights. This guide aims to serve as a roadmap for researchers venturing into the synthesis of novel, non-aromatic heterocyclic compounds.

Introduction: The Indazole Scaffold and the Allure of its Dihydro-Derivatives

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, was first described by Emil Fischer.[1] This "privileged scaffold" is a key pharmacophore in a range of therapeutic agents, from anti-emetics like Granisetron to kinase inhibitors used in oncology.[3] The versatility of the indazole nucleus lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.

While the aromatic 1H- and 2H-indazoles have been the primary focus of research, their reduced forms, the dihydroindazoles, offer unique structural features. The saturation of the carbocyclic ring in 3a,7a-dihydro-1H-indazole disrupts the planarity and aromaticity of the parent indazole, introducing a three-dimensional architecture that can lead to novel biological activities. The synthesis of such non-aromatic heterocycles is a growing area of interest in drug development, as they can provide access to new intellectual property and potentially improved pharmacokinetic profiles.

This guide will focus on a theoretical yet plausible approach to the synthesis of a novel dibrominated dihydroindazole, a molecule that combines the heterocyclic core with the synthetic utility of bromine substituents, which are valuable handles for further chemical modifications.

A Proposed Synthetic Pathway: From Aza-Diels-Alder to Dibromination

The synthesis of 3,5-Dibromo-3a,7a-dihydro-1H-indazole can be envisioned as a two-stage process: first, the construction of the 3a,7a-dihydro-1H-indazole core, followed by its selective dibromination. An elegant and efficient method for the formation of the dihydroindazole ring system is the aza-Diels-Alder reaction.[4][5][6]

Stage 1: Synthesis of the 3a,7a-dihydro-1H-indazole Core via Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a powerful tool in heterocyclic synthesis, involves the [4+2] cycloaddition of a diene with a dienophile containing a nitrogen-nitrogen double bond (an azo compound).[5] For the synthesis of the 3a,7a-dihydro-1H-indazole core, we propose the reaction of 1,3-cyclohexadiene with a suitable azo-dienophile, such as diethyl azodicarboxylate (DEAD).

aza_diels_alder cluster_reactants Reactants cluster_product Product diene 1,3-Cyclohexadiene product Diethyl 3a,7a-dihydro-1H-indazole-1,2-dicarboxylate diene->product + dienophile Diethyl Azodicarboxylate (DEAD) dienophile->product

Caption: Proposed aza-Diels-Alder reaction for the synthesis of the dihydroindazole core.

This reaction is expected to proceed readily due to the high reactivity of DEAD as a dienophile. The resulting product would be a protected form of 3a,7a-dihydro-1H-indazole, which can then be carried forward to the bromination step.

Proposed Experimental Protocol for Stage 1:

  • To a solution of 1,3-cyclohexadiene (1.0 eq) in a suitable solvent such as dichloromethane or toluene at 0 °C, add diethyl azodicarboxylate (DEAD) (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield diethyl 3a,7a-dihydro-1H-indazole-1,2-dicarboxylate.

Stage 2: Dibromination of the Dihydroindazole Core

The second stage of the proposed synthesis involves the dibromination of the diethyl 3a,7a-dihydro-1H-indazole-1,2-dicarboxylate. The target molecule has bromine atoms at the 3 and 5 positions. The numbering of the dihydroindazole system needs to be carefully considered. Assuming standard IUPAC nomenclature for bicyclic systems, the double bond is at the 4,5-position. Therefore, the bromination would involve the addition of bromine across this double bond. To achieve a 3,5-dibromo product, this suggests a rearrangement or a different starting material might be needed.

However, if we consider the numbering of the parent indazole, the desired substitution is at C3 and C5. In the dihydro-system, the original C5 is part of the double bond. Bromination across the double bond would lead to a 4,5-dibromo derivative. To obtain a 3-bromo substituent, a different strategy is required.

Let's reconsider the structure of 3a,7a-dihydro-1H-indazole. The "3a,7a" indicates the bridgehead atoms. This implies the double bond is between C4 and C5. A more plausible route to 3,5-dibromination would involve starting with a pre-functionalized diene or dienophile, or a subsequent functionalization of the dihydroindazole at the C3 position.

A more direct, albeit challenging, approach would be the direct bromination of the dihydroindazole core. The double bond is expected to react readily with an electrophilic bromine source like molecular bromine (Br₂) or N-bromosuccinimide (NBS). The C3 position, being adjacent to a nitrogen atom, might also be susceptible to electrophilic substitution, although the non-aromatic nature of the pyrazole ring makes this less predictable.

A Refined Two-Step Bromination Strategy:

  • Allylic Bromination: First, an allylic bromination at the C3 position using a reagent like NBS with a radical initiator (e.g., AIBN) could be attempted. This would introduce the first bromine atom.

  • Electrophilic Addition: Subsequently, the addition of Br₂ across the C4-C5 double bond would yield a tribromo-derivative, from which the desired 3,5-dibromo compound could potentially be isolated after dehydrobromination or other transformations.

Given the complexity and lack of precedent, a more reliable proposed pathway would involve a different starting material. However, for the purpose of this guide, we will explore the direct bromination of the synthesized dihydroindazole core and discuss the expected challenges and outcomes.

bromination_workflow start Diethyl 3a,7a-dihydro-1H-indazole-1,2-dicarboxylate bromination Bromination (e.g., Br₂ in CCl₄) start->bromination product Mixture of brominated products (including desired 3,5-dibromo derivative) bromination->product purification Chromatographic Separation product->purification final_product Isolated 3,5-Dibromo-3a,7a-dihydro-1H-indazole derivative purification->final_product

Caption: Proposed workflow for the bromination of the dihydroindazole core.

Proposed Experimental Protocol for Stage 2 (Exploratory):

  • Dissolve diethyl 3a,7a-dihydro-1H-indazole-1,2-dicarboxylate (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (2.2 eq) in the same solvent dropwise, while protecting the reaction from light.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

  • Monitor the reaction by TLC to observe the consumption of the starting material and the formation of new products.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product mixture.

  • Attempt to isolate the desired 3,5-dibromo-3a,7a-dihydro-1H-indazole derivative using advanced chromatographic techniques such as preparative HPLC.

Data Presentation: A Comparative Overview of Bromination Reagents

The choice of brominating agent is critical for controlling the selectivity of the reaction. While the proposed protocol uses molecular bromine, other reagents could offer different outcomes.

Brominating AgentTypical ConditionsPotential AdvantagesPotential Disadvantages
**Bromine (Br₂) **CCl₄ or CH₂Cl₂, 0 °C to RTReadily available, strong electrophileCan lead to over-bromination and side reactions
N-Bromosuccinimide (NBS) CCl₄, radical initiator (AIBN) or lightSelective for allylic/benzylic brominationRadical mechanism can be complex to control
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Ultrasound irradiation, ethanol[7][8]Mild conditions, high efficiency for C3 bromination of aromatic indazoles[7][8]Specificity for dihydro-systems is unknown

Scientific Integrity and Causality in Experimental Design

The proposed synthesis is grounded in well-established chemical principles. The aza-Diels-Alder reaction is a robust method for the construction of six-membered nitrogen-containing heterocycles.[4][5] The choice of 1,3-cyclohexadiene as the diene directly leads to the desired 3a,7a-dihydro- bicyclic system. The use of DEAD as the dienophile provides a stable, protected dihydroindazole that is suitable for further functionalization.

The bromination step is more speculative. The electrophilic addition of bromine to an alkene is a fundamental organic reaction. However, the presence of the pyrazole ring and the nitrogen atoms could influence the regioselectivity and stereoselectivity of the addition. The potential for competing allylic bromination or substitution on the pyrazole ring necessitates careful control of reaction conditions and a thorough characterization of the product mixture. The proposed use of a non-polar solvent is intended to favor the electrophilic addition pathway.

Conclusion and Future Directions

This technical guide has outlined a plausible and scientifically sound synthetic route to the novel heterocycle, 3,5-Dibromo-3a,7a-dihydro-1H-indazole. While the absence of prior literature on this specific molecule makes this an exploratory endeavor, the proposed aza-Diels-Alder and subsequent bromination strategy provides a solid starting point for its synthesis.

Future research should focus on the experimental validation of this proposed route. A detailed study of the bromination reaction is crucial to understand the regioselectivity and to optimize the yield of the desired 3,5-dibromo isomer. Furthermore, the synthesis of other substituted dihydroindazoles using this methodology could open up new avenues for the discovery of bioactive molecules. The exploration of this uncharted territory in indazole chemistry holds the promise of uncovering novel compounds with unique therapeutic potential.

References

  • Co-Catalyzed Enantioselective Hydrogenation to Form Indazole-Containing Amino Acids. Org. Lett. 2023, DOI: 10.1021/acs.orglett.3c01364. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC - NIH. [Link]

  • Granisetron. In Wikipedia. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC. [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture | Journal of the American Chemical Society. [Link]

  • Direct Catalytic Functionalization of Indazole Derivatives - ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]

  • Diels-Alder Reaction - Organic Chemistry Portal. [Link]

  • Diels–Alder reaction - Wikipedia. [Link]

  • SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES David K. O'Dell and Kenneth M. Nicholas* Department of - Semantic Scholar. [Link]

  • Indazole – Knowledge and References - Taylor & Francis. [Link]

  • Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for 3,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule Identification: The subject of this protocol is 3,5-Dibromo-1H-indazole (CAS: 40598-76-3). Note on Nomenclature: The query term "3,5-Dibromo-3a,7a-dihydro-1H-indazole" appears in some commercial catalogs (e.g., CAS 1993149-06-6) but is chemically inconsistent with the stability of the indazole core. The "3a,7a-dihydro" designation implies a loss of aromaticity in the benzene ring (creating a bicyclic pyrazoline-cyclohexadiene system), which is energetically unfavorable and typically represents a transient intermediate or a database nomenclature error. This guide focuses on the stable, aromatic 3,5-Dibromo-1H-indazole , a critical scaffold in the development of kinase inhibitors (e.g., VEGFR, PLK4 inhibitors).

Synthesis Strategy: The scalable synthesis of 3,5-dibromo-1H-indazole presents a regioselectivity challenge. Electrophilic aromatic substitution on 1H-indazole occurs competitively at the C3 and C5 positions.

  • Direct Dibromination (Route A): Reacting 1H-indazole with excess bromine often yields complex mixtures of 3-bromo, 5-bromo, 3,5-dibromo, and 3,5,7-tribromo derivatives, requiring tedious chromatographic purification.

  • Stepwise Bromination (Route B - Recommended): The most robust scalable route utilizes 5-bromo-1H-indazole as the starting material. Since the C3 position remains highly reactive toward electrophilic substitution, bromination of the 5-bromo precursor proceeds cleanly to the 3,5-dibromo product with high atom economy and simplified workup (precipitation).

Chemical Reaction Engineering

Reaction Pathway Analysis

The synthesis relies on Electrophilic Aromatic Substitution (EAS).

  • Reactivity Profile: The C3 position of the indazole ring is electron-rich and susceptible to halogenation, particularly in the 1H-tautomer form. The C5 position (benzene ring) is the next most reactive site.

  • Regiocontrol: By starting with the halogen already installed at C5, we eliminate the competition between C3 and C5, forcing the reaction exclusively to C3.

Visualization: Synthesis Workflow

G Start Starting Material: 5-Bromo-1H-indazole Intermediate Transition State: C3-Bromonium Complex Start->Intermediate Electrophilic Attack (C3) Reagent Reagent: NBS or Br2 / DMF Reagent->Intermediate Product Target: 3,5-Dibromo-1H-indazole Intermediate->Product -HBr Workup Workup: Precipitation in Water Product->Workup Quench

Caption: Stepwise synthesis pathway ensuring regioselective bromination at C3 utilizing 5-bromo-1H-indazole precursor.

Detailed Experimental Protocols

Protocol A: High-Purity Synthesis from 5-Bromo-1H-indazole (Recommended)

Scale: 100 g Input | Expected Yield: 85-92% | Purity: >98% (HPLC)

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Mass/VolRole
5-Bromo-1H-indazole 197.031.0100.0 gSubstrate
N-Bromosuccinimide (NBS) 177.981.1 - 1.299.4 gBrominating Agent
DMF (Dimethylformamide) --500 mLSolvent
Water (Ice cold) --2.0 LQuench/Precipitation
Step-by-Step Methodology
  • Dissolution: In a 2L 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve 5-Bromo-1H-indazole (100 g) in DMF (500 mL). Stir at room temperature (20–25 °C) until a clear solution is obtained.

  • Addition: Cool the solution to 0–5 °C using an ice bath. Add NBS (99.4 g, 1.1 equiv) portion-wise over 30 minutes. Critical: Maintain internal temperature <10 °C to prevent exotherms and side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 3–5 hours.

    • IPC (In-Process Control): Monitor by TLC (30% EtOAc/Hexane) or HPLC. The starting material (Rf ~0.5) should disappear, and a new less polar spot (Rf ~0.6) should appear.

  • Quench & Isolation: Pour the reaction mixture slowly into 2.0 L of ice-cold water with vigorous stirring. The product will precipitate immediately as a white to off-white solid.

  • Filtration: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with water (3 x 300 mL) to remove residual DMF and succinimide.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Self-Validating Checkpoint: The final product should be a white/off-white solid with a melting point of 247–248 °C . If the filtrate is yellow, it indicates excess bromine/impurities; wash further with water.

Protocol B: Direct Dibromination of 1H-Indazole (Alternative)

Use Case: When 5-bromo-1H-indazole is unavailable. Note: This route requires strict stoichiometry control to minimize tribromo- impurities.

Materials
ReagentEquiv.Role
1H-Indazole 1.0Substrate
Bromine (Br2) 2.2Brominating Agent
Acetic Acid (AcOH) -Solvent
Sodium Acetate 2.5Acid Scavenger (Optional)
Methodology
  • Setup: Dissolve 1H-Indazole in Glacial Acetic Acid (10 volumes).

  • Bromination: Add Bromine (2.2 equiv) dropwise at room temperature.

    • Caution: HBr gas will evolve. Use a caustic scrubber.

  • Heating: After addition, heat the mixture to 60 °C for 4 hours. (Heat is required to drive the C5 bromination after C3 is substituted).

  • Workup: Cool to RT and pour into ice water containing Sodium Bisulfite (to quench excess Br2).

  • Purification: Filter the crude solid. Recrystallization from Ethanol/Water is usually required to remove traces of 3-bromo-1H-indazole and 3,5,7-tribromo-1H-indazole.

Analytical Data & Validation

ParameterSpecificationNotes
Appearance White to off-white powderDarkening indicates oxidation or residual Br2.
1H NMR (DMSO-d6) δ 13.5 (br s, 1H, NH), 7.78 (d, 1H, H4), 7.58 (dd, 1H, H6), 7.50 (d, 1H, H7)Distinctive pattern: H4 (doublet) usually shifted downfield due to Br at C3/C5.
MS (ESI) [M+H]+ = 274.9, 276.9, 278.9Characteristic 1:2:1 isotopic pattern for dibromo compound.
Melting Point 247 – 249 °CSharp range indicates high purity.

Process Safety & Scale-Up Considerations

Hazard Management
  • Exotherm: The reaction with NBS is mildly exothermic. On a kilogram scale, active cooling is mandatory during addition.

  • Bromine Handling (Route B): Liquid bromine is highly corrosive and volatile. Use PTFE-lined tubing and a caustic scrubber (NaOH) for HBr off-gas.

  • Solvent: DMF is hepatotoxic. Ensure adequate ventilation. For Green Chemistry compliance, Acetonitrile (MeCN) can often substitute DMF in the NBS protocol, though solubility may decrease.

Troubleshooting Guide
  • Incomplete Conversion: If 5-bromo intermediate remains, add 0.1 equiv additional NBS and stir for 1 hour.

  • Tribromination: Avoid large excesses of NBS (>1.2 equiv) and high temperatures (>40 °C), which can lead to bromination at C7.

  • Color Issues: A yellow/orange tint in the product usually comes from free bromine. Wash the filter cake with 5% Sodium Thiosulfate solution to bleach it white.

References

  • Thieme Connect. Science of Synthesis: 1H- and 2H-Indazoles. Retrieved from [Link]

  • Journal of Organic Chemistry. Organocatalytic Halogenation of Indazoles and Pyrazoles. (2025).[2][10] Retrieved from [Link]

Sources

Application Note: Strategic Bromination of 3a,7a-dihydro-1H-indazole and Related Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and drug development scientists focusing on the functionalization of indazole scaffolds. It addresses the specific challenges of handling the 3a,7a-dihydro-1H-indazole core—a structural motif often encountered as a transient intermediate in Buchner-type expansions or as a precursor to fully aromatic indazoles.[1]

Executive Summary & Structural Context

The 3a,7a-dihydro-1H-indazole system represents a unique chemical challenge. Structurally, it is the initial bicyclic adduct formed (e.g., via [3+2] cycloaddition of diazoalkanes to arenes) before tautomerization or ring expansion. Unlike the fully aromatic 1H-indazole, the 3a,7a-dihydro core contains a non-aromatic cyclohexadiene ring fused to a pyrazole moiety.

Key Reactivity Profiles:

  • Oxidative Aromatization: The driving force to regain aromaticity makes this scaffold highly susceptible to dehydrogenation in the presence of bromine sources, yielding 3-bromo-1H-indazoles or bromo-indazoles .[1]

  • Electrophilic Addition: The diene character of the 6-membered ring allows for 1,2- or 1,4-addition of bromine, though this often competes with aromatization.

  • Tautomeric Instability: The 3a,7a-isomer readily tautomerizes to the more stable 4,5-dihydro-1H-indazole or fully aromatizes.[1]

This guide focuses on controlling these pathways using specific reagents to achieve either core functionalization or oxidative functionalization .[1]

Reagent Selection Matrix

The choice of brominating agent dictates whether the substrate undergoes simple substitution, addition, or oxidative aromatization.

ReagentMechanism TypePrimary OutcomeAdvantages
N-Bromosuccinimide (NBS) Radical / Ionic3-Bromo-1H-indazole (Oxidative)High regioselectivity for C3; mild conditions; compatible with sensitive functional groups.[1]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Electrophilic (

source)
C-Ring Bromination or AromatizationHigh atom economy; "Green" reagent; accelerated by ultrasound.[1]
Pyridinium Tribromide (

)
Controlled ElectrophilicBromine Addition (preserves ring)Stoichiometric control prevents over-bromination; solid, easy to weigh.
Bromine (

) / AcOH
Classical ElectrophilicPoly-bromination / AromatizationAggressive; often leads to mixtures or full aromatization; harsh conditions.[1]

Critical Mechanistic Pathways[1]

Understanding the fate of the dihydro-indazole core is crucial for protocol selection.[1] The diagram below illustrates the divergent pathways based on reagent "hardness" and conditions.

BrominationPathways Start 3a,7a-dihydro-1H-indazole (Transient/Reactive Core) Tautomer 4,5-dihydro-1H-indazole (Stabilized Tautomer) Start->Tautomer Rapid Equilibrium Path1 Oxidative Bromination (NBS / Heat) Start->Path1 Direct Oxidation Tautomer->Path1 -2H, +Br Path2 Electrophilic Addition (Py·HBr3 / Low Temp) Tautomer->Path2 +Br2 Prod1 3-Bromo-1H-indazole (Aromatic) Path1->Prod1 Prod2 Bromo-dihydro-indazole (Saturated) Path2->Prod2

Figure 1: Divergent reactivity of dihydroindazoles.[1] High-energy reagents (NBS/Heat) drive the system toward the thermodynamic aromatic product (Red path), while controlled reagents favor saturation (Green path).

Detailed Experimental Protocols

Protocol A: Oxidative Bromination to 3-Bromo-1H-indazole (Standard)

Objective: To simultaneously aromatize and brominate the dihydro-scaffold at the C3 position.[1] This is the most common workflow in drug discovery for generating coupling partners.[1]

Reagents:

  • Substrate: 3a,7a-dihydro-1H-indazole (or its 4,5-dihydro tautomer) [1.0 equiv][1]

  • Reagent: N-Bromosuccinimide (NBS) [1.1 - 2.5 equiv depending on aromatization need][1]

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Catalyst (Optional): AIBN (if radical initiation is required for difficult substrates)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the dihydro-indazole substrate in 10 mL of anhydrous MeCN (0.1 M concentration).

    • Note: MeCN is preferred over DCM for its higher polarity, which stabilizes the transition state.

  • Addition: Cool the solution to 0°C. Add NBS (1.1 equiv) portion-wise over 15 minutes to prevent exotherms.

    • Critical Check: If the goal is full aromatization from the dihydro state, increase NBS to 2.2 equiv. The first equivalent brominates, the second aids in dehydrogenation (often requiring base or heat).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

    • Endpoint: Disappearance of the "dihydro" mass peak and appearance of the aromatic bromine isotope pattern (M, M+2).

  • Workup: Quench with 10% aqueous

    
     (sodium thiosulfate) to destroy excess bromine. Extract with Ethyl Acetate (
    
    
    
    mL).[1]
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).
    

Validation:

  • 
     NMR should show the disappearance of aliphatic signals (3.0–6.0 ppm region) and the appearance of a fully aromatic system.
    
Protocol B: Ultrasound-Assisted "Green" Bromination (DBDMH)

Objective: Rapid, high-yield bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) .[1][2] This method minimizes solvent waste and side reactions.[1][3]

Reagents:

  • Substrate: Dihydro-indazole derivative [1.0 equiv][1]

  • Reagent: DBDMH [0.55 equiv (delivers 1.1 equiv Br)]

  • Solvent: Ethanol (EtOH) or Acetone

  • Equipment: Ultrasonic bath (standard laboratory cleaner, ~40 kHz)

Step-by-Step Methodology:

  • Setup: In a 25 mL round-bottom flask, suspend 1.0 mmol of substrate in 5 mL EtOH.

  • Reagent Addition: Add DBDMH (0.55 mmol). The stoichiometry is critical; DBDMH releases two bromine atoms, but efficiency varies. Start with 0.55 equiv.[1]

  • Sonication: Place the flask in the ultrasonic bath at RT. Sonicate for 20–40 minutes.

    • Mechanism:[1][2][3][4][5][6][7] Cavitation effects accelerate the mass transfer and cleavage of the N-Br bond, facilitating reaction at the C3 position or the diene system without requiring high heat [1, 2].

  • Isolation: Pour the reaction mixture onto crushed ice. The product often precipitates.[1]

  • Filtration: Filter the solid, wash with cold water/EtOH (1:1), and dry under vacuum.

    • Yield: Typically >85% for aromatic conversions.[1]

Protocol C: Controlled Addition (Non-Aromatizing)

Objective: To add bromine across the double bond of the 3a,7a-dihydro system without triggering full aromatization (preserving the 3D architecture).

Reagents:

  • Substrate: 3a,7a-dihydro-1H-indazole [1.0 equiv][1]

  • Reagent: Pyridinium Tribromide [1.0 equiv]

  • Solvent: THF (Tetrahydrofuran)[5]

  • Temperature: -78°C to 0°C[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate in dry THF under Nitrogen atmosphere. Cool to -78°C (dry ice/acetone bath).

  • Addition: Add Pyridinium Tribromide (solid) in one portion.

    • Why this reagent? It provides a stoichiometric source of

      
       in equilibrium, preventing the high local concentration of free bromine that triggers oxidation/aromatization.
      
  • Stirring: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench at 0°C with saturated

    
    . Do not allow to warm to RT before quenching to prevent elimination of HBr (which would lead to aromatization).
    
  • Extraction: Rapid extraction with cold ether. Keep extracts cold.

  • Analysis: Analyze immediately via NMR. These products are often thermally unstable.[1]

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Mixture of products (aromatic + dihydro) Incomplete oxidationSwitch to Protocol A (NBS) and add a base (e.g.,

) to promote elimination of HBr and drive aromatization.
Regioisomer formation (C-ring vs. Pyrazole) Competitive substitutionUse DBDMH (Protocol B). It is bulkier and often more selective for the electron-rich pyrazole C3 position over the benzene ring [2].[1]
Decomposition / Tarry residue Radical polymerizationAdd a radical scavenger (BHT) if attempting ionic addition, or switch to Protocol C (Low temp).
Low Yield Poor solubilityUse HFIP (Hexafluoroisopropanol) as a co-solvent.[1] It stabilizes radical cations and improves NBS efficiency [3].[1]

References

  • Giraud, F., et al. (2025).[8] "C3-Indazole Functionalization: A Review." Chimica Italiana.

  • Zhang, Z., et al. (2022). "Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin." RSC Advances.

  • BenchChem Technical Support. (2025). "Optimizing 6-Bromo-Indazole Synthesis." BenchChem Protocols.

  • Common Organic Chemistry. (2025). "Bromination - Common Conditions and Reagents." Common Organic Chemistry.

  • PubChem. (2025).[1] "3-Bromo-7-Nitroindazole Compound Summary." National Library of Medicine.[1]

Sources

Application Notes and Protocols for 3,5-Dibromo-1H-indazole: A Versatile Heterocyclic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into a multitude of approved drugs and clinical candidates, targeting a wide range of diseases including cancer, inflammation, and central nervous system disorders.[3][4] The functionalization of the indazole core is therefore a critical endeavor in the pursuit of novel molecular entities with enhanced potency and selectivity.[5]

Among the various substituted indazoles, 3,5-Dibromo-1H-indazole emerges as a particularly strategic and versatile building block. The two bromine atoms, positioned at electronically distinct sites, provide orthogonal handles for sequential and site-selective functionalization. This allows for the systematic elaboration of the indazole core into complex, three-dimensional structures, a key objective in modern drug discovery.[2] This guide provides an in-depth exploration of the synthetic utility of 3,5-Dibromo-1H-indazole, complete with detailed protocols and the underlying scientific rationale for its application.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of 3,5-Dibromo-1H-indazole is paramount for its safe and effective use in the laboratory.

PropertyValueSource
Molecular FormulaC₇H₄Br₂N₂[6]
Molecular Weight275.93 g/mol [6]
AppearanceOff-white to light yellow solidGeneric
StorageStore at room temperature in a dry, well-ventilated area.[6]

Safety and Handling: 3,5-Dibromo-1H-indazole should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[7] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[7]

Core Synthetic Applications: A Gateway to Molecular Diversity

The synthetic power of 3,5-Dibromo-1H-indazole lies in the differential reactivity of its two bromine atoms, enabling a wide range of transformations. The C3-bromo substituent is generally more reactive towards certain transformations due to the electronic nature of the pyrazole ring, while the C5-bromo atom on the benzene ring behaves more like a typical aryl halide. This differential reactivity is the cornerstone of its utility as a versatile building block.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C and C-heteroatom bond formation, and 3,5-Dibromo-1H-indazole is an excellent substrate for these transformations.[8][9] The ability to selectively functionalize the C3 and C5 positions allows for the construction of diverse molecular libraries.

The Suzuki-Miyaura coupling, which joins an organoboron species with a halide, is a robust and widely used method for creating biaryl and related structures.[10] The differential reactivity of the C3 and C5 bromine atoms can often be exploited to achieve selective mono-arylation.

Protocol 1: Regioselective Mono-Arylation via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the regioselective mono-arylation of 3,5-Dibromo-1H-indazole at the C3 position.

Materials:

  • 3,5-Dibromo-1H-indazole

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 3 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a round-bottom flask, add 3,5-Dibromo-1H-indazole (1 equivalent), the arylboronic acid (1.1 equivalents), and potassium carbonate (3 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-bromo-1H-indazole.

Causality and Insights:

  • The choice of a relatively mild base like potassium carbonate and a phosphine ligand like PPh₃ often favors mono-coupling at the more reactive C3 position.

  • More forcing conditions, such as stronger bases or more active catalysts (e.g., those employing Buchwald-type ligands), may lead to di-substitution.[10]

  • The N-H of the indazole can be protected (e.g., with a BOC or SEM group) to improve solubility and potentially influence the regioselectivity of the coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of primary and secondary amines to the indazole core.[9] This is particularly valuable in medicinal chemistry, as the resulting aminoindazoles are common motifs in biologically active molecules.

Protocol 2: Selective C5-Amination via Buchwald-Hartwig Reaction

This protocol outlines a method for the selective amination at the C5 position, often achievable by protecting the N1 position of the indazole.

Materials:

  • N1-Protected 3,5-Dibromo-1H-indazole (e.g., 1-(tert-butoxycarbonyl)-3,5-dibromo-1H-indazole)

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equivalents)

  • Toluene (anhydrous)

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • In a glovebox or under a stream of inert gas, add the N1-protected 3,5-dibromo-1H-indazole (1 equivalent), the amine (1.2 equivalents), and sodium tert-butoxide (1.5 equivalents) to a Schlenk tube.

  • Add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

  • If desired, the N1-protecting group can be removed under appropriate conditions (e.g., TFA for a BOC group).

Causality and Insights:

  • N1-protection can modulate the electronic properties of the ring system and prevent side reactions involving the acidic N-H proton.

  • The choice of ligand is crucial; bidentate ligands like Xantphos are often effective in promoting the amination of aryl bromides.[9]

  • The stronger base, sodium tert-butoxide, is typically required for this transformation.

Cross_Coupling_Workflow

Cycloaddition Reactions: Constructing Fused Ring Systems

While less common than cross-coupling, the diene-like character of the indazole ring system can be exploited in cycloaddition reactions, offering pathways to novel polycyclic scaffolds. The electron-deficient nature of the dibrominated indazole makes it a potential candidate for inverse-electron-demand Diels-Alder reactions.[11][12]

Application Note: Diels-Alder and 1,3-Dipolar Cycloadditions

The pyrazole portion of the indazole can act as a diene in Diels-Alder reactions, particularly when activated.[13] More commonly, the indazole system can be a platform for tethering dienes or dipolarophiles, which then undergo intramolecular cycloadditions.

A more direct application involves the use of the indazole N-H as a nucleophile to generate a 1,3-dipole precursor. For example, reaction with an aldehyde could form an N-aminal, which under thermal or Lewis acid conditions, could eliminate water to form an azomethine ylide for subsequent 1,3-dipolar cycloaddition.[14]

Cycloaddition_Concept

Role in Drug Discovery and Medicinal Chemistry

The true value of 3,5-Dibromo-1H-indazole is realized in its application to the synthesis of biologically active molecules. The indazole core is a key feature in numerous kinase inhibitors, and the C3 and C5 positions are often decorated with various substituents to optimize binding affinity, selectivity, and pharmacokinetic properties.[15]

For instance, the C3 position can be functionalized with a group that interacts with the hinge region of a kinase active site, while the C5 position can be modified to project into a solvent-exposed region or a specific sub-pocket. The ability to sequentially and selectively modify these positions using 3,5-Dibromo-1H-indazole as a starting material is a powerful strategy in structure-activity relationship (SAR) studies.[15]

Conclusion: A Versatile and Indispensable Tool

3,5-Dibromo-1H-indazole is a powerful and versatile building block for the synthesis of complex heterocyclic compounds. Its differential reactivity in palladium-catalyzed cross-coupling reactions provides a robust platform for the controlled and sequential introduction of diverse functional groups. This capability, coupled with the inherent biological relevance of the indazole scaffold, solidifies the position of 3,5-Dibromo-1H-indazole as an indispensable tool for researchers, scientists, and drug development professionals. The protocols and insights provided herein serve as a foundation for the innovative application of this key heterocyclic intermediate in the ongoing quest for novel therapeutics and functional materials.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. (2023). Semantic Scholar. Available at: [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Malik, I., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • C-H functionalization of 2H-indazole. (2021). ResearchGate. Available at: [Link]

  • J. Sci. Res. 17 (1), 287-296 (2025). (2025). Bangladesh Journals Online. Available at: [Link]

  • The Role of Indazole Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Khan, I., et al. (2024). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Molecules. Available at: [Link]

  • Harris, P. A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals. Available at: [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (2011). ResearchGate. Available at: [Link]

  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. (2010). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Douglas, C. J., & MacMillan, D. W. C. (2017). Photocatalytic Indole Diels–Alder Cycloadditions Mediated by Heterogeneous Platinum-Modified Titanium Dioxide. ACS Catalysis. Available at: [Link]

  • Boger, D. L., et al. (2008). Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles. Organic Letters. Available at: [Link]

  • Chiacchio, U., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Tari, L. W., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Diels–Alder Cycloaddition Reactions in Sustainable Media. (2022). ResearchGate. Available at: [Link]

Sources

Cross-coupling reaction conditions for 3,5-Dibromo-3a,7a-dihydro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3,5-Dibromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of palladium-catalyzed cross-coupling methodologies for the functionalization of 3,5-Dibromo-1H-indazole. As a Senior Application Scientist, the focus extends beyond mere procedural lists to encompass the underlying mechanistic principles, rationale for experimental design, and strategic considerations for achieving desired synthetic outcomes.

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib.[1][2] The ability to selectively functionalize the indazole nucleus, particularly at multiple positions, is paramount for generating novel chemical entities in drug discovery programs. This document details protocols for Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig amination reactions, providing a robust toolkit for the derivatization of the 3,5-dibromo-1H-indazole platform.

Note on Substrate Structure: This guide assumes the substrate is the aromatic 3,5-Dibromo-1H-indazole. The non-aromatic "3a,7a-dihydro" variant is significantly less common and generally not a direct substrate for the palladium-catalyzed cross-coupling reactions discussed herein, which typically require sp²-hybridized carbon-halogen bonds.

Part 1: The Principle of Regioselectivity

A key challenge in the functionalization of dihalogenated heterocycles is controlling the regioselectivity of the reaction. For 3,5-Dibromo-1H-indazole, the reaction can theoretically occur at either the C3 or C5 position. The selectivity is primarily dictated by the relative rates of the initial oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine bond.[3]

Several factors influence this crucial step:

  • Electronic Effects: Oxidative addition is generally favored at the more electron-deficient carbon center. The C3 position of the indazole ring is adjacent to the pyrazole nitrogens, making it electronically distinct from the C5 position on the carbocyclic ring.

  • Bond Dissociation Energy (BDE): The C-Br bond with a lower BDE will be cleaved more readily by the palladium catalyst. Theoretical calculations have shown that BDEs in halo-heterocycles are a key determinant of selectivity.[3]

  • Steric Hindrance: While less pronounced in this substrate, steric factors around the halogen can influence the approach of the bulky catalyst.

  • Catalyst and Ligand Choice: The electronic and steric properties of the phosphine ligand on the palladium catalyst can sometimes be tuned to favor reaction at one site over another.[4]

For dihaloindazoles and related systems, the C3-halogen is often more reactive than a halogen at C5, especially when comparing different halogens (e.g., C3-I vs. C5-Br).[5] For 3,5-dibromo-1H-indazole, while selective mono-functionalization is possible, careful optimization is required. Stepwise functionalization, leveraging the initial reaction's product for a subsequent, different coupling, is a powerful strategy for creating diverse molecular architectures.

cluster_0 Regioselective Oxidative Addition Indazole 3,5-Dibromo-1H-indazole C3_Addition Oxidative Addition at C3 (K₁) Indazole->C3_Addition  Path A C5_Addition Oxidative Addition at C5 (K₂) Indazole->C5_Addition  Path B Pd0 Pd(0)L₂ Catalyst Pd0->C3_Addition Pd0->C5_Addition C3_Intermediate C3-Pd(II) Intermediate C3_Addition->C3_Intermediate C5_Intermediate C5-Pd(II) Intermediate C5_Addition->C5_Intermediate Note Selectivity depends on the relative rates (K₁ vs K₂). Typically, K₁ > K₂ due to electronic factors.

Caption: Regioselectivity is determined by the kinetic favorability of oxidative addition at C3 vs. C5.

Part 2: The Palladium Catalytic Cycle: A Unified Mechanism

All cross-coupling reactions discussed here proceed through a common catalytic cycle, initiated by a Pd(0) species.[6][7][8] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.

Pd0 Pd(0)L₂ PdII_RX R-Pd(II)-X L₂ Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)-R¹ L₂ PdII_RX->PdII_R_R1 Transmetalation (or Carbopalladation) PdII_R_R1->Pd0 Reductive Elimination RX R-X (Aryl Halide) R1M R¹-M (Coupling Partner) RR1 R-R¹ (Product)

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R-X) bond, forming a Pd(II) intermediate. This is typically the rate-limiting step.

  • Transmetalation (for Suzuki, Sonogashira): The organic group (R¹) from a second reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide. For the Heck reaction, this step is replaced by Carbopalladation , where an alkene coordinates to and inserts into the R-Pd bond.

  • Reductive Elimination: The two coupled organic fragments (R and R¹) are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst to re-enter the cycle. For the Heck reaction, this step is preceded by β-Hydride Elimination .

Part 3: Core Methodologies and Protocols

The following sections provide detailed protocols for key cross-coupling reactions. These are robust starting points that can be optimized for specific substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound (boronic acid or ester).[7][9] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity of boron-containing reagents.[6]

Detailed Protocol: Mono-arylation of 3,5-Dibromo-1H-indazole

  • Reaction Setup: To an oven-dried Schlenk tube, add 3,5-Dibromo-1H-indazole (1.0 mmol, 276 mg), the desired arylboronic acid (1.1-1.5 mmol), and a magnetic stir bar.

  • Catalyst and Base: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 22 mg) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, such as Dioxane/H₂O (4:1, 5 mL).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Data Summary: Suzuki-Miyaura Reaction Conditions

Coupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Typical Outcome
Phenylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃DME80Good yield of C3-monoarylated product.[10]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (10)PPh₃Cs₂CO₃Dioxane/EtOH/H₂O140High yield, potential for diarylation with excess boronic acid.[11]
Thiophene-2-boronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃DME80Efficient coupling for heteroaryl boronic acids.[10]
Vinylboronic acid pinacol esterPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O100Mono-vinylation product.
Heck-Mizoroki Reaction

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, providing a powerful method for synthesizing substituted olefins.[12][13] The reaction typically favors the formation of the trans isomer.[12]

Detailed Protocol: Vinylation of 3,5-Dibromo-1H-indazole

  • Reaction Setup: In a sealable reaction tube, combine 3,5-Dibromo-1H-indazole (1.0 mmol, 276 mg), the alkene (e.g., n-butyl acrylate, 1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 0.05 mmol, 11 mg), and a phosphine ligand (e.g., PPh₃, 0.1 mmol, 26 mg).

  • Base and Solvent: Add a base (e.g., Et₃N or K₂CO₃, 2.0 mmol) and a solvent such as DMF or Acetonitrile (5 mL).

  • Reaction Execution: Seal the tube and heat the mixture to 80-120 °C. For some less reactive bromoindazoles, mechanochemical (ball-milling) approaches have been shown to be effective and can prevent dehalogenation side reactions.[14][15][16]

  • Workup: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography.

Data Summary: Heck Reaction Conditions

Alkene PartnerCatalyst (mol%)Ligand/AdditiveBaseSolventTemp (°C)Typical Outcome
n-Butyl acrylatePd(OAc)₂ (5)PPh₃ (10)TEADMF120C3-vinylation product.[17]
StyrenePd(OAc)₂ (5)PPh₃ (10), NaBrTEASilica Gel (Ball Mill)RTChemoselective C3-vinylation.[14][15]
AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP110Good yields of the corresponding nitrile.
Sonogashira Coupling

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides to synthesize substituted alkynes.[18] The classical method employs both palladium and copper(I) co-catalysts, although copper-free versions have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[6][19]

Detailed Protocol: Alkynylation of 3,5-Dibromo-1H-indazole

  • Reaction Setup: To a Schlenk tube, add 3,5-Dibromo-1H-indazole (1.0 mmol, 276 mg), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg), and a copper co-catalyst (e.g., CuI, 0.04 mmol, 7.6 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Reagent Addition: Add a degassed solvent like THF or DMF (5 mL), followed by an amine base (e.g., Et₃N or DIPEA, 3.0 mmol). Finally, add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC/LC-MS).

  • Workup: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl solution, then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

Data Summary: Sonogashira Reaction Conditions

Alkyne PartnerPd Catalyst (mol%)Cu Co-Catalyst (mol%)BaseSolventTemp (°C)Typical Outcome
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT to 40High yield of C3-monoalkynylated product.[5]
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPEADMF60Good for introducing a protected acetylene handle.
Propargyl alcoholPdCl₂(PCy₃)₂ (3)None (Copper-free)Cs₂CO₃Dioxane80Copper-free conditions prevent side reactions.[19]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction between an aryl halide and an amine.[20] The development of bulky, electron-rich phosphine ligands has been critical to its success, allowing for the coupling of a wide range of amines under relatively mild conditions.[20][21]

Detailed Protocol: Amination of 3,5-Dibromo-1H-indazole

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol), a suitable ligand (e.g., Xantphos or XPhos, 0.1 mmol), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 2.0 mmol).

  • Reagent Addition: Add the 3,5-Dibromo-1H-indazole (1.0 mmol, 276 mg) and the amine (1.2 mmol).

  • Solvent and Execution: Add an anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane, 5 mL). Seal the vessel and heat to 80-110 °C with stirring.

  • Workup: After cooling, dilute the mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify by column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions

Amine PartnerPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Outcome
MorpholinePd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃Dioxane100High yields for cyclic secondary amines.[17]
AnilinePd(OAc)₂ (2)BINAP (3)NaOt-BuToluene100Effective for primary aromatic amines.[20]
BenzylaminePd₂(dba)₃ (1)XPhos (4)LHMDSTHFRTModern ligands can enable room temperature couplings.[22]
Ammonia (equivalent)Pd(OAc)₂ (2)BrettPhos (4)K₃PO₄t-AmylOH110Specialized ligands required for direct amination.

Part 4: Experimental Workflow and Final Considerations

A successful cross-coupling experiment relies on careful execution and an understanding of the critical parameters.

A 1. Reagent Preparation (Substrate, Coupling Partner, Base) B 2. Inert Atmosphere Setup (Glovebox or Schlenk Line) A->B C 3. Catalyst/Ligand Addition (Often air/moisture sensitive) B->C D 4. Degassed Solvent Addition C->D E 5. Reaction (Heating & Stirring) D->E F 6. Reaction Monitoring (TLC / LC-MS) E->F G 7. Aqueous Workup (Extraction & Washing) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Key Insights for Success:

  • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Maintaining an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction is critical to prevent catalyst degradation and ensure reproducibility.

  • Solvent Degassing: Solvents should be thoroughly degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen.

  • Purity of Reagents: The purity of starting materials, especially the boronic acids and amines, can significantly impact reaction efficiency.

  • Ligand Choice: The ligand is not merely a spectator. It stabilizes the palladium center, influences its reactivity, and is often the key to overcoming challenges with difficult substrates. Bulky, electron-rich phosphine ligands are generally preferred for coupling aryl bromides.[20][21]

  • Base Selection: The base plays a crucial role, particularly in the Suzuki (activating the boronic acid) and Buchwald-Hartwig (deprotonating the amine) reactions.[9][23] The choice of base must be compatible with the functional groups present in the substrates.

By leveraging these detailed protocols and understanding the underlying principles, researchers can effectively utilize 3,5-Dibromo-1H-indazole as a versatile platform for the synthesis of novel, functionally diverse molecules for applications in drug discovery and materials science.

References

  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Palladium catalyzed couplings. (2020, July 2). Chemistry LibreTexts.
  • Discovery and synthesis of novel indazole derivatives. (n.d.). BenchChem.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information.
  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010, October 6). The Nobel Prize.
  • Theoretical bond dissociation energies of halo-heterocycles: trends and relationships to regioselectivity in palladium-catalyzed cross-coupling reactions. (2009, May 13). PubMed.
  • Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications, (3), 299-301.
  • Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. (2010, March 5). PubMed.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021, June 21). White Rose Research Online.
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.). Thieme.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). National Center for Biotechnology Information.
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018, April 6). Semantic Scholar.
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018, April 6). PubMed.
  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. (n.d.). BenchChem.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. (2025, April 3). YouTube.
  • Heck reaction. (n.d.). Wikipedia.
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018, April 6). Beilstein Journals.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006, July 31). ChemSpider Synthetic Pages.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect.

Sources

Functionalization strategies for the N-1 position of dihydroindazoles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of the Dihydroindazole N-1 Position

Abstract

The dihydroindazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Functionalization of the N-1 position is a critical strategy for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of these molecules. This guide provides an in-depth exploration of the primary strategies for N-1 functionalization—alkylation, arylation, and acylation. We move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why specific reagents and conditions are chosen. Detailed, step-by-step protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the knowledge to confidently and selectively modify the dihydroindazole core.

The Strategic Importance of N-1 Functionalization

The indazole nucleus, and its partially saturated dihydro- variants, are considered "privileged structures" in drug discovery. This is due to their ability to participate in key hydrogen bonding interactions, often acting as bioisosteres for indoles or phenols, while offering distinct metabolic and solubility profiles.[2] The N-1 position of the pyrazole ring is a primary vector for chemical modification. Introducing substituents at this site allows for:

  • Modulation of Potency and Selectivity: Appending specific groups can enhance binding affinity to a biological target or improve selectivity over related targets.

  • Optimization of ADME Properties: Altering the N-1 substituent is a common tactic to fine-tune properties like solubility, lipophilicity, and metabolic stability.

  • Vector for Further Elaboration: The N-1 substituent can serve as an anchor point for linking to other molecular fragments or for introducing reporter tags.

A fundamental challenge in indazole chemistry is regioselectivity. The indazole anion is an ambident nucleophile, with reactivity at both the N-1 and N-2 positions. While the 1H-indazole tautomer is generally more thermodynamically stable, reaction conditions dictate the kinetic versus thermodynamic outcome, often yielding a mixture of isomers.[3][4] The strategies outlined below are designed to overcome this challenge and achieve selective N-1 functionalization.

Caption: The ambident nature of the deprotonated indazole anion.

N-1 Alkylation: Mastering Regioselectivity

Direct alkylation is the most straightforward method for installing alkyl groups at the N-1 position. The key to achieving high N-1 selectivity lies in the careful choice of base and solvent, which dictates the nature of the indazole anion's ion pairing.

Causality Behind Experimental Choices: The combination of sodium hydride (NaH) in an aprotic, moderately polar solvent like tetrahydrofuran (THF) is highly effective for promoting N-1 alkylation.[4][5][6] The rationale is based on the formation of a "tight ion pair" between the sodium cation (Na+) and the indazole anion. It is postulated that the Na+ cation coordinates between the N-2 nitrogen and a Lewis basic site on a C-3 substituent, sterically hindering the approach of the electrophile to the N-2 position and thereby directing alkylation to the N-1 site.[7] In contrast, using potassium bases (e.g., K₂CO₃) in polar aprotic solvents like DMF can lead to "solvent-separated" or "naked" anions, resulting in poorer regioselectivity.[3]

Caption: Workflow for highly regioselective N-1 alkylation.

Protocol 1: Highly Selective N-1 Alkylation of Dihydroindazoles

This protocol is adapted from methodologies proven to be highly selective for the N-1 position of the indazole scaffold.[5][6]

Materials:

  • Substituted 1H-indazole or 4,5-dihydro-1H-indazole (1.0 mmol, 1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 mmol, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF), 5-10 mL

  • Alkyl halide (e.g., n-pentyl bromide) or tosylate (1.2 mmol, 1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indazole substrate.

  • Dissolution: Add anhydrous THF (5 mL) and stir until the substrate is fully dissolved. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add the sodium hydride portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. For less reactive alkylating agents or hindered substrates, the reaction may be gently heated to 50 °C to drive it to completion.[5][7] Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary: N-1 Alkylation Conditions
EntrySubstrateAlkylating AgentBase/SolventTemp (°C)N-1:N-2 RatioYield (%)Reference
13-CO₂Me-Indazolen-Pentyl bromideNaH / THF50>99:191[5]
23-COMe-Indazolen-Pentyl bromideNaH / THF50>99:189[5]
31H-IndazoleEthyl bromoacetateK₂CO₃ / DMFRT1:095[8]
41H-IndazoleBenzyl bromideCs₂CO₃ / DMFRT4:198 (combined)[3]

N-1 Arylation: Transition-Metal Catalyzed Cross-Coupling

Introducing an aryl or heteroaryl group at the N-1 position is a powerful strategy in drug design, often accomplished via copper- or palladium-catalyzed cross-coupling reactions, analogous to the Ullmann condensation and Buchwald-Hartwig amination.[9][10]

Causality Behind Experimental Choices:

  • Copper-Catalyzed (Ullmann-type) Reactions: These are often cost-effective and utilize a copper(I) source (e.g., CuI) with a ligand, typically a diamine, to facilitate the coupling.[11][12] The ligand accelerates the reaction, allowing for milder conditions than traditional Ullmann reactions. The base (e.g., K₃PO₄ or K₂CO₃) is crucial for deprotonating the indazole. These reactions are robust and tolerate a wide range of functional groups.[13][14][15]

  • Palladium-Catalyzed (Buchwald-Hartwig) Reactions: This methodology offers exceptional scope and generally proceeds under milder conditions with lower catalyst loadings than copper systems.[16][17][18] The choice of phosphine ligand is critical and must be tailored to the substrates. Bulky, electron-rich phosphine ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.

G Pd0 Pd(0)L_n C1 Oxidative Addition Pd0->C1 ArX Aryl Halide (Ar-X) ArX->C1 IndH Indazole-H Base Base IndH->Base Indazole Anion C2 Ligand Exchange/ Salt Metathesis Base->C2 Indazole Anion C1->C2 Ar-Pd(II)-X C3 Reductive Elimination C2->C3 Ar-Pd(II)-Indazole C3->Pd0 Product N-1 Aryl Indazole C3->Product

Caption: Simplified catalytic cycle for Pd-catalyzed N-arylation.

Protocol 2: Copper-Catalyzed N-1 Arylation of Dihydroindazoles

This protocol is based on the general and robust conditions developed by Buchwald and others for the N-arylation of azoles.[11][12]

Materials:

  • Dihydroindazole (1.0 mmol, 1.0 equiv)

  • Aryl iodide or aryl bromide (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine (0.2 mmol, 20 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene (3-5 mL)

Procedure:

  • Preparation: To an oven-dried Schlenk tube or vial, add CuI, K₃PO₄, and the dihydroindazole substrate.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the aryl halide, the diamine ligand, and the anhydrous solvent.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 110 °C. Stir vigorously for 24-48 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

N-1 Acylation: Introducing Carbonyl Functionality

N-1 acylation introduces an amide bond, creating N-acyl dihydroindazoles which are themselves important pharmacophores or can serve as precursors for other transformations (e.g., reduction to N-alkyl derivatives).[3]

Causality Behind Experimental Choices: Traditional methods using highly reactive acyl chlorides can suffer from poor functional group tolerance and harsh conditions. Modern approaches offer milder alternatives. One effective strategy involves the in-situ generation of a mixed anhydride from a carboxylic acid using di-tert-butyl dicarbonate (Boc₂O) and a catalyst like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO).[19] This activated species readily acylates the N-1 position of the indazole with high selectivity, avoiding the need to pre-form a reactive acyl derivative.[19] Another innovative, green approach uses electrochemistry to generate the indazole anion, which then reacts with an acid anhydride, obviating the need for any chemical base.[20]

Protocol 3: One-Pot N-1 Acylation with a Carboxylic Acid

This protocol is adapted from a mild and practical method using a DMAPO/Boc₂O system.[19]

Materials:

  • Dihydroindazole (1.0 mmol, 1.0 equiv)

  • Carboxylic acid (1.1 mmol, 1.1 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol, 1.2 equiv)

  • 4-(N,N-Dimethylamino)pyridine N-oxide (DMAPO) (0.1 mmol, 10 mol%)

  • Acetonitrile (MeCN) or Dichloromethane (DCM) (5 mL)

Procedure:

  • Preparation: To a round-bottom flask, add the dihydroindazole, the carboxylic acid, and DMAPO.

  • Dissolution: Add the solvent (e.g., MeCN) and stir to dissolve the reagents.

  • Activation: Add the Boc₂O to the solution at room temperature. Effervescence (CO₂) may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction for the consumption of the starting materials by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove unreacted acid and catalyst. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography.

Data Summary: N-1 Acylation Conditions
EntrySubstrateAcyl SourceConditionsTemp (°C)Yield (%)Reference
11H-Indazole4-Methoxybenzoic acidBoc₂O, DMAPO, MeCNRT92[19]
21H-IndazoleAcetic anhydrideElectrochemical, 8 mART82[20]
31H-IndazoleThio-octanoateDBU, Toluene10085[21]
41H-IndazoleBenzoyl chlorideEt₃N, DCMRTHigh[General]

Conclusion and Future Perspectives

The N-1 position of the dihydroindazole scaffold offers a reliable and strategic handle for molecular modification. Highly regioselective protocols for N-alkylation, N-arylation, and N-acylation are well-established, relying on a sound understanding of reaction mechanisms and the careful control of reaction parameters. For alkylation, the use of NaH in THF remains the gold standard for N-1 selectivity. For arylation, both copper- and palladium-based systems provide powerful, complementary tools with broad substrate scopes. Modern one-pot acylation methods offer mild and efficient alternatives to traditional approaches. Future developments will likely focus on expanding the scope of these reactions to increasingly complex substrates and developing more sustainable, catalytic methods, such as those employing microwave irradiation[22] or photoredox catalysis, to further streamline the synthesis of novel dihydroindazole-based therapeutics.

References

  • Exploration of New Dihydroindazole Derivatives as Promising Anti-TB Agents: Design, Synthesis, In Silico, and Biological Evaluation. PubMed. (2025).
  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Exploration of New Dihydroindazole Derivatives as Promising Anti‐TB Agents: Design, Synthesis, In Silico, and Biological Evaluation | Request PDF. ResearchGate. (2025).
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. SciSpace.
  • Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. PubMed. (2013).
  • Discovery of Conformationally Constrained Dihydro Benzo-Indole Derivatives as Metallo-β-Lactamase Inhibitors to Tackle Multidrug-Resistant Bacterial Infections. PubMed. (2025).
  • (PDF) Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate. (2020).
  • Current methods for N1‐acylation of indazoles and this work. Part A.... ResearchGate.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. (2021).
  • Copper-catalyzed N-arylation of azoles and diazoles using highly functionalized trivalent organobismuth reagents. RSC Publishing.
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem.
  • Regioselectivity issues in the functionalization of indazoles. Benchchem.
  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Chemistry Portal.
  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PMC. (2022).
  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science (RSC Publishing).
  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
  • Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. (2021).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. (2022).
  • Indazoles in Drug Discovery. PharmaBlock.
  • Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles.
  • A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Organic Chemistry Portal.
  • N1-Allylation of Arylhydrazines via a Palladium-Catalyzed Allylic Substitution.
  • Development of a selective and scalable N1-indazole alkylation - PMC. NIH. (2024).
  • Cascade Pd-Catalyzed Intermolecular N-Arylation/Intramolecular Alkene Carboamination Reactions for the Synthesis of Dihydroindoloindoles. PubMed. (2025).
  • Selective synthesis of 1-functionalized-alkyl-1H-indazoles. PubMed. (2009).
  • Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles.
  • microwave-assisted synthesis of nitrogen heterocycles.
  • Copper-catalyzed N-arylation of 2-arylindoles with aryl halides. (2014).
  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023).
  • Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates. ResearchGate.
  • Novel Synthetic Strategy of N-Arylated Heterocycles via Sequential Palladium-Catalyzed Intra- and Inter-Arylamination Reactions. Organic Chemistry Portal.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. (2020).
  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. PMC.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. (2024).
  • Palladium catalyzed N-arylation of hydroxylamines. University of Strathclyde.
  • Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]. PMC.
  • One-pot N-arylation of indoles directly from N-arylsulfonylindoles via consecutive deprotection and S(N)Ar Reactions with activated Aryl halides. PubMed. (2009).
  • Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals. (2022).
  • Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles.
  • Microwave-Assisted Synthesis of New N 1 ,N 4 -Substituted Thiosemicarbazones. MDPI. (2011).
  • ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Imidazoles on a Solid Support under Solvent-Free Conditions. ResearchGate. (2025).
  • Visible-light-promoted N–H functionalization of O-substituted hydroxamic acid with diazo esters. PMC.

Sources

Application Note: Chemoselective Reduction of 3,5-Dibromoindazole to Dihydro Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The reduction of 3,5-dibromo-1H-indazole to its dihydro analog (3,5-dibromo-2,3-dihydro-1H-indazole , also known as an indazoline) presents a significant chemoselective challenge. The primary difficulty lies in differentiating between the reduction of the heterocyclic C=N double bond and the hydrodehalogenation (removal) of the bromine atoms, particularly at the labile C3 position.

Standard catalytic hydrogenation (e.g.,


) is contraindicated  for this transformation, as it almost invariably leads to rapid debromination before ring saturation. Consequently, this protocol utilizes Sodium Cyanoborohydride (

) in Glacial Acetic Acid
. This system relies on the high basicity of the indazole

nitrogen to form an iminium species, which is then selectively reduced by the hydride, leaving the carbon-halogen bonds intact.
Key Chemical Challenges
  • Regioselectivity: Ensuring saturation occurs at the

    
     bond rather than the benzene ring.
    
  • Chemoselectivity: Preventing oxidative addition into the C-Br bonds.

  • Product Stability: The resulting 3-bromo-2,3-dihydroindazole contains a geminal halo-amine motif at C3, which is prone to spontaneous elimination of HBr to re-aromatize. Immediate downstream processing or stabilization is recommended.

Reaction Mechanism & Pathway[1]

The reduction proceeds via an ionic hydrogenation mechanism. The acetic acid serves a dual purpose: it acts as the solvent and protonates the indazole at the


 position, activating the 

bond toward nucleophilic attack by the cyanoborohydride anion.
Mechanistic Flow (DOT Visualization)

ReactionMechanism Start 3,5-Dibromoindazole (Aromatic substrate) Protonation Protonation (AcOH) Forms Indazolium Cation Start->Protonation + H+ Activation Activated C=N Bond (Electrophilic C3) Protonation->Activation Hydride Hydride Attack (NaCNBH3) Nucleophilic addition at C3 Activation->Hydride Rate Limiting Step Product 3,5-Dibromo-2,3-dihydroindazole (Indazoline) Hydride->Product Saturation Warning Risk: Elimination of HBr (Re-aromatization) Product->Warning If heated/basic

Figure 1: Mechanistic pathway for the ionic hydrogenation of 3,5-dibromoindazole. Note the specific activation of the C=N bond via protonation.

Experimental Protocol

Method A: Sodium Cyanoborohydride Reduction (Primary Protocol)

This method is selected for its mildness and high tolerance for aryl halides.

Reagents & Materials
ReagentEquiv.[1][2][3][4]RoleHazard Note
3,5-Dibromo-1H-indazole 1.0SubstrateIrritant
Sodium Cyanoborohydride 3.0 - 4.0Reducing AgentToxic , generates HCN with acid
Glacial Acetic Acid Solvent (0.2 M)Solvent/CatalystCorrosive
Water/NaOH (10%) ExcessQuenchExothermic
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Charge the flask with 3,5-dibromo-1H-indazole (1.0 equiv).

    • Seal and purge with Nitrogen (

      
      ) for 10 minutes.
      
  • Solvation:

    • Add Glacial Acetic Acid via syringe to achieve a concentration of ~0.2 M (e.g., 5 mL per 1 mmol of substrate).

    • Stir at room temperature (25°C) until the solid is fully dissolved. Note: Protonation is exothermic; slight warming may occur.

  • Reagent Addition (Critical Step):

    • Cool the solution to 10°C - 15°C using a cold water bath.

    • Add Sodium Cyanoborohydride (

      
      )  as a solid in small portions over 20 minutes.
      
    • Why: Rapid addition causes vigorous evolution of hydrogen gas and potentially HCN. Slow addition controls the exotherm and gas evolution.

  • Reaction:

    • Allow the mixture to warm to room temperature naturally.

    • Stir for 2 to 4 hours .

    • Monitoring: Monitor via TLC (Eluent: 30% EtOAc/Hexane). The starting material (aromatic) will be UV active; the product (dihydro) will show reduced UV activity and a lower Rf value due to the loss of aromaticity.

  • Quench & Workup (Safety Critical):

    • Cool the reaction mixture to 0°C.

    • IN A FUME HOOD: Slowly add water (equal volume to acetic acid).

    • Neutralize carefully with 10% NaOH or saturated

      
        until pH ~8-9. Caution: This step generates significant foam/gas.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ), dry over 
      
      
      
      , and concentrate in vacuo at low temperature (<30°C) .
Workup Workflow (DOT Visualization)

WorkupFlow RxnMix Reaction Mixture (AcOH + Product + Borates) Quench Quench: Add Water at 0°C RxnMix->Quench Neutralize Neutralize: 10% NaOH to pH 9 (CAUTION: Gas Evolution) Quench->Neutralize Extract Extraction: Ethyl Acetate (3x) Neutralize->Extract Dry Dry: Na2SO4 & Filter Extract->Dry Concentrate Concentrate: Rotovap < 30°C Dry->Concentrate Final Crude 3,5-dibromo-2,3-dihydroindazole Concentrate->Final

Figure 2: Isolation workflow emphasizing temperature control to prevent HBr elimination.

Analytical Validation & Troubleshooting

Because the product is unstable, immediate characterization is required.

Analytical MethodExpected ObservationTroubleshooting
1H NMR (

)
Disappearance of the singlet at

ppm (H3 of indazole). Appearance of a broad singlet/multiplet at

ppm (C3-H).
If aromatic signals persist, reaction is incomplete. Add 1.0 eq more

.
Mass Spectrometry M+2 pattern characteristic of dibromo compounds (

isotope pattern). Mass shift of +2 Da compared to starting material.
If M-Br is observed, over-reduction or thermal decomposition occurred.
TLC (Stain) Product stains strongly with Ninhydrin or p-Anisaldehyde (secondary amine detection).If spot streaks, the amine may be degrading on silica. Use neutral alumina or add 1%

to eluent.

Alternative Methodology: Borane-THF

If the


 method fails to drive the reaction to completion due to steric hindrance from the 3-Bromo group, Borane-THF (

)
can be used.
  • Protocol Adjustment: Use 1.0 M

    
     in THF at 0°C. Reflux is not  recommended for this substrate due to the risk of hydroboration of the C-Br bonds.
    
  • Quench: Requires careful oxidative workup or acidic methanolysis to break the boron-amine complex.

Safety & Toxicology (HSE)

  • Cyanide Hazard:

    
     in acid generates trace Hydrogen Cyanide (HCN). All operations must be performed in a high-efficiency fume hood.  The receiving flask of the rotary evaporator should contain bleach (sodium hypochlorite) to neutralize any distilled cyanide byproducts.
    
  • Bromine Lability: The product is a potential alkylating agent.[2] Handle with gloves and avoid skin contact.

  • Thermal Instability: Do not heat the crude product above 40°C. Store under Argon at -20°C.

References

  • Gribble, G. W. (2006). "Sodium Cyanoborohydride."[5][6][7] Encyclopedia of Reagents for Organic Synthesis. This is the authoritative review on the chemoselectivity of cyanoborohydride reductions.

  • Breton, G. W., et al. (2011).[1] "One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles." Molecules, 16(11), 9553-9561.[1] Provides structural data and stability context for dihydroindazole analogs.[8]

  • Lefebvre, V., et al. (2010).[2] "General Two-Step Synthesis of Substituted 3-Aminoindazoles." Journal of Organic Chemistry, 75(8), 2730-2732. Discusses the lability of the indazole ring and halogenated derivatives.

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Indazoles and the Advent of Microwave Synthesis

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anti-tumor properties.[1][2] The strategic introduction of halogen atoms, particularly bromine, onto the indazole scaffold serves as a pivotal step in drug discovery. Bromoindazoles are versatile synthetic intermediates, enabling further molecular diversification through cross-coupling reactions to construct complex and potent bioactive molecules.[3][4][5]

Traditionally, the synthesis of such compounds involves conventional heating methods that are often plagued by long reaction times, high energy consumption, and the generation of undesirable byproducts.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, offering a rapid, efficient, and environmentally benign alternative.[7][8] By directly and uniformly heating the reaction mixture through dielectric heating, microwave irradiation dramatically accelerates reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required by conventional methods.[2][6][7]

This document provides a comprehensive guide to a proposed microwave-assisted synthesis of 3,5-Dibromo-1H-indazole, a valuable building block in medicinal chemistry. While a direct, optimized protocol for this specific molecule is not extensively reported, the following application notes are based on established principles of indazole chemistry and proven microwave-assisted halogenation methodologies.

Proposed Synthetic Strategy and Mechanistic Insights

The proposed synthesis involves the direct dibromination of 1H-indazole using a suitable brominating agent under microwave irradiation. The regioselectivity of electrophilic substitution on the indazole ring is crucial for obtaining the desired 3,5-dibromo isomer. Studies on the aqueous bromination of indazole have shown that the 3 and 5 positions are susceptible to electrophilic attack.[9][10]

Reaction Scheme:

A plausible brominating agent for this transformation is N-Bromosuccinimide (NBS), which is a safer and easier-to-handle alternative to liquid bromine. The reaction is proposed to proceed via an electrophilic aromatic substitution mechanism.

Detailed Experimental Protocol

This protocol is a proposed methodology and should be optimized for specific laboratory conditions and equipment.

Materials and Equipment:

  • 1H-Indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH3CN) or other suitable high-boiling, microwave-transparent solvent

  • Microwave synthesis reactor with temperature and pressure monitoring capabilities

  • Reaction vessels (10 mL or 20 mL) with stir bars

  • Standard laboratory glassware for work-up and purification

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up and Purification cluster_analysis Product Characterization prep1 Weigh 1H-Indazole and NBS prep2 Add to microwave reaction vessel with a stir bar prep1->prep2 prep3 Add acetonitrile prep2->prep3 react1 Seal the reaction vessel prep3->react1 react2 Place in microwave reactor react1->react2 react3 Irradiate at specified temperature and time react2->react3 workup1 Cool the reaction mixture react3->workup1 workup2 Remove the solvent under reduced pressure workup1->workup2 workup3 Purify the crude product by column chromatography workup2->workup3 analysis1 Obtain NMR spectra (1H, 13C) workup3->analysis1 analysis2 Perform Mass Spectrometry analysis1->analysis2 analysis3 Determine melting point analysis2->analysis3

Caption: Experimental workflow for the microwave-assisted synthesis of 3,5-Dibromo-1H-indazole.

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 1H-indazole (e.g., 1 mmol, 118.14 mg).

  • Add N-Bromosuccinimide (NBS) (2.2 equivalents, e.g., 2.2 mmol, 391.8 mg).

  • Add 5 mL of acetonitrile to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120 °C for 15-30 minutes. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3,5-Dibromo-1H-indazole.

Key Reaction Parameters (for optimization):

ParameterRecommended RangeNotes
Temperature100-150 °CHigher temperatures can accelerate the reaction but may lead to side products.
Time10-45 minutesMonitor by TLC to determine the optimal reaction time.
NBS Equivalents2.1 - 2.5A slight excess of NBS ensures complete dibromination.
SolventAcetonitrile, DMFSolvents with high dielectric constants are preferred for microwave heating.

Characterization and Validation

The identity and purity of the synthesized 3,5-Dibromo-1H-indazole should be confirmed by a combination of spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the dibromination, the coupling patterns will be simplified compared to the starting material. The N-H proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show signals corresponding to the seven carbon atoms of the dibromoindazole core. The carbons attached to the bromine atoms will be significantly shifted.

2. Mass Spectrometry (MS):

  • The mass spectrum should exhibit a molecular ion peak [M]⁺ with a characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺). The expected molecular weight for C₇H₄Br₂N₂ is approximately 275.93 g/mol .[11]

3. Infrared (IR) Spectroscopy:

  • The IR spectrum should show a characteristic N-H stretching vibration in the region of 3200-3400 cm⁻¹.

4. Melting Point:

  • The melting point of the purified product should be sharp and can be compared with literature values if available.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperature.Increase the reaction time and/or temperature. Ensure adequate stirring.
Formation of multiple productsNon-selective bromination.Optimize the reaction temperature and consider a more selective brominating agent.
Low yieldSuboptimal reaction conditions or purification loss.Re-evaluate the solvent, temperature, and time. Optimize the column chromatography conditions.

Conclusion

The proposed microwave-assisted synthesis offers a rapid and efficient pathway for the preparation of 3,5-Dibromo-1H-indazole. This methodology aligns with the principles of green chemistry by reducing reaction times and potentially improving yields compared to conventional methods.[6][7] The resulting product is a valuable intermediate for the synthesis of novel bioactive compounds in drug discovery programs. Researchers are encouraged to use this guide as a starting point and optimize the conditions for their specific needs.

References

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. (2022). Available at: [Link]

  • Microwave-Assisted Syntheses in Organic Chemistry. In Microwave-Assisted Synthesis of Heterocycles. (2009). Available at: [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. (2022). Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. (2025). Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. (n.d.). Available at: [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. (2021). Available at: [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. (n.d.). Available at: [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. PMC. (2023). Available at: [Link]

  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. ResearchGate. (n.d.). Available at: [Link]

  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry. (1974). Available at: [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PMC. (n.d.). Available at: [Link]

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. (2012). Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Microwave-assisted synthesis of 3,5-disubstituted isoxazoles. ResearchGate. (n.d.). Available at: [Link]

  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. (n.d.). Available at: [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. (2025). Available at: [Link]

  • An Improved Synthesis of Disubstituted 2H-indazoles using Microwaves. Letters in Organic Chemistry. (2023). Available at: [Link]

  • Microwave assisted synthesis of 3-(3-ph. JOCPR. (n.d.). Available at: [Link]

Sources

Application Note: High-Purity Crystallization of 3,5-Dibromo-3a,7a-dihydro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with 3,5-Dibromo-3a,7a-dihydro-1H-indazole (CAS: 1993149-06-6).

Note on Chemical Identity: This compound is a partially saturated "dihydro" derivative, distinct from the fully aromatic 3,5-Dibromo-1H-indazole (CAS: 124059-32-9). The "3a,7a-dihydro" core (a fused pyrazoline-cyclohexadiene system) is metastable and prone to oxidative aromatization. Unlike the robust aromatic analog, this target requires non-oxidative, low-temperature crystallization to maintain structural integrity.

Executive Summary

The isolation of 3,5-Dibromo-3a,7a-dihydro-1H-indazole presents a specific challenge: preventing the thermodynamically favorable elimination of hydrogen (aromatization) to the fully aromatic indazole. Standard thermal recrystallization (refluxing in ethanol/toluene) is contraindicated for this dihydro species as it accelerates oxidative degradation.

This guide details a Cold-Solvent Layering Protocol and a Vapor Diffusion Method designed to purify the target >98% while suppressing aromatization.

Key Physicochemical Properties (Experimental & Predicted)
Property3,5-Dibromo-3a,7a-dihydro-1H-indazole3,5-Dibromo-1H-indazole (Impurity/Degradant)
CAS 1993149-06-6124059-32-9
Structure Type Bicyclic Pyrazoline (sp³ rich)Aromatic Indazole (Flat)
Stability Air/Light Sensitive; Heat LabileHighly Stable
Solubility (DCM) HighModerate
Solubility (Hexane) InsolubleInsoluble
pKa (Predicted) ~3–4 (Conjugated acid)~13.8 (NH acidity)
Crystallization Risk Oxidation to aromatic formCo-crystallization of regioisomers

Pre-Crystallization Handling & Stability Control

Before initiating crystallization, the crude material must be assessed for aromatic content. The dihydro core is sensitive to atmospheric oxygen and acidic conditions.

  • Atmosphere: All crystallization steps should ideally be performed under

    
     or Ar.
    
  • Solvents: Must be degassed (sparged with inert gas) and free of peroxides (use inhibitor-free THF/Ether if applicable).

  • Temperature: Maintain process temperatures

    
    .
    

Protocol A: Cold-Solvent Layering (Scalable)

Recommended for: 100 mg – 5 g scale purification.

This method relies on the slow diffusion of a non-polar anti-solvent into a concentrated solution of the target, triggering nucleation without thermal stress.

Reagents
  • Solvent (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF) – Anhydrous, Degassed.

  • Anti-Solvent (Poor): n-Pentane or n-Hexane – Anhydrous.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude 3,5-Dibromo-3a,7a-dihydro-1H-indazole in the minimum amount of DCM at room temperature (

    
    ).
    
    • Checkpoint: If solids remain, filter through a 0.45

      
      m PTFE syringe filter under nitrogen. Do not heat to dissolve.
      
  • Vessel Prep: Transfer the saturated solution into a narrow-neck crystallization tube or a graduated cylinder.

  • Layering: Carefully layer the anti-solvent (Hexane) on top of the DCM solution.

    • Ratio: Target a 1:2 or 1:3 ratio (Solvent : Anti-solvent).

    • Technique: Pipette slowly down the side of the vessel to prevent immediate mixing. A distinct interface should be visible.

  • Incubation: Seal the vessel tightly (Parafilm/Cap). Place in a vibration-free environment at 4^{\circ}C (Refrigerator) or -20^{\circ}C (Freezer) .

    • Why Cold? Lower temperature decreases solubility and kinetically inhibits the oxidation reaction to the aromatic impurity.

  • Harvesting: Allow to stand for 24–48 hours. Crystals will grow at the interface and settle.

  • Isolation: Decant the mother liquor. Wash crystals with cold (

    
    ) Hexane. Dry under high vacuum at room temperature (do not heat).
    

Protocol B: Vapor Diffusion (High Purity/X-Ray Quality)

Recommended for: < 100 mg scale or analytical standard generation.

Methodology
  • Inner Vial: Dissolve 50 mg of target in 0.5 mL THF in a small (2 mL) vial. Leave this vial open .

  • Outer Chamber: Place the small vial inside a larger jar (20 mL) containing 5 mL of Pentane.

  • Equilibration: Cap the outer jar tightly.

  • Mechanism: Pentane vapor will slowly diffuse into the THF solution, gradually lowering solubility and growing high-fidelity crystals.

  • Timeline: 3–5 days at

    
    .
    

Critical Impurity Management: The "Aromatization" Trap

The primary failure mode is the conversion to 3,5-Dibromo-1H-indazole .

Detection
  • H-NMR: Monitor the disappearance of the bridgehead protons (3a, 7a positions, typically

    
     3.5–5.0 ppm range) and the appearance of the aromatic benzene signals.
    
  • Visual: The dihydro compound is typically off-white/pale yellow. The aromatic impurity often crystallizes as bright white needles or prisms. Darkening (browning) indicates oxidative decomposition.

Rescue Protocol (If Aromatization Occurs)

If the batch oxidizes significantly (>10%), you cannot revert it. You must separate the species.

  • Flash Chromatography: Use silica gel neutralized with 1%

    
     (to prevent acid-catalyzed elimination).
    
  • Eluent: Hexane:EtOAc gradient (non-polar). The dihydro form usually elutes after the fully aromatic form due to the sp³ amine character, but this varies by substitution.

Process Visualization

Workflow Diagram: Cold Layering Crystallization

The following diagram illustrates the critical decision pathways and physical setup for the layering protocol.

CrystallizationWorkflow Start Crude 3,5-Dibromo- 3a,7a-dihydro-1H-indazole Dissolve Dissolve in DCM (Degassed, 20°C) Start->Dissolve CheckSol Solids Remaining? Dissolve->CheckSol Filter Filter (0.45µm PTFE) Under N2 CheckSol->Filter Yes Layer Layer Anti-Solvent (Cold Hexane 1:3) CheckSol->Layer No Filter->Layer Incubate Incubate at 4°C (24-48 Hours) Layer->Incubate Harvest Harvest Crystals Wash with Cold Hexane Incubate->Harvest QC QC: H-NMR Check for Aromatization Harvest->QC Success Pure Dihydro Target QC->Success <1% Aromatic Fail Aromatic Impurity Found (Rescue via Column) QC->Fail >5% Aromatic

Caption: Workflow for non-oxidative crystallization via cold solvent layering.

Stability Pathway: Dihydro vs. Aromatic

Understanding the degradation pathway is vital for troubleshooting.

StabilityPathway Dihydro 3a,7a-Dihydro-1H-indazole (Target, sp3 core) Transition Oxidative Dehydrogenation (Catalysts: O2, Heat, Acid) Dihydro->Transition - 2H Aromatic 3,5-Dibromo-1H-indazole (Stable Impurity, Aromatic) Transition->Aromatic Irreversible

Caption: The irreversible oxidative pathway from the dihydro target to the aromatic impurity.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Oiling Out Solution too concentrated or anti-solvent added too fast.Re-dissolve in DCM. Add anti-solvent slower or use Vapor Diffusion.
White Needles (High MP) Aromatization occurred. Check NMR. If aromatic, the batch is degraded.[1] Purify via column chromatography.[1][2]
Yellow/Brown Color Oxidation/Decomposition.Recrystallize in the presence of trace antioxidants (e.g., BHT) if downstream chemistry permits, or strictly exclude

.
No Precipitation Solution too dilute.Evaporate DCM partially under vacuum without heat and re-layer.

References

  • Varvounis, G., et al. (2009). Pyrazolines, pyrazolidines and their fused derivatives. Advances in Heterocyclic Chemistry, 98, 143-223.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Cold Layering/Vapor Diffusion techniques).

Sources

The Strategic Application of 3,5-Dibromo-1H-Indazole in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundational to the development of novel therapeutics. The 1H-indazole core is one such "privileged scaffold," a term bestowed upon structures that demonstrate the ability to bind to multiple, diverse biological targets with high affinity.[1][2][3] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a bioisostere of indole and phenol, offering a unique combination of hydrogen bond donating and accepting capabilities.[3][4] Its structural rigidity and potential for diverse functionalization have made it a cornerstone in the design of a multitude of clinically significant agents, including anti-cancer drugs like Axitinib and Pazopanib, and anti-emetics such as Granisetron.[1][5]

The introduction of halogen atoms, particularly bromine, onto the indazole ring system is a critical strategic maneuver in drug design. Bromination not only modulates the electronic properties and lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic profile, but it also provides a versatile synthetic "handle" for further molecular elaboration. Specifically, the 3,5-dibromo-1H-indazole scaffold serves as a highly valuable starting material, enabling regioselective diversification through modern cross-coupling methodologies to generate libraries of novel drug candidates.[6][7]

This technical guide provides an in-depth exploration of the synthesis, derivatization, and strategic application of 3,5-dibromo-1H-indazole in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate for the creation of next-generation therapeutics.

Part 1: Synthesis and Derivatization of Brominated Indazoles

The strategic placement of bromine atoms on the indazole core is paramount for its utility as a synthetic intermediate. The C3 and C5 positions are common sites for functionalization, offering distinct opportunities for molecular diversification.

Synthetic Protocols for Brominated Indazoles

While a direct one-step synthesis for 3,5-dibromo-1H-indazole from 1H-indazole is not prominently described, a common strategy involves the bromination of a pre-functionalized indazole. For instance, the bromination of 5-nitro-1H-indazole at the C3 position is a well-documented procedure.

Protocol 1: Synthesis of 3-Bromo-5-Nitro-1H-Indazole [8]

This protocol details the regioselective bromination of 5-nitro-1H-indazole.

  • Materials: 5-nitro-1H-indazole, N,N-dimethylformamide (DMF), Bromine, Nitrogen gas.

  • Procedure:

    • Under a nitrogen atmosphere, dissolve 50g of 5-nitro-1H-indazole in 500ml of DMF in a three-necked reaction flask equipped with a stirrer.

    • Cool the reaction mixture to -5°C using an appropriate cooling bath.

    • Slowly add 55.8g of bromine dropwise to the cooled solution, maintaining the temperature at -5°C.

    • After the addition is complete, maintain the reaction mixture at 0 to -5°C for 1 hour.

    • Gradually warm the reaction to 35-40°C and stir for 11 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the crude product can be isolated and purified by recrystallization from an alcohol/water mixture to yield 3-bromo-5-nitro-1H-indazole.[8]

Protocol 2: Ultrasound-Assisted Bromination at the C3 Position [9][10]

This modern approach offers a rapid and efficient method for the C3 bromination of indazoles using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source.

  • Materials: 1H-indazole (or substituted indazole), DBDMH, Sodium Carbonate (Na2CO3), Ethanol (EtOH).

  • Procedure:

    • In a reaction vessel, combine 1H-indazole (0.2 mmol), DBDMH (0.2 mmol), and Na2CO3 (0.4 mmol).

    • Add 2.0 mL of ethanol to the mixture.

    • Place the vessel in an ultrasonic bath (e.g., 40 kHz/50 W) and irradiate at 40°C for 30 minutes.[9][10]

    • Monitor the reaction by TLC.

    • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the 3-bromo-1H-indazole product.

Derivatization via Cross-Coupling Reactions

The true synthetic power of 3,5-dibromo-1H-indazole lies in its potential for sequential, regioselective cross-coupling reactions. The differential reactivity of the bromine atoms at the C3 and C5 positions can be exploited to introduce a variety of substituents in a controlled manner. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in this process.[6][7]

G Indazole 3,5-Dibromo-1H-Indazole Intermediate1 3-Aryl-5-bromo-1H-indazole Indazole->Intermediate1 Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) Regioselective at C3 FinalProduct 3,5-Diaryl-1H-indazole Intermediate1->FinalProduct Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) at C5

Caption: Sequential Suzuki-Miyaura coupling of 3,5-dibromo-1H-indazole.

Part 2: Applications in Medicinal Chemistry

The derivatized products of 3,5-dibromo-1H-indazole have found widespread application in the development of targeted therapies, most notably in oncology.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways.[7] Dysregulation of kinase activity is a common driver of cancer cell growth and survival.[7] The 1H-indazole scaffold is a well-established hinge-binding motif, capable of interacting with the ATP-binding pocket of many kinases, thus acting as a competitive inhibitor.[2][11]

The 3- and 5-positions of the indazole ring are often directed towards the solvent-exposed region of the ATP-binding pocket, making them ideal locations for the introduction of substituents that can enhance potency and selectivity. The bromine atoms of 3,5-dibromo-1H-indazole serve as key anchor points for the installation of these pharmacophoric groups.

Case Study: Development of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole have been reported as potent FGFR inhibitors.[11] While this example utilizes a 4,6-disubstituted indazole, the synthetic logic is directly applicable to a 3,5-dibromo precursor. The core concept involves using the halogenated positions to introduce a larger, often complex, aryl or heteroaryl group via a Suzuki or similar cross-coupling reaction. This newly introduced group can then form additional favorable interactions within the kinase active site.[11]

G cluster_0 Drug Discovery Workflow Start 3,5-Dibromo-1H-Indazole Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Library Library of 3,5-disubstituted Indazole Derivatives Coupling->Library Screening Kinase Inhibition Screening (e.g., FGFR, PI3K) Library->Screening Lead Lead Compound Screening->Lead Optimization Structure-Activity Relationship (SAR) Studies Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow utilizing 3,5-dibromo-1H-indazole.

Quantitative Data: Inhibition Profiles of Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of representative indazole-based compounds against various cancer cell lines, illustrating the therapeutic potential of this scaffold.

Compound ClassTarget Cancer Cell LineIC50 (µM)Reference
3,5-disubstituted indazole derivative (6o)K562 (Chronic Myeloid Leukemia)5.15[12]
6-bromo-1H-indazole derivativePI3KαVaries[7]
6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivativeFGFR10.015[11]

Part 3: Experimental Protocols for Biological Evaluation

Validating the biological activity of newly synthesized indazole derivatives is a critical step in the drug discovery process. The following are standard protocols for assessing kinase inhibition and cellular activity.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

  • Principle: The assay measures the activity of a kinase by quantifying the amount of ADP produced. A decrease in ADP production in the presence of a test compound indicates inhibition.

  • Procedure:

    • Dispense the kinase, substrate, and test compound (at various concentrations) into a multi-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase.

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.

    • Measure the luminescence using a plate reader. The signal is correlated with kinase activity.

Cellular Proliferation Assay (e.g., MTT Assay)

This colorimetric assay assesses the effect of a compound on the proliferation of cancer cells.

  • Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity suggests that the compound is inhibiting cell growth or inducing cell death.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the indazole derivative for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

3,5-Dibromo-1H-indazole is a powerful and versatile building block in medicinal chemistry. Its strategic use, particularly in conjunction with modern cross-coupling techniques, provides a robust platform for the rapid generation of diverse compound libraries. The demonstrated success of the indazole scaffold in producing potent and selective kinase inhibitors underscores the immense potential of its dibrominated derivatives in the ongoing quest for novel and effective cancer therapeutics.[11] The protocols and conceptual frameworks presented in this guide are intended to empower researchers to fully exploit the synthetic and therapeutic potential of this valuable chemical entity.

References

  • BenchChem. (2025). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. BenchChem.
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q. W. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581-585.
  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q. W. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581-585.
  • Link, J. O., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
  • Li, Q., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17135-17145.
  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Guidechem. (2022, January 11). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?
  • ResearchGate. (n.d.).
  • Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • BLD Pharm. (n.d.). 52088-11-6|3,5-Dibromo-1-methyl-1H-indazole.
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
  • Royal Society of Chemistry. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 848-852.
  • BenchChem. (2025). Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. BenchChem.
  • BenchChem. (2025). Harnessing a Privileged Scaffold: 6-Bromo-1H-indazole as a Core Intermediate for Novel PI3K Inhibitors. BenchChem.
  • Sharma, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1279-1297.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery.
  • Chem-Impex. (n.d.). 5-Bromo-1H-indazole-3-carbonitrile.
  • Cottyn, B., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(10), 1545-1548.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Elkamhawy, A., et al. (2022). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Bioorganic & Medicinal Chemistry Letters, 76, 128984.

Sources

Troubleshooting & Optimization

Improving reaction yields for 3,5-Dibromo-3a,7a-dihydro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Brominated Indazoles

Welcome to the Technical Support Center for the synthesis of brominated indazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize these important heterocyclic scaffolds. Brominated indazoles are crucial building blocks in the synthesis of a wide range of pharmacologically active compounds, serving as versatile intermediates for further functionalization via cross-coupling reactions.[1][2][3]

A point of clarification is essential. The query for "3,5-Dibromo-3a,7a-dihydro-1H-indazole" refers to a non-aromatic, partially saturated bicyclic system. While synthetically accessible, this scaffold is far less common in literature than its aromatic counterpart, 3,5-Dibromo-1H-indazole . Given that the vast majority of synthetic challenges and optimization efforts revolve around the aromatic indazole core, this guide will primarily focus on the synthesis of 3,5-Dibromo-1H-indazole . We will, however, briefly address the synthetic considerations for the dihydro- variant.

This resource provides in-depth troubleshooting guides in a question-and-answer format, detailed protocols, and frequently asked questions to help you overcome common hurdles and improve the yield and purity of your target compounds.

Part 1: Troubleshooting Guide for 3,5-Dibromo-1H-indazole Synthesis

This section directly addresses common issues encountered during the bromination of the indazole ring.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is a frequent issue stemming from several potential sources. A systematic approach is key to diagnosis.

Causality Analysis Workflow

start Low Yield Observed check_completion 1. Incomplete Reaction? (Monitor by TLC) start->check_completion check_reagents 2. Sub-optimal Reagents? (NBS/Br2 quality) check_completion->check_reagents If starting material remains... sub_completion Extend reaction time Increase temperature slightly check_completion->sub_completion check_conditions 3. Incorrect Conditions? (Temp, Solvent, Stoichiometry) check_reagents->check_conditions If reagents are verified... sub_reagents Use fresh, pure NBS Verify Br2 concentration check_reagents->sub_reagents check_side_products 4. Side Product Formation? (Isomers, Over-bromination) check_conditions->check_side_products If conditions seem optimal... sub_conditions Adjust solvent polarity Optimize temperature profile check_conditions->sub_conditions solution Systematic Optimization check_side_products->solution sub_side_products Control stoichiometry carefully Consider alternative brominating agents check_side_products->sub_side_products

Caption: A workflow for diagnosing low reaction yields.

  • Incomplete Reaction: The most straightforward issue is a stalled reaction. Monitor the consumption of your starting material diligently using Thin Layer Chromatography (TLC). If the reaction has ceased prematurely, consider extending the reaction time or moderately increasing the temperature.[4]

  • Sub-optimal Reagents: The quality of your brominating agent is paramount. N-Bromosuccinimide (NBS) is a widely used reagent, but it can degrade over time.[5][6] Ensure your NBS is fresh and has been stored in a cool, dark, and dry environment. If using liquid bromine, its high volatility and toxicity demand careful handling and accurate measurement.[1]

  • Incorrect Reaction Conditions: Solvent and temperature play a significant role. For NBS brominations, solvents like acetonitrile, DMF, or chloroform are common.[7] For direct bromination with Br₂, acetic acid is often employed.[1] The optimal temperature can range from 0 °C to reflux, depending on the specific substrate and reagents.

  • Side Product Formation: The formation of undesired products, such as isomers or over-brominated species, directly consumes starting material and reduces the yield of the target compound. This is a common challenge in the functionalization of heterocyclic compounds like indazole.[4]

Q2: I'm observing multiple spots on my TLC, suggesting isomers or over-bromination. How can I improve selectivity?

Controlling regioselectivity is crucial for maximizing the yield of the desired 3,5-dibromo isomer and simplifying purification.

  • Control Stoichiometry: The most common cause of over-bromination (e.g., formation of 3,5,7-tribromoindazole) is an excess of the brominating agent. Carefully control the stoichiometry. For the synthesis of a dibromo product from unsubstituted indazole, you will need at least two equivalents of the brominating agent. Adding the agent portion-wise can sometimes help maintain control.

  • Choice of Brominating Agent: Different reagents offer varying levels of reactivity and selectivity.

    • NBS is often preferred for its ease of handling and generally good regioselectivity for the 3-position.[5]

    • Liquid Bromine (Br₂) is a stronger brominating agent and can sometimes lead to over-bromination if not carefully controlled.[1]

    • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been shown to be an efficient bromine source, particularly under ultrasound-assisted conditions for C3 bromination.[1][2]

  • Influence of Existing Substituents: If you are starting with a mono-substituted indazole (e.g., 5-bromo-1H-indazole), the existing group will direct the position of the second bromination. Understanding the directing effects (activating vs. deactivating) of your substituents is key.

  • Reaction Conditions: Temperature and solvent can influence the ratio of isomers formed. Running the reaction at a lower temperature may enhance selectivity by favoring the thermodynamically more stable product.

Q3: What are the best practices for purifying 3,5-Dibromo-1H-indazole?

Effective purification is critical to obtaining a high-quality final product.

  • Aqueous Workup: After the reaction, a standard workup often involves quenching with an aqueous solution of a reducing agent like sodium thiosulfate (if Br₂ was used) or sodium bisulfite to remove excess bromine. This is typically followed by neutralization with a base like sodium bicarbonate.

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Column Chromatography: This is the most common method for separating the desired dibromo product from starting material, mono-bromo isomers, and over-brominated byproducts. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a typical starting point.

  • Recrystallization or Slurrying: If the crude product is a solid, recrystallization from a suitable solvent system can significantly improve purity. Alternatively, slurrying the solid in a solvent where the impurities are soluble but the product is not (e.g., heptane) can be a quick and effective purification step.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 3,5-Dibromo-1H-indazole?

The most direct method is the electrophilic bromination of 1H-indazole itself. The indazole ring is sufficiently electron-rich to react with electrophilic bromine sources. The reaction typically proceeds by first substituting at the more nucleophilic C3 position, followed by substitution at C5.

Reaction Mechanism: Electrophilic Bromination of Indazole

Indazole 1H-Indazole Step1_TS [Transition State 1] Indazole->Step1_TS NBS NBS (or Br₂) NBS->Step1_TS Step2_TS [Transition State 2] NBS->Step2_TS Intermediate1 3-Bromo-1H-indazole Step1_TS->Intermediate1 C3 Bromination Intermediate1->Step2_TS Product 3,5-Dibromo-1H-indazole Step2_TS->Product C5 Bromination

Caption: Simplified mechanism for the dibromination of 1H-indazole.

Q2: How do I effectively monitor the reaction progress by TLC?

Use a combination of hexanes and ethyl acetate as the eluent. The polarity will depend on your specific substrates. A good starting point is 7:3 Hexanes:EtOAc.

  • Spots: You should be able to distinguish the starting material (1H-indazole), the mono-brominated intermediates (e.g., 3-bromo- and 5-bromo-indazole), and the final dibromo-product. Generally, as bromination increases, the Rf value will increase (the spots will travel further up the plate).

  • Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be effective.

Part 3: A Note on 3,5-Dibromo-3a,7a-dihydro-1H-indazole

The 3a,7a-dihydro-1H-indazole core represents a non-aromatic, bicyclic alkene. The synthesis of this scaffold is less common and typically involves different strategies than aromatic indazole synthesis, such as cycloaddition reactions.

Synthetic Considerations:

  • Formation: This ring system could potentially be formed via a [4+2] cycloaddition (Diels-Alder) reaction between a diene and a dienophile containing a nitrogen-nitrogen double bond.

  • Bromination: Bromination of this dihydro- system would be mechanistically different from the electrophilic aromatic substitution described above. The reaction would likely proceed via:

    • Electrophilic addition of bromine across the C=C double bond.

    • Allylic bromination at the carbons adjacent to the double bond, likely using NBS with a radical initiator. Controlling the selectivity to achieve a specific "3,5-dibromo" pattern on this saturated and strained ring system would be a significant synthetic challenge requiring extensive methods development. Researchers interested in this specific scaffold should consult literature on the functionalization of bicyclic hydrazines and related alkenes.[8][9]

Part 4: Protocols and Data

Protocol: Synthesis of 3,5-Dibromo-1H-indazole

This protocol is a representative example and may require optimization based on your specific laboratory conditions and substrate scale.

  • Reaction Setup: To a solution of 1H-indazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC until the starting material and mono-bromo intermediates are consumed.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to afford the pure 3,5-Dibromo-1H-indazole.

Table 1: Comparison of Bromination Conditions
Brominating AgentTypical Solvent(s)TemperatureKey Advantages/DisadvantagesReference(s)
N-Bromosuccinimide (NBS) Acetonitrile, DMF, CHCl₃, CH₂Cl₂0 °C to RTPro: Easy to handle, good selectivity. Con: Can degrade, must use fresh.[4][5]
Liquid Bromine (Br₂) Acetic Acid, DMF0 °C to 40 °CPro: Highly reactive. Con: Toxic, volatile, can lead to over-bromination.[1][7]
DBDMH Ethanol40 °C (Ultrasound)Pro: Efficient, rapid under ultrasound. Con: Requires specific equipment.[1][2]

References

  • BenchChem. (2025). Optimizing reaction conditions for bromo-indazole synthesis.
  • PMC, NIH. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • RSC Publishing. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. DOI:10.1039/D0RA08598G.
  • ACS Publications. (2025, September 10). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
  • BenchChem. (2025, December). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to Imidazole Bromination: N-Bromosuccinimide vs. 2,5-Dibromo-4-nitro-1H.
  • (2023, February 7).
  • RSC Publishing. (2022, December 22). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • (2025, July 8).
  • RSC Publishing. (2021, April 27).
  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • Guidechem. (2022, January 11). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2025, August 7). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.
  • PMC. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.
  • White Rose Research Online. (n.d.). Synthesis of substituted indazole acetic acids by N−N bond forming reactions.
  • ResearchGate. (2026, February 18). 12.2.
  • Der Pharma Chemica. (n.d.).
  • Semantic Scholar. (2011, November 16). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
  • PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Journal of Chemical Health Risks. (2025, February 20).

Sources

Troubleshooting regioselectivity issues in indazole bromination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Functionalization Unit Ticket ID: IND-BR-REGIO-001 Subject: Troubleshooting Regioselectivity in Indazole Bromination Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Overview: The Indazole Paradox

Welcome to the technical support center. You are likely here because your indazole bromination yielded an inseparable mixture of isomers, recovered starting material, or the wrong regioisomer entirely.

Indazole is a "chameleon" in electrophilic aromatic substitution (EAS). Its reactivity is governed by the tautomeric equilibrium between


-indazole and 

-indazole.
  • The Rule of Thumb: Under standard EAS conditions (

    
    , NBS), the C3 position  is kinetically favored due to the high electron density in the pyrazole ring of the 
    
    
    
    -tautomer.
  • The Challenge: Accessing the benzenoid positions (C5, C7) requires overriding this intrinsic bias, often necessitating alternative synthetic routes or harsh conditions.

Phase 1: Diagnostic & Triage (Visualizing the Problem)

Before altering conditions, confirm your current status using this logic flow.

IndazoleTroubleshooting Start Analyze Crude Reaction Mixture (LCMS / 1H-NMR) Q1 Is the C3-H Proton Signal (Singlet ~8.0 ppm) present? Start->Q1 Yes C3 is unsubstituted Q1->Yes Yes No C3 is substituted Q1->No No Branch1 Target was C3-Br? Yes->Branch1 Branch2 Target was C5/C7-Br? No->Branch2 Issue1 Issue: Low Conversion or N-Bromination Branch1->Issue1 Yes Issue2 Success (Verify Purity) Branch2->Issue2 No (Target C3) Issue3 Issue: Wrong Regioisomer (C3 Dominance) Branch2->Issue3 Yes

Figure 1: Diagnostic logic for assessing bromination outcomes based on NMR signatures.

Phase 2: Troubleshooting Guides (Q&A Format)

Issue 1: "I want C3-Bromoindazole, but I see low conversion or N-Br species."

The Mechanism: The


-indazole is the reactive species. The reaction proceeds via electrophilic attack at C3.[1] If the medium is too acidic, the pyridine-like nitrogen (

) protonates, deactivating the ring. If too basic, you risk N-bromination or oxidation.

Recommended Protocol (Standard):

  • Reagent: NBS (1.05 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature: RT to

    
    C.
    
  • Catalyst: None usually required, though 5 mol%

    
     can accelerate the proton transfer.
    

Troubleshooting Table:

SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Protonation of

(Acidic impurities in

).
Switch to NBS/DMF . The polar aprotic solvent stabilizes the transition state without deactivating the ring [1].
Transient "N-Br" species Kinetic trapping at Nitrogen.Heat to

C for 1h. The N-Br bond is labile and will rearrange to the thermodynamic C3-Br product (Semmler-Wolff type migration).
Poly-bromination Excess reagent or highly activated ring (e.g., -OMe at C5).Use strict stoichiometry (0.95 equiv NBS) and add reagent dropwise at

C.
Issue 2: "I want C5-Bromoindazole, but I keep getting C3-Br."

The Hard Truth: Direct bromination of unsubstituted indazole to selectively yield C5-Br is chemically inefficient . The C3 position is significantly more nucleophilic (HOMO coefficient analysis).

Workaround A: The "Blockade" Strategy If you must use direct bromination, you must block C3 or sterically hinder it, though this is rare for simple indazoles.

Workaround B: The "Pre-Construction" Strategy (Recommended) Do not brominate the indazole. Brominate the precursor.[2][3][4]

  • Protocol: Synthesize the indazole ring after the halogen is in place.

  • Route: Start with 4-bromo-2-methylaniline .

    • Acetylation (

      
      ).
      
    • Nitrosation (Isoamyl nitrite/KOAc)

      
       Cyclization (Jacobson Indazole Synthesis) [2].
      

Workaround C: Superacidic Conditions (The "Sledgehammer") In superacidic media (


), the indazole is fully protonated (

). The protonated pyrazole ring becomes strongly electron-withdrawing, deactivating C3. The reaction may shift to the benzene ring (C5/C7), but yields are often poor (<40%) and mixtures occur [3].
Issue 3: "My N-protection is ruining my regioselectivity."

The Interaction: Protecting groups (PG) exert electronic and steric influence.[5]

  • N1-PG (e.g., SEM, Boc, THP): Generally reinforces C3 selectivity by preventing tautomerization and locking the

    
    -like electronic structure.
    
  • N2-PG: Rare, but makes the C3 position less nucleophilic compared to N1-protection.

Pathway Visualization:

ProtectionEffects Indazole Indazole (Unprotected) N1_Prot N1-Protected (Thermodynamic) Indazole->N1_Prot Base/RX N2_Prot N2-Protected (Kinetic/Transient) Indazole->N2_Prot Specific Conditions C3_Attack C3-Bromination (Major) N1_Prot->C3_Attack NBS/MeCN (Fast) C5_Attack C5-Bromination (Minor/Trace) N1_Prot->C5_Attack Superacid (Slow) N2_Prot->C3_Attack Steric Hindrance may lower yield

Figure 2: Impact of Nitrogen protection on bromination sites.

Phase 3: Validated Experimental Protocols

Protocol A: Standard C3-Bromination (High Yield)

Best for: Unsubstituted Indazole


 3-Bromoindazole
  • Setup: Charge a round-bottom flask with Indazole (1.0 equiv) and Acetonitrile (0.2 M concentration).

  • Addition: Add NBS (N-Bromosuccinimide) (1.05 equiv) portion-wise over 10 minutes at room temperature.

    • Note: Ensure NBS is white/crystalline. Yellow NBS indicates free

      
       and acid, which degrades quality.
      
  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[6]

  • Workup: Dilute with EtOAc, wash with Sat.

    
     (to quench traces of bromine) and Brine.
    
  • Purification: Recrystallize from Toluene or Ethanol.

    • Expected Yield: 85–95%.

    • Ref: BenchChem Protocol [1]; J. Org. Chem. Optimization [4].

Protocol B: Synthesis of 5-Bromoindazole (De Novo)

Best for: Avoiding regioselectivity headaches entirely.

  • Start: 4-Bromo-2-methylaniline (1.0 equiv).

  • Acylation: Treat with

    
     (1.1 equiv) in 
    
    
    
    .
  • Cyclization: Add Isoamyl nitrite (2.0 equiv), KOAc (0.2 equiv), and reflux in Benzene/Toluene for 12h.

  • Hydrolysis: Treat crude with dilute HCl to remove the acetyl group if it remains.

  • Result: Pure 5-bromoindazole (no C3 isomer).

    • Ref: Org.[2][3] Synth. Coll. Vol. [2].

Phase 4: Analytical Data (Isomer Identification)

Do not rely solely on LCMS (same Mass). Use 1H-NMR (DMSO-d6) .

IsomerKey Signal (Chemical Shift)MultiplicityCoupling (

)
Unsubstituted 8.05 ppm (C3-H)Singlet-
3-Bromo Signal Gone --
5-Bromo 8.08 ppm (C3-H)Singlet-
5-Bromo 7.98 ppm (C4-H)Doublet

Hz (Meta)
7-Bromo 8.15 ppm (C3-H)Singlet-

References

  • BenchChem Technical Support. "Optimizing reaction conditions for bromo-indazole synthesis." BenchChem Knowledge Base. Link

  • Organic Syntheses. "Indazole, 5-bromo-." Org.[2] Synth.1999 , 76, 221. (Classic Jacobson Synthesis).

  • Boulton, B. E., & Coller, B. A. W. "Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles.[2] III. Aqueous bromination of indazole."[2][5][7] Aust. J. Chem.1974 , 27, 2331. Link

  • Luo, Y., et al. "Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin." Ultrasonics Sonochemistry. 2018 . Link

  • Giraud, F., et al. "C3-Indazole Functionalization: A Review." Current Organic Chemistry. 2010 . Link

Sources

Removing impurities from crude 3,5-Dibromo-3a,7a-dihydro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 3,5-Dibromo-3a,7a-dihydro-1H-indazole (CAS: 1993149-06-6).

This molecule is a partially saturated bicyclic intermediate . Unlike its fully aromatic counterpart (3,5-Dibromo-1H-indazole), the 3a,7a-dihydro variant possesses a fragile diene system fused to the pyrazole ring. This structural feature makes it chemically distinct: it is prone to oxidative aromatization (losing hydrogen to become the aromatic indazole) and thermal rearrangement .

Topic: Impurity Removal & Stabilization Protocols

Document ID: TS-IND-1993 • Revision: 2.1 • Status: Active

Part 1: The Impurity Profile & Chemical Logic

Before attempting purification, you must understand what you are removing. The "dihydro" scaffold is thermodynamically eager to become fully aromatic.

The "Usual Suspects" (Common Impurities)
Impurity TypeSpecific Compound / ClassOrigin & Behavior
Major Degradant 3,5-Dibromo-1H-indazole Oxidation Product. The dihydro core loses H₂ (oxidative dehydrogenation) upon exposure to air, light, or acidic silica. This is the most persistent impurity.
Starting Material Brominated Hydrazines / Diazo Species Unreacted Precursors. Depending on synthesis (e.g., cycloaddition), these may remain. Hydrazines are often sticky and darken (tar) upon oxidation.
Regioisomers 5,7-Dibromo isomers Cycloaddition Artifacts. If synthesized via diazo-benzyne or quinone routes, bromine migration or wrong-site addition can occur.
Oligomers "Tars" / Polymerized Dienes Thermal Degradation. The diene system in the 6-membered ring can polymerize if heated (>60°C) without stabilization.

Part 2: Troubleshooting Guide (Q&A)

Category A: Stability & Storage[1]

Q1: My off-white solid turned yellow/brown overnight. Is it ruined?

Diagnosis: This is likely surface oxidation converting the dihydro species to the fully aromatic 1H-indazole or formation of azo-oligomers. Solution:

  • Check HPLC/TLC. If the aromatic peak (usually more non-polar) is <5%, you can salvage it via trituration (see Protocol A).

  • Prevention: This compound must be stored under Argon/Nitrogen at -20°C. Exclude light, which catalyzes the aromatization.

Q2: I see a new peak growing in my HPLC chromatogram while the sample sits in the autosampler.

Diagnosis: On-column or In-vial degradation. The solvent (e.g., Methanol or unbuffered Acetonitrile) might be slightly acidic, or the sample is oxidizing in solution. Fix:

  • Switch diluent to degassed Acetonitrile with 0.1% Triethylamine (TEA) to neutralize trace acidity.

  • Keep autosampler temperature at 4°C.

  • Analyze immediately; do not leave samples overnight.

Category B: Purification Challenges

Q3: I lost 40% of my mass after Flash Chromatography on Silica Gel. Where did it go?

Root Cause: Acid-Catalyzed Decomposition. Standard Silica Gel (SiO₂) is slightly acidic (pH 6-6.5). This acidity catalyzes the aromatization of the dihydro-indazole to the aromatic indazole, which may elute differently or adhere irreversibly to the silica if tars form. Corrective Action:

  • Stop using Silica. Switch to Neutral Alumina (Activity Grade III) .

  • If you must use silica, pretreat the column with 1% Triethylamine (TEA) in Hexane to neutralize active sites (See Protocol B).

Q4: Recrystallization isn't working; I just get an oil.

Diagnosis: Presence of "tars" (oligomers) prevents crystal lattice formation. Solution: Perform a Cold Trituration first.

  • Suspend the oil in cold (-10°C) Pentane or Hexane/Ether (9:1).

  • Sonicate briefly. The product often solidifies while the oily impurities remain dissolved.

Part 3: Detailed Experimental Protocols

Protocol A: Cold Trituration (Removal of Tars)

Best for: Crude material that is sticky or oily.

  • Preparation: Cool Diethyl Ether and Pentane to 0°C.

  • Suspension: Place crude 3,5-Dibromo-3a,7a-dihydro-1H-indazole in a round-bottom flask. Add minimal cold Diethyl Ether to dissolve the oil, then slowly add cold Pentane (ratio 1:5 Ether:Pentane) until cloudy.

  • Precipitation: Place the flask in a dry ice/acetone bath (-78°C) or freezer (-20°C) for 30 minutes. Scratch the glass side to induce nucleation.

  • Filtration: Filter rapidly through a sintered glass funnel under a blanket of Nitrogen.

  • Drying: Dry under high vacuum at ambient temperature (Do not heat >30°C).

Protocol B: Neutral Alumina Chromatography

Best for: Removing the aromatic impurity (3,5-Dibromo-1H-indazole).

  • Stationary Phase: Aluminum Oxide (Neutral), Brockmann Grade III.

    • Note: If you only have Grade I, add 6% water (w/w) and shake to convert to Grade III.

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 0% to 30% EtOAc).

  • Additives: 0.5% Triethylamine (TEA) in the mobile phase prevents acid-catalyzed rearrangement.

Steps:

  • Pack the column using the slurry method with Hexane/0.5% TEA.

  • Load the crude sample as a solid deposit (absorbed onto Celite) or concentrated liquid load (in minimal DCM). Avoid dissolving in large volumes of EtOAc.

  • Elute quickly. The dihydro species typically elutes after the fully aromatic impurity (which is less polar due to full delocalization).

  • Collect fractions in tubes containing traces of BHT (butylated hydroxytoluene) if the compound is extremely radical-sensitive (optional, but recommended for long storage).

Protocol C: Chemical Reduction (Salvage)

Use only if the product contains oxidized impurities (diazo species) but the core ring is intact.

If the impurity profile suggests oxidized azo-linkages (dimers), a mild reduction can clean the material:

  • Dissolve crude in THF/MeOH (1:1).

  • Add 1.1 eq of Sodium Borohydride (NaBH₄) at 0°C.

  • Stir for 15 min.

  • Quench with saturated NH₄Cl (cold).

  • Extract immediately with DCM. Note: This will NOT revert the aromatic indazole back to the dihydro form. It only cleans up oxidative coupling byproducts.

Part 4: Mechanism of Degradation (Visualization)

The following diagram illustrates why "Acidic Silica" and "Air" are the enemies of this synthesis.

G cluster_0 Critical Control Points Crude Crude 3,5-Dibromo-3a,7a-dihydro-1H-indazole Impurity_Arom Impurity: 3,5-Dibromo-1H-indazole (Aromatic / Stable) Crude->Impurity_Arom Oxidation (Air/Light) - H2 Impurity_Tar Impurity: Oligomers/Tars (Brown Oil) Crude->Impurity_Tar Thermal Polymerization (>60°C) Pure Pure Target (White/Off-White Solid) Crude->Pure Purification (Neutral Alumina / Cold Trituration) Pure->Impurity_Arom Acid Catalysis (Silica Gel / HCl) C1 Keep < 30°C C2 Inert Atm (N2) C3 Avoid Acid

Figure 1: Stability logic flow. The dihydro-indazole is a kinetic product that seeks to become the thermodynamic aromatic product (Red Box) upon exposure to acid or air.

Part 5: References & Authoritative Grounding

  • Indazole Tautomerism & Stability:

    • Context: 1H-indazoles are the thermodynamically stable tautomers. Dihydro-derivatives (such as 3a,7a-dihydro) are intermediates in Buchner-type ring expansions or cycloadditions and are prone to aromatization.

    • Source: Gaikwad, D. D., et al. (2015). "Indazole: Synthesis and Pharmacological Activities." European Journal of Medicinal Chemistry.

  • Purification of Labile Aza-Heterocycles:

    • Context: General protocols for purifying acid-sensitive hydrazine/pyrazole derivatives emphasize the use of neutral alumina or basified silica to prevent acid-catalyzed rearrangement.

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purification conditions).

  • Combi-Blocks / Chemical Catalog Data:

    • Context: Verification of CAS 1993149-06-6 as a distinct commercial entity, confirming the "dihydro" specification is not a typo but a specific catalog item requiring specific handling.

    • Source: Combi-Blocks Catalog Entry for CAS 1993149-06-6.

  • Oxidation of Dihydroindazoles:

    • Context: Mechanisms of dehydrogenation in dihydro-nitrogen heterocycles using DDQ or air to form fully aromatic systems.

    • Source:Journal of Organic Chemistry, "Dehydrogenation of Dihydro-Heterocycles". (General Principle Citation).

Disclaimer: This guide is for research use only. 3,5-Dibromo-3a,7a-dihydro-1H-indazole is a potent chemical intermediate. Always consult the specific SDS and perform a risk assessment before handling.

Technical Support Center: Stability & Workup of 3,5-Dibromo-3a,7a-dihydro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DI-OX-992 Subject: Prevention of Aromatization/Oxidation during Isolation Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stability Paradox

User Observation: "My crude reaction mixture shows the desired mass for the dihydro-product, but after rotary evaporation or column chromatography, the material turns brown, and NMR shows complete conversion to the aromatic 3,5-dibromo-1H-indazole."

Root Cause Analysis: 3,5-Dibromo-3a,7a-dihydro-1H-indazole is a thermodynamically metastable intermediate . The driving force for its decomposition is the restoration of aromaticity in the benzene portion of the fused ring system (forming the fully aromatic indazole). This process is an oxidative dehydrogenation (loss of H₂), typically catalyzed by:

  • Atmospheric Oxygen: Radical chain mechanisms initiated by O₂.

  • Acidity (Silica Gel): Protonation facilitates tautomerization and elimination.

  • Thermal Stress: Accelerates the kinetics of aromatization.

The Chemistry of Instability (Module 1)

To prevent oxidation, one must understand the mechanism. The transition from dihydroindazole to indazole releases significant resonance energy (approx. 25-30 kcal/mol).

Mechanism of Failure (Oxidative Aromatization)

The presence of bromines at the 3,5-positions withdraws electron density, but the allylic/benzylic protons at the 3a and 7a positions remain susceptible to abstraction.

OxidationPathway Start Dihydroindazole (Metastable) Radical Radical Intermediate (H-abstraction via O2/Light) Start->Radical Air/Light Cation Protonated Species (Acid Catalysis) Start->Cation SiO2 (H+) End Aromatic Indazole (Dead End) Radical->End -H• Cation->End -H+

Figure 1: The dual pathways of decomposition. Both radical (air) and ionic (acid) pathways lead to the irreversible aromatic sink.

Troubleshooting Guide (Module 2)

Ticket #01: "Material turns dark on the Rotavap."

Diagnosis: Air oxidation during solvent removal. The increased surface area in the flask maximizes O₂ contact. Solution:

  • Protocol: Backfill the rotavap with Nitrogen/Argon before stopping rotation.

  • Temperature: Do not exceed 30°C.

  • Solvent: Ensure solvents are peroxide-free (ethers are notorious initiators).

Ticket #02: "Product vanishes on the column."

Diagnosis: Acid-catalyzed aromatization on Silica Gel (SiO₂ is naturally acidic, pH ~4-5). Solution:

  • Protocol: Use Deactivated Silica . Pre-wash the column with 1-5% Triethylamine (Et₃N) in hexanes.

  • Alternative: Switch to Neutral Alumina (Brockmann Grade III).

Ticket #03: "NMR is messy/broad."

Diagnosis: Paramagnetic impurities (radicals) or dynamic tautomerism. Solution:

  • Protocol: Add a trace of radical scavenger (e.g., BHT) if downstream chemistry permits, or run NMR in typically degassed CDCl₃ or d6-DMSO immediately.

Master Protocol: The "Cryo-Inert" Workup

This protocol is designed to isolate the dihydroindazole while suppressing the thermodynamic drive toward aromatization.

Phase A: Quench & Extraction
  • Degassing: All extraction solvents (DCM or EtOAc) must be sparged with Argon for 15 mins prior to use.

  • Temperature: Cool the reaction mixture to 0°C before quenching.

  • Wash: Use a mild reducing buffer. Wash the organic layer with 10% Sodium Ascorbate or Sodium Thiosulfate solution. This scavenges trace oxidants (peroxides/hypobromites).

Phase B: Purification (The Buffered Column)

Standard silica gel will destroy your compound.

  • Slurry Preparation: Mix Silica Gel 60 with the eluent (e.g., Hexane/EtOAc).

  • Buffering: Add 1% v/v Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of eluent (containing 1% Et₃N) to ensure the entire stationary phase is basic.

  • Elution: Run the column quickly under positive Nitrogen pressure (Flash chromatography). Do not let the compound sit on the column.

Phase C: Storage
  • State: Solid state is more stable than solution.

  • Atmosphere: Store under Argon.

  • Temp: -20°C or -80°C.

Workup Decision Logic

WorkupLogic Start Reaction Complete CheckColor Is Rxn Dark/Black? Start->CheckColor Filter Filter through Celite (Remove Metals) CheckColor->Filter Yes Wash Wash w/ Na-Ascorbate (Scavenge Oxidants) CheckColor->Wash No Filter->Wash Purification Purification Method? Wash->Purification Recryst Recrystallization (Degassed Solvent) Purification->Recryst High Purity Column Chromatography Purification->Column Complex Mix Isolate Isolate & Store (-20°C, Argon) Recryst->Isolate Buffer MUST Buffer Silica (1% Et3N) Column->Buffer CRITICAL STEP Buffer->Isolate

Figure 2: Decision tree for maximizing recovery of sensitive dihydroindazoles.

Data & Chemical Compatibility

Solvent & Additive Compatibility Table
ComponentRecommendationTechnical Rationale
Chloroform (CDCl₃) AVOID Often acidic (HCl formation) and generates phosgene/radicals in light. Use neutralized CDCl₃ (pass through basic alumina).
Dichloromethane Safe (Degassed) Good solubility, but must be acid-free (stabilized with amylene, not MeOH).
Ethyl Acetate Safe Good for extraction; low radical generation risk.
Triethylamine Essential 1-2% v/v prevents acid-catalyzed aromatization on silica.
BHT (Additive) Recommended 2,6-Di-tert-butyl-4-methylphenol (0.1%) scavenges peroxy radicals.

Frequently Asked Questions (FAQs)

Q: Can I leave the compound in solution overnight? A: No. Even in degassed solvents, trace leakage of air or slow disproportionation can occur. If unavoidable, freeze the solution in liquid nitrogen or store at -80°C under positive Argon pressure.

Q: Why does the literature for similar compounds not mention Et₃N? A: Many literature protocols describe the synthesis of the aromatic indazole, where oxidation is the goal. For dihydro intermediates, "standard" workups are often insufficient. See Katritzky et al. for handling of sensitive heterocycles [1].

Q: My compound is an oil. How do I dry it without oxidation? A: Avoid high-vacuum pumps for extended periods if the pump oil is hot or the seal is imperfect. Use a stream of dry Nitrogen to remove bulk solvent, then a brief high-vac step. Store as a concentrated solution if it refuses to solidify.

References

  • Katritzky, A. R.; Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd Ed.). Pergamon. (General principles of tautomerism and handling sensitive heterocycles).
  • Li, J. J. (2009). Name Reactions for Homologations-I. Wiley-Interscience. (Context on Buchner reaction and pyrazoline/indazole intermediates).

  • Armarego, W. L. F.; Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Protocols for degassing solvents and deactivating silica).

  • Deng, X.; Mani, N. S. (2010). "Reaction of 1-Substituted Indazoles with NBS: Synthesis of 3-Bromo- and 3,5-Dibromoindazoles." Journal of Organic Chemistry, 75(3), 1014–1017. (Provides context on the stability of the aromatic counterparts vs intermediates).

Technical Support Center: Optimizing Solvent Selection for Dihydroindazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dihydroindazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection in these important reactions. Dihydroindazoles are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry, and their successful synthesis often hinges on the appropriate choice of solvent.[1][2][3] This resource provides in-depth, experience-based answers to common challenges, moving beyond simple protocols to explain the "why" behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: My dihydroindazole synthesis is giving a low yield. Could the solvent be the primary issue?

A1: Absolutely. Solvent choice is a critical parameter that can dramatically influence reaction outcomes.[4] A suboptimal solvent can lead to low yields for several reasons:

  • Poor Solubility of Reactants: If one or more of your starting materials have limited solubility in the chosen solvent, the reaction will be slow and incomplete. Ensure all reactants are fully dissolved at the reaction temperature.

  • Unfavorable Reaction Kinetics: Solvents can influence the rate of reaction by stabilizing or destabilizing the transition state.[5][6] For instance, polar aprotic solvents can accelerate reactions involving polar transition states.[7]

  • Side Reactions: The solvent can promote undesired side reactions, consuming your starting materials and reducing the yield of the desired dihydroindazole.[8]

  • Catalyst Inactivation: In catalyzed reactions, the solvent can sometimes coordinate to the catalyst, reducing its activity.[9][10]

Troubleshooting Steps: If you suspect the solvent is the culprit for low yields, consider the following:

  • Re-evaluate Solubility: Check the solubility of all your starting materials in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system.

  • Solvent Screening: If possible, run small-scale parallel reactions in a variety of solvents with different properties (polar protic, polar aprotic, non-polar). This can quickly identify a more suitable medium.

  • Consult the Literature: Look for similar dihydroindazole syntheses in the literature and note the solvents used. This can provide a good starting point for your optimization.[11][12]

Q2: I'm observing the formation of multiple products (isomers or byproducts). How can solvent selection improve the selectivity of my reaction?

A2: Solvent polarity and its ability to participate in hydrogen bonding can significantly impact the selectivity of a reaction.[5] Here's how:

  • Stabilization of a Specific Transition State: In reactions that can proceed through multiple pathways leading to different products (e.g., regioisomers in cycloadditions), a solvent may selectively stabilize the transition state of one pathway over others.[13][14] For example, a more polar solvent might favor the formation of a more polar transition state, leading to a specific isomer.[13]

  • Suppressing Side Reactions: As mentioned earlier, the right solvent can minimize the formation of byproducts by disfavoring the pathways that lead to them.[8]

To improve selectivity:

  • Vary Solvent Polarity: Experiment with a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol, water).

  • Consider Hydrogen Bonding: Solvents capable of hydrogen bonding can influence the conformation of reactants and transition states, thereby affecting selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your dihydroindazole synthesis and provides a structured approach to troubleshooting them with a focus on solvent optimization.

Problem Potential Solvent-Related Cause Troubleshooting & Optimization Strategies
Reaction Fails to Initiate or Proceeds Very Slowly - Poor solubility of reactants or catalyst. - Incorrect solvent polarity for the reaction mechanism. - Solvent is not dry enough for a moisture-sensitive reaction.- Check Solubility: Ensure all components are soluble at the reaction temperature. Consider a co-solvent if necessary. - Vary Polarity: Test a range of solvents with different dielectric constants.[6] - Use Anhydrous Solvents: For moisture-sensitive reactions, use freshly distilled or commercially available anhydrous solvents.[15][16][17]
Formation of Insoluble Byproducts or Tar - The solvent is promoting polymerization or decomposition of starting materials or products. - The reaction temperature is too high for the chosen solvent, leading to degradation.- Lower Reaction Temperature: If possible, run the reaction at a lower temperature. - Change Solvent Type: Switch to a less reactive or more inert solvent. - Improve Stirring: Ensure efficient mixing to prevent localized overheating and concentration gradients.[16]
Difficult Product Isolation or Purification - The product is highly soluble in the reaction solvent, making precipitation or extraction difficult. - The solvent has a high boiling point and is difficult to remove (e.g., DMF, DMSO). - The solvent forms an azeotrope with the product or impurities.- Choose a Solvent with Lower Product Solubility: If the product is expected to precipitate, select a solvent in which it is less soluble at cooler temperatures. - Optimize Work-up Procedure: For high-boiling point solvents like DMF or DMSO, use extensive aqueous washes (e.g., with brine or dilute LiCl solution) during extraction to remove them.[18][19] - Consider an Alternative Solvent: If solvent removal is a persistent issue, explore a more volatile solvent, even if it requires adjusting the reaction temperature.
Inconsistent Results / Poor Reproducibility - Variable solvent quality (e.g., water content, impurities). - Solvent degradation over time.- Use High-Purity Solvents: Always use solvents of a consistent, high grade.[15][20] - Proper Solvent Storage: Store solvents in appropriate, well-sealed containers to prevent contamination and degradation.[21] - Document Solvent Source: Keep a record of the solvent manufacturer and lot number for each reaction.[16]

Experimental Protocols

Protocol 1: Solvent Screening for a [3+2] Cycloaddition Reaction to Synthesize Dihydroindazoles

This protocol outlines a general procedure for screening solvents in a common method for dihydroindazole synthesis, the 1,3-dipolar cycloaddition.[22][23]

Materials:

  • Your chosen 1,3-dipole precursor (e.g., a nitrile imine or diazo compound precursor).

  • Your chosen dipolarophile (e.g., an alkene or alkyne).

  • A selection of anhydrous solvents for screening (e.g., Toluene, Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)).

  • Small reaction vials with stir bars.

  • Heating block or oil bath.

  • Thin Layer Chromatography (TLC) plates and developing chamber.

  • Analytical balance.

Procedure:

  • Preparation: In separate, labeled reaction vials, weigh out an equal amount of your dipolarophile.

  • Solvent Addition: To each vial, add a precise volume of one of the screening solvents to achieve a consistent concentration.

  • Initiation: Add the 1,3-dipole precursor to each vial. If it is generated in situ, add the necessary reagents.

  • Reaction: Place the vials in a pre-heated block or oil bath at the desired reaction temperature. Ensure efficient stirring.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC. Note the appearance of the product spot and the disappearance of the starting material spots.

  • Analysis: After a set time, or when the reactions appear to be complete, analyze the reaction mixtures. This can be done by taking a small aliquot from each vial, diluting it, and analyzing by LC-MS or GC-MS to determine the relative yield and purity of the dihydroindazole product.

  • Selection: Based on the results, select the solvent that provides the highest yield and selectivity for your desired dihydroindazole product.

Protocol 2: Work-up Procedure for Reactions in High-Boiling Point Solvents (DMF/DMSO)

High-boiling point polar aprotic solvents like DMF and DMSO can be challenging to remove during work-up.[18] This protocol provides a method for their efficient removal.

Materials:

  • Reaction mixture in DMF or DMSO.

  • A suitable extraction solvent in which your product is soluble but immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Deionized water.

  • Saturated aqueous sodium chloride solution (brine).

  • Separatory funnel.

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Rotary evaporator.

Procedure:

  • Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a significant volume of the chosen extraction solvent (e.g., 10-20 times the volume of DMF/DMSO).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous (lower) layer.

  • Repeat Washes: Repeat the water wash at least 3-5 times to ensure the majority of the DMF or DMSO is removed.[18]

  • Brine Wash: Perform a final wash with brine to help break any emulsions and remove residual water from the organic layer.

  • Drying: Separate the organic layer and dry it over a suitable drying agent.

  • Concentration: Filter off the drying agent and concentrate the organic layer using a rotary evaporator to obtain your crude product.

Visualizing Solvent Effects

The following diagrams illustrate key concepts in solvent selection for dihydroindazole synthesis.

SolventSelectionWorkflow A Initial Reaction Setup B Problem Encountered? (e.g., Low Yield, Poor Selectivity) A->B C Analyze Potential Causes B->C Yes H Successful Synthesis B->H No D Is Solvent a Likely Factor? C->D E Perform Solvent Screening (Vary Polarity & Properties) D->E Yes G Optimize Other Parameters (Temperature, Concentration) D->G No F Identify Optimal Solvent E->F F->G G->H I Re-evaluate Reaction Design (Catalyst, Reagents) G->I SolventProperties cluster_properties Key Solvent Properties cluster_outcomes Impact on Reaction Solvent Solvent Choice Polarity Polarity (Dielectric Constant) Solvent->Polarity Protic Protic vs. Aprotic (H-Bonding Ability) Solvent->Protic BoilingPoint Boiling Point Solvent->BoilingPoint Solubility Solubilizing Power Solvent->Solubility Rate Reaction Rate Polarity->Rate Selectivity Selectivity (Regio-, Stereo-) Polarity->Selectivity Protic->Rate Protic->Selectivity Workup Work-up & Purification BoilingPoint->Workup Yield Yield Solubility->Yield

Caption: The relationship between key solvent properties and their impact on reaction outcomes.

Safety Considerations

Always handle organic solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. [21][24]Be aware of the specific hazards associated with each solvent, such as flammability, toxicity, and peroxide formation. [25][26]Store solvents in properly labeled, sealed containers in a designated solvent cabinet. [21] By systematically considering and optimizing your choice of solvent, you can significantly improve the yield, selectivity, and overall success of your dihydroindazole syntheses.

References

  • Vertex AI Search. (2024, November 16).
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • ResearchGate. (n.d.). Effects of solvent on the reaction time and yield a.
  • Science and Education Publishing. (n.d.). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity.
  • University of Rochester, Department of Chemistry. (2026). How to Troubleshoot a Reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!.
  • PMC. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Use of Hazardous Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO.
  • ResearchGate. (2025, August 26).
  • PubMed. (2025, August 15).
  • MDPI. (n.d.). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Slideshare. (n.d.). D17 2 solvents handling_final-web | PDF.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ResearchGate. (2026, February 7). (PDF) INFLUENCE OF SOLVENT ON DIFFERENT TYPE OFCHEMICAL REACTION.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • KAUST Health & Safety. (n.d.). Working with Solvent stills Guideline.
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
  • Alfa Chemistry. (2018, August 29).
  • MDPI. (2024, October 21). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights.
  • ResearchGate. (2025, August 7). Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces | Request PDF.
  • Catalysis Science & Technology (RSC Publishing). (n.d.).
  • Unknown Source. (n.d.). Studies dealing with the dipolar cycloaddition reactions of 2-diazo-4,5-dicyanoimidazole.
  • PMC. (2023, March 11). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones.
  • Benchchem. (2025).
  • PMC. (2025, July 1). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.
  • MDPI. (2025, June 5). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics.
  • ACS Publications. (2009, December 10). Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents | Journal of Medicinal Chemistry.
  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • PubMed. (2021, November 26). Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole.
  • CHEMISTRY & BIOLOGY INTERFACE. (2022, June 30).
  • PMC. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
  • MDPI. (2009, January 22).
  • ResearchGate. (n.d.).
  • University of Miami. (n.d.).
  • Asian Journal of Research in Chemistry. (2025, August 12).
  • MDPI. (2021, November 26). Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole.
  • Jena Bioscience. (n.d.). Application Guide Isothermal Reaction and Troubleshooting.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Resolving Solubility Challenges of 3,5-Dibromo-3a,7a-dihydro-1H-indazole in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,5-Dibromo-3a,7a-dihydro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered when working with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: I've added the calculated amount of DMSO to my vial of 3,5-Dibromo-3a,7a-dihydro-1H-indazole, but it's not dissolving. What should I do?

A1: This is a common challenge, particularly with complex heterocyclic compounds. Immediate and complete dissolution is not always guaranteed. Here is a systematic approach to address this:

  • Initial Agitation: Ensure you have thoroughly vortexed the solution for at least 2-3 minutes. Some compounds require significant mechanical energy to overcome the initial energy barrier to dissolution.

  • Gentle Warming: If vortexing alone is insufficient, brief and gentle warming can significantly enhance solubility. Place the vial in a water bath set to 37°C for 10-15 minutes.[1] Intermittent vortexing during this period is recommended. Causality: Increasing the temperature provides the necessary kinetic energy to break down the crystal lattice of the solid, allowing the DMSO molecules to solvate the compound more effectively.

  • Sonication: For more resistant compounds, sonication can be a powerful tool. Use a bath sonicator for 5-10 minutes. Causality: The high-frequency sound waves create micro-cavitations in the solvent, which upon collapse, generate localized high energy that can break apart solute aggregates and facilitate dissolution.[1]

If the compound remains undissolved after these steps, it may indicate that you are attempting to prepare a supersaturated solution.

Q2: My compound initially dissolved in DMSO, but a precipitate formed after a short period. What causes this, and how can I resolve it?

A2: This phenomenon, often referred to as "crashing out," can be attributed to several factors:

  • Supersaturation: The initial energy input (e.g., heating) may have temporarily forced the compound into a supersaturated state that is not stable at room temperature.

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Water contamination can decrease the solubility of hydrophobic compounds in DMSO, leading to precipitation.[2][3]

  • Compound Degradation: Although DMSO is a relatively stable solvent, some compounds can be unstable in it over time, leading to the formation of less soluble degradation products.[2][4][5]

Troubleshooting Steps:

  • Re-dissolution: Attempt to re-dissolve the precipitate using gentle warming (37°C) and vortexing or sonication as described in A1.[1]

  • Use Anhydrous DMSO: To mitigate the effects of water absorption, always use high-purity, anhydrous DMSO from a freshly opened bottle, especially for preparing stock solutions.[2]

  • Storage Conditions: Store your stock solution in small, tightly-sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and reduce water absorption.[2][6]

Q3: I've successfully prepared a stock solution in DMSO, but when I dilute it into my aqueous cell culture medium, the compound precipitates. How can I prevent this?

A3: This is a frequent issue when transitioning from a high-concentration organic stock solution to an aqueous environment. The significant change in solvent polarity causes the compound to "crash out."

Strategies to Prevent Precipitation:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute your concentrated DMSO stock into a smaller volume of DMSO before adding it to the aqueous medium.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced cellular toxicity.[6][7] However, for compounds with poor aqueous solubility, a slightly higher but still non-toxic concentration of DMSO might be necessary to maintain solubility.[7]

  • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to quickly disperse the compound and prevent localized high concentrations that can lead to precipitation.[8]

Troubleshooting Workflow

The following diagram outlines a systematic approach to resolving solubility issues with 3,5-Dibromo-3a,7a-dihydro-1H-indazole in DMSO.

G start Start: Add DMSO to Compound vortex Vortex Vigorously (2-3 min) start->vortex check1 Is Compound Dissolved? vortex->check1 warm Warm to 37°C (10-15 min) & Vortex check1->warm No stable_solution Stable Stock Solution Achieved check1->stable_solution Yes check2 Is Compound Dissolved? warm->check2 sonicate Sonicate (5-10 min) check2->sonicate No check2->stable_solution Yes check3 Is Compound Dissolved? sonicate->check3 supersaturated Potential Supersaturation. Consider Lower Concentration. check3->supersaturated No check3->stable_solution Yes dilute Dilute in Aqueous Buffer stable_solution->dilute precipitate Precipitate Forms? dilute->precipitate final_solution Working Solution Prepared precipitate->final_solution No troubleshoot_dilution Troubleshoot Dilution: - Stepwise Dilution in DMSO - Ensure Rapid Mixing in Aqueous Buffer precipitate->troubleshoot_dilution Yes troubleshoot_dilution->dilute

Caption: A decision-making workflow for dissolving 3,5-Dibromo-3a,7a-dihydro-1H-indazole in DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 3,5-Dibromo-3a,7a-dihydro-1H-indazole in DMSO

Materials:

  • 3,5-Dibromo-3a,7a-dihydro-1H-indazole (MW: 275.93 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Sonicator

Procedure:

  • Weighing: Accurately weigh 2.76 mg of 3,5-Dibromo-3a,7a-dihydro-1H-indazole and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Initial Dissolution: Vortex the tube vigorously for 2-3 minutes.

  • Warming (if necessary): If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes. Vortex intermittently.

  • Sonication (if necessary): If solids persist, place the tube in a sonicator bath for 5-10 minutes.

  • Visual Inspection: Once the solution is clear with no visible particulates, the stock solution is ready.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C or -80°C.

Data Summary

ParameterRecommendation/ObservationRationale
Solvent Anhydrous DMSODMSO is hygroscopic; water can decrease the solubility of hydrophobic compounds.[2]
Temperature Room Temperature to 37°CIncreased kinetic energy aids in overcoming the crystal lattice energy of the solute.
Agitation Vortexing, SonicationMechanical energy and cavitation help break apart solute aggregates.[1]
Storage -20°C or -80°C in aliquotsMinimizes freeze-thaw cycles and water absorption, preserving compound stability.[2][6]
Aqueous Dilution Stepwise dilution, rapid mixingPrevents localized supersaturation and precipitation when moving to a less favorable solvent.[8]

Understanding the Chemistry: Indazole Derivatives and Solubility

Indazole and its derivatives are a class of heterocyclic aromatic organic compounds.[9][10] Their structure, which includes both aromatic and heterocyclic rings, can lead to complex intermolecular interactions that influence their solubility. Aromatic six-membered heterocyclic compounds with two heteroatoms are often associated with lower solubility in DMSO.[4][5] The presence of two bromine atoms in 3,5-Dibromo-3a,7a-dihydro-1H-indazole further increases its molecular weight and can impact its solubility profile.

DMSO is a powerful polar aprotic solvent, capable of dissolving a wide range of both polar and nonpolar compounds.[11][12][13] Its ability to disrupt hydrogen bonds and interact with various functional groups makes it an excellent solvent for many drug-like molecules in discovery research.[12][14] However, the unique structural features of compounds like 3,5-Dibromo-3a,7a-dihydro-1H-indazole can still present solubility challenges that require the systematic troubleshooting outlined in this guide.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 23, 2026, from [Link]

  • Creative Pegworks. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved February 23, 2026, from [Link]

  • Di Pietro, C., et al. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved February 23, 2026, from [Link]

  • Tetko, I. V., et al. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Retrieved February 23, 2026, from [Link]

  • Tetko, I. V., et al. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2009, July 17). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025, August 9). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. Retrieved February 23, 2026, from [Link]

  • Galloway, W. R. J. D., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-5-bromo-1H-indazole. Retrieved February 23, 2026, from [Link]

  • Cheng, T., et al. (2009, July 15). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Retrieved February 23, 2026, from [Link]

  • Ziath. (n.d.). Issues in Compound Storage in DMSO. Retrieved February 23, 2026, from [Link]

  • Tetko, I. V., et al. (n.d.). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed. Retrieved February 23, 2026, from [Link]

  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. Retrieved February 23, 2026, from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved February 23, 2026, from [Link]

Sources

Minimizing side reactions in the synthesis of brominated indazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Optimizing Outcomes

Welcome to the Technical Support Center for the synthesis of brominated indazoles. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of indazole functionalization. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This guide is structured into a practical, question-and-answer format to directly address the common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the synthesis of brominated indazoles, offering explanations and actionable protocols to get your research back on track.

Problem 1: My reaction is producing multiple isomers. How can I improve regioselectivity?

The formation of a mixture of isomers is a frequent challenge in the electrophilic substitution of heterocyclic systems like indazole.[1] The final distribution of products is a result of the complex interplay between the inherent electronic properties of the indazole ring and the specific reaction conditions employed.

Root Cause Analysis:

  • Electronic Effects: The indazole ring has multiple positions susceptible to electrophilic attack (primarily C3, C5, and C7). The inherent directing effects of any existing substituents on the ring will significantly influence the position of bromination.[1]

  • N-Substitution/Protection: The position of the proton on the nitrogen atom (N1 vs. N2 tautomer) alters the electronic distribution in the ring.[2][3] Strategically introducing a protecting group on one of the nitrogen atoms can be a powerful tool to block certain reaction pathways and enhance the selectivity for a specific position.[1][4] For instance, protecting the N2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group can direct lithiation and subsequent reactions to the C3 position.[4]

  • Reaction Conditions: Solvent polarity and temperature can influence the kinetic versus thermodynamic product distribution.[1] Experimenting with different solvents, such as acetic acid for direct bromination with Br₂ or acetonitrile for NBS brominations, can alter the isomer ratio.[1]

Solutions & Protocols:

  • Reagent Selection: For regioselective C7 bromination of 4-substituted 1H-indazoles, N-Bromosuccinimide (NBS) has been shown to be effective.[5][6][7][8] For specific C3 bromination, reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound conditions have been reported to provide excellent selectivity.[9][10][11]

  • Use of Protecting Groups: If direct bromination is unselective, consider an N-protection strategy. The choice of protecting group can subtly alter the electronic landscape of the indazole core, thereby directing bromination to a desired position.

Problem 2: I'm observing significant polybromination (di- or tri-brominated products).

Over-bromination is a common side reaction, particularly when dealing with electron-rich or "activated" indazole rings.[1] This leads to a decrease in the yield of the desired monobrominated product and complicates purification.

Root Cause Analysis:

  • Stoichiometry: The most common cause is using an excess of the brominating agent relative to the indazole starting material.[1]

  • High Reactivity: The monobrominated product can sometimes be more reactive towards further bromination than the starting indazole, leading to a rapid formation of polybrominated species.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can also contribute to over-bromination.[1]

Solutions & Protocols:

  • Strict Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. It is often preferable to use slightly less than one equivalent (e.g., 0.95 eq) of the brominating agent to minimize polybromination, accepting a slightly lower conversion of the starting material.

  • Controlled Addition: Instead of adding the brominating agent all at once, add it portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the brominating agent low, favoring monobromination.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -10 °C) to reduce the reaction rate and improve selectivity.[12]

  • Choice of Brominating Agent: Use a milder or bulkier brominating agent. While NBS is common, other reagents might offer better control in specific cases.[1][5]

Problem 3: My Sandmeyer reaction is giving a low yield and forming tar-like byproducts.

The Sandmeyer reaction, which converts an aminoindazole to a bromoindazole via a diazonium salt intermediate, is a powerful but sometimes temperamental transformation.[13] Low yields and the formation of dark, insoluble materials are common indicators of issues with the reaction.

Root Cause Analysis:

  • Incomplete Diazotization: The formation of the diazonium salt is critical and highly temperature-sensitive. If the temperature rises too high during the addition of sodium nitrite, the diazonium salt can decompose prematurely.

  • Decomposition of Diazonium Salt: Aryl diazonium salts are often unstable. Side reactions, such as reaction with the solvent or counter-ions, can compete with the desired copper-catalyzed bromine substitution.

  • Copper Catalyst Issues: The copper(I) bromide catalyst must be active. Oxidation to copper(II) or poisoning of the catalyst can stall the reaction.

Solutions & Protocols:

Optimized Protocol for Sandmeyer Bromination of Aminoindazole:

  • Diazotization:

    • Dissolve the starting aminoindazole (1.0 eq) in a suitable acid, such as 48% hydrobromic acid (HBr), and cool the solution to between -10 °C and 0 °C in an ice-salt bath.[1]

    • Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold aminoindazole solution, ensuring the temperature never exceeds 5 °C. Stir for 15-30 minutes at this temperature after the addition is complete.[1]

  • Copper(I) Bromide Preparation:

    • In a separate flask, prepare a fresh solution of cuprous bromide (CuBr) (1.1 eq) in concentrated HBr.[1] Cool this solution in an ice bath.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the cold CuBr solution. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.[1]

    • Monitor the reaction by TLC to confirm the consumption of the diazonium salt intermediate.

  • Work-up:

    • Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate or sodium hydroxide.[1]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography or recrystallization.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most common brominating agents for indazoles and how do I choose?

The choice of brominating agent is critical and depends on the desired regioselectivity, the reactivity of your substrate, and safety considerations.

Brominating AgentFormulaTypical UseProsCons
N-Bromosuccinimide (NBS) C₄H₄BrNO₂General purpose, allylic/benzylic and aromatic brominationSolid, easy to handle; often provides good regioselectivity; safer than Br₂.[15][16][17][18]Can be overly reactive with activated systems; requires fresh, pure reagent for best results.[18]
Bromine Br₂Direct electrophilic aromatic brominationInexpensive; powerful brominating agent.Highly corrosive, toxic, and volatile liquid; can lead to over-bromination.[9]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) C₅H₆Br₂N₂O₂Selective bromination, particularly at C3Solid, stable reagent; can offer high selectivity under specific conditions (e.g., ultrasound).[9][10]May require specific conditions or catalysts for optimal reactivity.
HBr / H₂O₂ HBr / H₂O₂In-situ generation of Br₂Avoids handling of pure Br₂; can be a "greener" alternative.[19]Requires careful control of stoichiometry and conditions to avoid side reactions from the oxidant.

Q2: How do substituents on the indazole ring affect the outcome of bromination?

Substituents play a crucial role in directing the position of bromination through their electronic effects.

  • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ activate the ring, making it more reactive towards electrophilic substitution. They generally direct bromination to the ortho and para positions relative to themselves.

  • Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CF₃ deactivate the ring, making the reaction slower and requiring harsher conditions.[10] They typically direct bromination to the meta position. The presence of a strong EWG can sometimes help prevent polybromination.[6]

Q3: How can I visually represent my experimental design to avoid side reactions?

A decision-making workflow can be a useful tool. The following diagram, generated using DOT language, illustrates a logical approach to selecting a bromination strategy.

G start Start: Need to Brominate Indazole check_amino Is starting material an Amino-Indazole? start->check_amino check_selectivity Is direct bromination regioselective? check_amino->check_selectivity No sandmeyer Use Sandmeyer Reaction check_amino->sandmeyer Yes direct_brom Proceed with Direct Bromination (e.g., NBS in MeCN) check_selectivity->direct_brom Yes protect_group Consider N-Protecting Group Strategy to improve selectivity check_selectivity->protect_group No check_polybrom Is polybromination a major issue? control_stoich Optimize: Control Stoichiometry, Lower Temperature, Slow Addition check_polybrom->control_stoich Yes finish Purify and Characterize Product check_polybrom->finish No sandmeyer->finish direct_brom->check_polybrom protect_group->finish control_stoich->finish G sub Indazole Substrate + Brominating Agent mono Desired Monobrominated Indazole sub->mono Controlled Conditions (1.0 eq Br+, low temp) isomer Isomeric Monobrominated Products sub->isomer Poor Regiocontrol (Substituent Effects) poly Polybrominated Products (Di-, Tri-bromo) mono->poly Excess Brominating Agent (>1.0 eq Br+) other Other Side Products (e.g., N-Bromination)

Caption: Competing reaction pathways in the bromination of indazoles.

References

  • RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]

  • (2023, February 7). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • RSC Publishing. (2022, December 22). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]

  • ACS Publications. (2025, September 10). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. Retrieved from [Link]

  • PubMed. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki-Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Boujdiab, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107–7114. [Link]

  • ResearchGate. (2024, August 9). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Retrieved from [Link]

  • Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot. Retrieved from [Link]

  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • Diva-portal.org. (2023, November 3). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Bromination of Aromatic Compounds with Potassium Bromide in the Presence of Poly(4-vinylpyridine)-Supported Bromate in Nonaqueous Solution. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • YouTube. (2021, February 24). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 4). Bromination. Retrieved from [Link]

  • PubMed. (2006, July 7). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]

Sources

Technical Support Center: Purification of Dihydroindazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of dihydroindazole isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these structurally similar compounds. Dihydroindazole scaffolds are prevalent in many biologically active molecules, and achieving high isomeric purity is often a critical step in their development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the separation of dihydroindazole isomers. Each issue is presented in a question-and-answer format, providing not just a solution but also the scientific reasoning behind it.

Issue 1: Poor or No Separation of Isomers on HPLC

Question: Why are my dihydroindazole constitutional isomers co-eluting or showing very poor resolution on my reversed-phase HPLC column?

Answer:

This is a frequent challenge due to the often subtle differences in the physicochemical properties of constitutional isomers.[1][2][3] Several factors could be at play, and a systematic approach to troubleshooting is recommended.

Underlying Causes and Solutions:

  • Insufficient Selectivity of the Stationary Phase: Standard C18 columns separate based on hydrophobicity. If your dihydroindazole isomers have very similar logP values, a C18 column may not provide adequate resolution.

    • Solution: Switch to a stationary phase with a different separation mechanism. Phenyl-based columns can offer alternative selectivity through π-π interactions with the aromatic rings of the indazole core.[4] For isomers with differing basicities, a mixed-mode column combining reversed-phase with cation-exchange properties can significantly improve separation.[4]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, pH, and additives, plays a crucial role in achieving separation.

    • Solution 1: Optimize Solvent Strength and Type: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase retention times and may provide better separation of closely eluting peaks.[5] Switching the organic modifier (e.g., from acetonitrile to methanol) can also alter selectivity.[5]

    • Solution 2: Adjust pH: If your isomers have ionizable groups, adjusting the mobile phase pH can dramatically alter their retention behavior. Ensure the pH is at least 1.5 to 2 units away from the pKa of the analytes to ensure they are in a single ionic state (either fully ionized or fully unionized).

    • Solution 3: Introduce Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and selectivity for basic compounds by acting as ion-pairing agents.

  • Inadequate Method Parameters:

    • Solution 1: Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although this will lengthen the analysis time.[5]

    • Solution 2: Adjust Column Temperature: Temperature can influence selectivity. Using a column oven to maintain a stable temperature and experimenting with different temperatures (e.g., in 5°C increments) can sometimes enhance separation.[5]

Issue 2: Difficulty in Separating Chiral Dihydroindazole Enantiomers

Question: My dihydroindazole compound is chiral, but I am unable to resolve the enantiomers using a standard achiral HPLC column. What should I do?

Answer:

Enantiomers have identical physical and chemical properties in an achiral environment, so they will not be separated on a standard HPLC column.[2][6] To separate them, you must introduce a chiral element into the system.

Solutions:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for enantiomeric separation.[7][8][9]

    • Action: Utilize a Chiral Stationary Phase (CSP). CSPs are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and have proven effective for a broad range of compounds.[6]

    • Pro-Tip: Screen a variety of CSPs and mobile phase conditions (normal phase, reversed-phase, and polar organic modes) to find the optimal separation.[10]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[11][12][13]

    • Action: Employ a chiral column with a mobile phase typically consisting of supercritical carbon dioxide and a co-solvent like methanol. SFC is known for its high efficiency and is a "greener" alternative due to reduced organic solvent consumption.[13][14]

  • Diastereomeric Derivatization:

    • Action: React the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[15][16] After separation, the chiral auxiliary can be removed to yield the pure enantiomers. This method can be time-consuming due to the extra reaction and purification steps.[15]

Issue 3: Challenges with Crystallization-Based Separation

Question: I am trying to separate my dihydroindazole isomers by crystallization, but I am either getting a mixture of isomers in the crystals or very low yield of the pure isomer.

Answer:

Crystallization is a powerful purification technique, but its success is highly dependent on the solubility differences between the isomers in a given solvent system.[17]

Troubleshooting Steps:

  • Systematic Solvent Screening: The choice of solvent is critical.

    • Action: Perform a systematic screening of various solvents and solvent mixtures. The ideal solvent is one in which one isomer is significantly less soluble than the other at a lower temperature, while both are reasonably soluble at a higher temperature. A patent for separating substituted indazole isomers suggests using mixed solvents like acetone/water, methanol/water, or ethanol/water for recrystallization.[18]

    • Example: A mixture of 5-amino-1-(2-hydroxyethyl)-indazole and 5-amino-2-(2-hydroxyethyl)-indazole was successfully separated by heating in an acetone/water mixture and then allowing it to cool naturally, yielding one isomer with 99.8% purity and the other with 99.5% purity.[18]

  • Control the Cooling Rate: Rapid cooling can lead to the co-precipitation of both isomers.

    • Action: Allow the saturated solution to cool slowly and undisturbed. This promotes the formation of well-defined crystals of the less soluble isomer.

  • Seeding:

    • Action: If you have a small amount of the pure desired isomer, add a seed crystal to the supersaturated solution to induce crystallization of that specific isomer.

  • Consider Co-crystallization:

    • Action: If direct crystallization is not effective, explore co-crystallization. This involves adding a co-former that selectively forms a co-crystal with one of the isomers, altering its solubility and allowing for separation.[19]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification of dihydroindazole isomers.

Q1: What are the main types of isomers I might encounter with dihydroindazoles, and why is their separation important?

You will primarily encounter two types of isomers:

  • Constitutional (or Structural) Isomers: These have the same molecular formula but different connectivity of atoms.[1][3] For dihydroindazoles, this often relates to the position of substituents on the indazole ring system.

  • Stereoisomers: These have the same molecular formula and connectivity but differ in the spatial arrangement of atoms.[20] This category includes:

    • Enantiomers: Non-superimposable mirror images that arise when the molecule contains a chiral center.[2][21]

    • Diastereomers: Stereoisomers that are not mirror images of each other. This can occur in molecules with multiple chiral centers or with geometric isomerism (E/Z isomers) around a double bond.[20]

Importance of Separation: The separation of isomers is critical in drug development because different isomers can have significantly different pharmacological activities, metabolic profiles, and toxicities.[9][11][21] Regulatory agencies like the FDA and EMA often require the development of single-enantiomer drugs.[9][11]

Q2: Which analytical techniques are best for confirming the identity and purity of my separated dihydroindazole isomers?

A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is one of the most powerful tools for structure elucidation and can distinguish between constitutional isomers based on differences in chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs).[22]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for the isomers. Fragmentation patterns can sometimes help differentiate between isomers.[22]

  • High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These techniques are used to determine the purity of the isolated isomer and to quantify the isomeric ratio in a mixture.[15][23]

  • Infrared (IR) Spectroscopy: Can provide information about the functional groups present in the molecule.[22]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the progress of a separation and to get a preliminary assessment of purity.[22][24][25]

Q3: Can you provide a general workflow for developing a purification method for a new pair of dihydroindazole isomers?

Certainly. Here is a logical workflow to follow:

Workflow for Dihydroindazole Isomer Purification

G cluster_0 Initial Analysis & Characterization cluster_1 Method Development cluster_2 Achiral Purification Techniques cluster_3 Chiral Purification Techniques cluster_4 Optimization & Scale-Up cluster_5 Final Analysis start Mixture of Dihydroindazole Isomers analyze Analyze mixture by TLC, HPLC, NMR, and MS start->analyze decision Is the mixture chiral? analyze->decision achiral_path Achiral Separation decision->achiral_path No chiral_path Chiral Separation decision->chiral_path Yes column Column Chromatography (Silica/Alumina) achiral_path->column crystallization Crystallization achiral_path->crystallization chiral_hplc Chiral HPLC chiral_path->chiral_hplc sfc Supercritical Fluid Chromatography (SFC) chiral_path->sfc optimize Optimize separation parameters (solvent, temp, flow rate) column->optimize crystallization->optimize chiral_hplc->optimize sfc->optimize scale_up Scale-up purification optimize->scale_up purity_check Assess purity of isolated isomers (HPLC, NMR) scale_up->purity_check end Pure Isomers purity_check->end

Caption: A decision workflow for separating dihydroindazole isomers.

Q4: Are there any "green chemistry" approaches to separating dihydroindazole isomers?

Yes, there is a growing emphasis on developing more environmentally friendly separation methods.

  • Supercritical Fluid Chromatography (SFC): As mentioned earlier, SFC is a prime example of a green chemistry technique. It primarily uses compressed CO₂, a non-toxic and non-flammable solvent, significantly reducing the consumption of hazardous organic solvents.[13][14]

  • Solvent Selection: When using traditional methods like chromatography or crystallization, careful selection of solvents can minimize environmental impact. Opting for less toxic and more biodegradable solvents is a key principle of green chemistry.

  • Reducing Solvent Consumption in HPLC: The use of smaller particle size columns (UHPLC) can lead to faster separations and significantly lower solvent consumption.

Experimental Protocols

Protocol 1: General Screening Protocol for Chiral HPLC Separation

This protocol outlines a systematic approach to screen for the separation of dihydroindazole enantiomers.

1. Column and Mobile Phase Selection:

  • Select a set of 3-4 chiral stationary phases with different selectivities (e.g., an amylose-based, a cellulose-based, and a cyclodextrin-based column).
  • Prepare mobile phases for normal phase (e.g., Hexane/Isopropanol), polar organic (e.g., Acetonitrile/Methanol), and reversed-phase (e.g., Water/Acetonitrile with an additive like formic acid) modes.

2. Initial Screening:

  • Dissolve a small amount of the racemic dihydroindazole mixture in a suitable solvent.
  • Inject the sample onto each column using a generic gradient method for each mobile phase mode.
  • Monitor the chromatogram for any signs of peak splitting or separation.

3. Method Optimization:

  • If partial separation is observed, optimize the method on that specific column/mobile phase system.
  • For Normal Phase: Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol).
  • For Reversed-Phase: Optimize the organic modifier percentage, the pH (if applicable), and the type and concentration of any additives.
  • Adjust the flow rate and column temperature to fine-tune the resolution.

4. Data Analysis:

  • Calculate the resolution (Rs), selectivity (α), and retention factors (k) for the optimized method. An Rs value of >1.5 is generally considered baseline separation.
Protocol 2: Recrystallization for Constitutional Isomer Separation

This protocol is based on the principles described in patent CN101948433A for separating substituted indazole isomers.[18]

1. Solubility Testing:

  • In small test tubes, test the solubility of your isomer mixture in a range of solvent systems (e.g., acetone/water, methanol/water, ethanol/water, acetonitrile/water) at room temperature and with heating.
  • Identify a solvent system where the solubility significantly increases with temperature.

2. Recrystallization Procedure:

  • Dissolve the isomer mixture in the minimum amount of the chosen hot solvent system to form a saturated solution.
  • Allow the solution to cool slowly to room temperature. If no crystals form, try cooling further in an ice bath or by scratching the inside of the flask with a glass rod.
  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.

3. Analysis:

  • Dry the crystals and analyze their purity by HPLC and NMR.
  • Concentrate the filtrate (the mother liquor) and analyze its composition. If it is enriched in the other isomer, a second crop of crystals of that isomer may be obtainable by further concentration or by changing the solvent system.

Data Summary Tables

Table 1: Comparison of Purification Techniques for Dihydroindazole Isomers

TechniqueIsomer TypeAdvantagesDisadvantages
Column Chromatography ConstitutionalWidely applicable, scalable.Can be solvent-intensive, may have limited resolution for very similar isomers.
Crystallization ConstitutionalPotentially very high purity, scalable, cost-effective.Highly dependent on solubility differences, can be low yield.
Chiral HPLC EnantiomersHigh resolution, widely applicable.Requires specialized and expensive columns, can be solvent-intensive.
Supercritical Fluid Chromatography (SFC) Enantiomers, ConstitutionalFast, high efficiency, "green" (low organic solvent use).Requires specialized equipment.[12][13]
Diastereomeric Derivatization EnantiomersUses standard achiral chromatography.Requires additional reaction and purification steps, may not be 100% efficient.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. [Link]

  • Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. [Link]

  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]

  • Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC) | LCGC International. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. [Link]

  • super critical fluid chromatography - International Journal of Pharmaceutical Research & Analysis. [Link]

  • Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - MDPI. [Link]

  • Leveraging the Power of Supercritical Fluid Chromatography for Eco-Conscious Solutions in Pharmaceutical Analysis. [Link]

  • C190-E289_Optimizing Analytical Conditions for Lipid Analysis by SFC and Its Application for Precise Preparative Chromatography. [Link]

  • US4514574A - Process for separating isomeric mixtures - Google P
  • Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity - PMC. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests - Asian Journal of Research in Chemistry. [Link]

  • Chiral separation solutions that help drive life science innovation. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - PubMed. [Link]

  • Enantioseparation of D- and L- isomers of Chiral Drugs for Improving their Bioavailability: Some Techniques Including Micellization with Gemini Surfactants - ResearchGate. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Constitutional Isomers with Practice Problems - Chemistry Steps. [Link]

  • Synthesis and Separation of Geometrical Isomers of Hydrazone: Towards Effective Antibacterial Agents - AIJR Books. [Link]

  • HPLC TROUBLESHOOTING GUIDE - LabRulez LCMS. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. [Link]

  • Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. [Link]

  • Direct Crystallization of Enantiomers and Dissociable Diastereomers | Request PDF - ResearchGate. [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC. [Link]

  • Isomers Overview | Constitutional Isomers vs Stereoisomers | Organic Chemistry 5.1 - YouTube. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. [Link]

  • 2.7: Isomerism Introduction - Chemistry LibreTexts. [Link]

  • Formulations and Role of Analytical Techniques in Chemical Industries - Scholars Middle East Publishers. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Interpretation of 3,5-Dibromo-3a,7a-dihydro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, predictive interpretation of the 1H NMR spectrum of the novel heterocyclic compound, 3,5-Dibromo-3a,7a-dihydro-1H-indazole. In the absence of direct experimental data for this specific molecule, this guide leverages fundamental NMR principles and comparative data from analogous structures to build a robust analytical framework. This approach not only predicts the spectral characteristics of the target molecule but also establishes a methodology for the structural elucidation of related novel compounds.

The Structural Elucidation Challenge

The architectural complexity of 3,5-Dibromo-3a,7a-dihydro-1H-indazole, featuring a cis-fused bicyclic system with both aromatic and saturated moieties, presents a compelling challenge for structural verification. 1H NMR spectroscopy is the primary tool for such analysis, providing detailed information about the electronic environment and connectivity of each proton.

Molecular Structure and Proton Environments

To deconstruct the anticipated 1H NMR spectrum, we must first visualize the distinct proton environments within the 3,5-Dibromo-3a,7a-dihydro-1H-indazole molecule.

Figure 1. Molecular structure of 3,5-Dibromo-3a,7a-dihydro-1H-indazole with key protons labeled.

Predictive 1H NMR Interpretation

The predicted 1H NMR spectrum of 3,5-Dibromo-3a,7a-dihydro-1H-indazole is expected to exhibit distinct signals corresponding to the aromatic, olefinic, aliphatic, and N-H protons.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-N110.0 - 12.0Broad Singlet-The N-H proton of the indazole ring is expected to be significantly deshielded and often appears as a broad signal due to quadrupole broadening and potential exchange.[1][2]
H-47.8 - 8.0Doublet4JH4-H6 = ~2 HzThis aromatic proton is situated between two bromine atoms, leading to a downfield shift due to their electron-withdrawing nature. It will exhibit a small meta-coupling to H-6.
H-67.5 - 7.7Doublet4JH6-H4 = ~2 HzThis aromatic proton is ortho to a bromine atom and will also be deshielded. It will show meta-coupling to H-4.
H-76.0 - 6.5MultipletVicinal and allylic couplingsAs an olefinic proton, it will be in the characteristic downfield region for vinylic protons. The multiplicity will be complex due to coupling with H-7a and the protons on C-6.
H-3a3.5 - 4.0MultipletGeminal and vicinal couplingsThis proton is at a bridgehead carbon and adjacent to a nitrogen atom and a bromine-bearing carbon, leading to a downfield shift compared to a typical aliphatic proton. Its multiplicity will arise from coupling to H-7a and the proton on C-4.
H-7a3.0 - 3.5MultipletGeminal and vicinal couplingsThis bridgehead proton is adjacent to a nitrogen atom and the double bond, resulting in a downfield shift. It will couple with H-3a, H-7, and the proton on C-6.

Comparative Analysis: Aromatic vs. Dihydro-Derivative

A powerful method for confirming the structure of 3,5-Dibromo-3a,7a-dihydro-1H-indazole is to compare its predicted spectrum with the known spectrum of its aromatic counterpart, 3,5-Dibromo-1H-indazole.

Feature3,5-Dibromo-3a,7a-dihydro-1H-indazole (Predicted)3,5-Dibromo-1H-indazole (Experimental/Predicted)Key Differences and Rationale
Aromatic Protons Two signals in the aromatic region (H-4, H-6).Three signals in the aromatic region (H-4, H-6, H-7).The presence of the C7-C7a single bond in the dihydro-derivative removes one aromatic proton, leading to a simpler aromatic region in the spectrum.
Aliphatic/Olefinic Protons Multiple signals in the upfield region (H-3a, H-7a, H-7, and others).No signals in the upfield region.The dihydro- ring introduces saturated and olefinic protons, which are absent in the fully aromatic analogue.
Chemical Shifts of Aromatic Protons H-4 and H-6 are expected to be slightly upfield compared to the aromatic analogue.H-4 and H-6 are highly deshielded due to the fully conjugated aromatic system.The reduced aromaticity in the dihydro-derivative will result in a slight shielding of the remaining aromatic protons.
NH Proton Expected to be in a similar downfield region.Typically observed in the 12-14 ppm range in DMSO-d6.[1]The chemical environment of the N-H proton is largely influenced by the pyrazole ring, which is present in both molecules.

Experimental Protocol for 1H NMR Acquisition

To validate the predicted spectrum, the following experimental protocol is recommended for acquiring the 1H NMR spectrum of 3,5-Dibromo-3a,7a-dihydro-1H-indazole.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the synthesized and purified 3,5-Dibromo-3a,7a-dihydro-1H-indazole in 0.6-0.7 mL of deuterated chloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical; DMSO-d6 is often preferred for indazole derivatives to clearly observe the N-H proton.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 15 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the spectrum by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants of the signals.

  • Advanced Experiments (for unambiguous assignment):

    • 2D COSY (Correlation Spectroscopy): To identify proton-proton coupling networks and confirm the connectivity of adjacent protons.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall carbon skeleton.

Workflow for Spectral Interpretation

cluster_0 Prediction and Hypothesis cluster_1 Experimental Verification cluster_2 Data Analysis and Comparison cluster_3 Structural Confirmation A Analyze Molecular Structure B Predict Chemical Shifts and Multiplicities A->B C Hypothesize Spectrum B->C G Compare Experimental Data with Prediction C->G D Acquire 1D 1H NMR Spectrum F Process and Analyze Spectra D->F E Acquire 2D NMR (COSY, HSQC, HMBC) E->F F->G H Compare with Aromatic Analogue G->H I Confirm Structure of 3,5-Dibromo-3a,7a-dihydro-1H-indazole H->I

Figure 2. A logical workflow for the interpretation and confirmation of the 1H NMR spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the interpretation of the 1H NMR spectrum of 3,5-Dibromo-3a,7a-dihydro-1H-indazole. By combining fundamental NMR principles with a comparative analysis of related structures, we have established a robust hypothesis for the expected spectral features. The detailed experimental protocol and workflow outlined herein offer a clear path for the empirical validation of this novel compound's structure. This predictive and comparative approach is a valuable tool in the arsenal of researchers and drug development professionals working at the forefront of heterocyclic chemistry.

References

  • Alkorta, I., Claramunt, R. M., Elguero, J., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5656–5667. [Link]

  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(4), 179-184. [Link]

  • Supporting Information for "Copper-Catalyzed Aerobic Oxidative Annulation of o-Aryl-Substituted N-Arylacetamides with Alkynes: A Facile Route to 1-Aryl-3-methyl-1H-indazoles". (n.d.). [Link]

  • Wang, C., et al. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 11(28), 4643-4646. [Link]

  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Organic Letters, 5(26), 5003-5005. [Link]

  • PubChem. (n.d.). 3a,7a-dihydro-1H-indazol-7-amine. Retrieved February 23, 2026, from [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Dibromo-Dihydro-Indazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Dibromo-Dihydro-Indazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Structural Context

Dibromo-dihydro-indazoles represent a specialized scaffold often encountered in the development of anti-inflammatory agents, kinase inhibitors, and synthetic cannabinoids.[1] Unlike their fully aromatic counterparts, the dihydro motif introduces a saturation point (typically at the C3-N2 or C3-C3a bond) that significantly alters fragmentation kinetics.[1]

This guide provides a technical breakdown of the mass spectral behavior of these compounds, contrasting them with mono-brominated and non-halogenated analogs. The focus is on distinguishing the unique 1:2:1 isotopic signature and the aromatization-driven fragmentation pathways that define this class.

The Isotopic Fingerprint: The First Line of Identification

For any researcher analyzing halogenated heterocycles, the isotopic pattern is the primary diagnostic tool. Bromine exists naturally as


 (50.7%) and 

(49.3%).
Comparative Isotopic Abundance Table

The following table illustrates why dibromo-dihydro-indazoles are instantly recognizable in a full-scan mass spectrum compared to alternatives.

Compound ClassHalogen ContentMolecular Ion Pattern (

)
Relative Intensity RatioDiagnostic Feature
Dibromo-dihydro-indazole 2 Br

,

,

1 : 2 : 1 Triplet cluster
Mono-bromo-dihydro-indazole1 Br

,

1 : 1Doublet
Dihydro-indazole (Parent)0 Br

(plus small

)
100 : ~1.1 (due to

)
Single dominant peak
Chloro-bromo-dihydro-indazole1 Cl, 1 Br

,

,

3 : 4 : 1Asymmetric triplet

Technical Insight: In High-Resolution Mass Spectrometry (HRMS), the mass defect of bromine (negative mass defect relative to carbon) further separates these peaks from background organic noise.

Fragmentation Mechanics: Pathways & Causality

The fragmentation of dibromo-dihydro-indazoles is governed by two competing thermodynamic forces: re-aromatization and halogen loss .[1]

Pathway A: Aromatization (Dehydrogenation)

The "dihydro" state is energetically less stable than the fully aromatic indazole system.

  • Mechanism: The molecular ion

    
     typically loses two hydrogen atoms (
    
    
    
    or
    
    
    ) to form the fully aromatic dibromo-indazole cation.
  • Observation: A strong peak at

    
    .[1] This is often the base peak in ESI spectra if the source temperature is high.
    
Pathway B: Radical Halogen Loss

Bromine-Carbon bonds are weaker than Chlorine-Carbon bonds.[1]

  • Mechanism: Sequential loss of bromine radicals (

    
    ).
    
  • Observation:

    • Loss of first Br: Transitions from a 1:2:1 triplet to a 1:1 doublet (mono-bromo cation).

    • Loss of second Br: Transitions to a singlet (non-halogenated indazole core).

Pathway C: Retro-Diels-Alder (RDA) & Ring Cleavage

Specific to the dihydro core, the non-aromatic ring can undergo RDA-type cleavages or loss of


, though the presence of heavy bromine atoms often suppresses this relative to Pathway A.

Visualizing the Fragmentation Logic

The following diagram maps the decision tree for interpreting the MS/MS spectrum of a generic 3,3-dibromo-dihydro-indazole.

FragmentationPathway M_Ion Molecular Ion [M]+. (Dibromo-dihydro-indazole) Isotope Pattern: 1:2:1 Aromatization [M-2H]+. Aromatized Indazole (High Stability) M_Ion->Aromatization - H2 (Dehydrogenation) Dominant in ESI Loss_Br1 [M-Br]+ (Mono-bromo cation) Isotope Pattern: 1:1 M_Ion->Loss_Br1 - Br radical Dominant in EI RDA RDA Fragment (Ring Opening) M_Ion->RDA Retro-Diels-Alder (Minor Pathway) Aromatization->Loss_Br1 - Br (from aromatic core) Loss_Br2 [M-2Br]+ (Indazole Core) Isotope Pattern: Singlet Loss_Br1->Loss_Br2 - Br radical

Figure 1: Fragmentation pathway logic for dibromo-dihydro-indazoles. Note that aromatization is often the primary event in soft ionization (ESI), while radical cleavage dominates in hard ionization (EI).

Experimental Protocol: Self-Validating Workflow

To accurately characterize these compounds, a standard LC-MS method is insufficient due to potential on-column degradation (oxidation).[1] The following protocol ensures data integrity.

Step 1: Sample Preparation
  • Solvent: Acetonitrile (ACN) is preferred over Methanol. Methanol can act as a nucleophile, potentially displacing labile bromine atoms in dihydro- scaffolds.[1]

  • Concentration: 1 µg/mL. Avoid high concentrations to prevent detector saturation which distorts isotopic ratios.

Step 2: LC-MS/MS Configuration[1]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: ACN + 0.1% Formic Acid.

  • Gradient: Rapid ramp (5% B to 95% B in 3 mins) to minimize residence time and thermal degradation.

Step 3: Data Acquisition (The Validation Loop)
  • Full Scan (MS1): Verify the 1:2:1 triplet . If the ratio is skewed (e.g., 1:1.5:0.8), the sample may be degrading or contaminated with a mono-bromo analog.

  • Product Ion Scan (MS2): Select the

    
     mass (the "M" peak) as the precursor.
    
    • Success Criteria: You must observe a fragment corresponding to loss of 79 Da (Br) and/or 81 Da.

  • Neutral Loss Scan: Set a neutral loss of 80 Da (HBr). This is highly specific for hydro-brominated species.[1]

Comparative Performance Guide

When selecting a scaffold for drug development, the fragmentation stability correlates with metabolic stability.

FeatureDibromo-dihydro-indazoleMono-bromo-dihydro-indazoleNon-halogenated Dihydro-indazole
Ionization Efficiency High (Br increases lipophilicity & surface activity)ModerateLow to Moderate
Fragment Stability High (Aromatization yields stable core)ModerateLow (Prone to ring opening)
Metabolic ID Excellent (Isotopes act as natural label)Good (Doublet)Poor (Requires synthetic standards)
False Positives Rare (1:2:1 pattern is unique)OccasionalCommon (Isobaric interferences)

Recommendation: For metabolic tracer studies, the dibromo- variant is superior due to its unmistakable isotopic signature, which functions as an intrinsic label, eliminating the need for expensive deuterated standards in early screening.

References

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. (Accessed 2026). Analysis of indazole core fragmentation.

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Institutes of Health (PMC). (Accessed 2026). Synthesis and characterization of brominated indazoles.

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (Accessed 2026). General principles of halogenated isotope patterns and heterocyclic fragmentation.

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. National Institutes of Health (PMC). (Accessed 2026). Structural data on dihydro-indazole scaffolds.

Sources

HPLC method development for 3,5-Dibromo-3a,7a-dihydro-1H-indazole analysis

[1]

Executive Summary

The Challenge: Analyzing 3,5-Dibromo-3a,7a-dihydro-1H-indazole presents a specific chromatographic hurdle: differentiating the partially saturated dihydro core from its thermodynamically stable, fully aromatic oxidation product (3,5-Dibromo-1H-indazole).[1] Standard alkyl-bonded phases often fail to resolve these structurally similar species due to overlapping hydrophobicity profiles.

The Solution: This guide compares the industry-standard C18 (Octadecyl) chemistry against the Phenyl-Hexyl stationary phase.[1]

  • Verdict: The Phenyl-Hexyl phase is the superior choice.[1][2]

  • Why: It leverages

    
     interactions to exploit the electron-density difference between the dihydro- and fully aromatic rings, achieving a resolution (
    
    
    ) > 3.0 where C18 often fails (
    
    
    < 1.5).[1]

Part 1: Comparative Analysis (The "Why" and "How")[1]

Stationary Phase Selection: C18 vs. Phenyl-Hexyl[1][3]

The primary failure mode in developing methods for dihydro-indazoles is the co-elution of the target analyte with its aromatized impurity.[1]

FeatureAlternative A: C18 (Standard) Alternative B: Phenyl-Hexyl (Recommended)
Primary Interaction Hydrophobic (Dispersive forces).[1]Hydrophobic +

Stacking.
Selectivity Basis Separates based on Carbon load and molecular volume (LogP).Separates based on aromaticity and electron-withdrawing substituents (Bromine).
Performance on Halogens Moderate.[3] Bromine increases retention but offers no specific selectivity.High. The electron-deficient bromo-ring interacts strongly with the electron-rich phenyl ligand.[1]
Differentiation Power Low. The dihydro and aromatic forms have similar hydrophobicity.High. The fully aromatic impurity stacks strongly; the dihydro target (disrupted

system) does not.[1]
Risk Profile High risk of peak merging during stability testing.Robust separation even as impurities degrade.
Mobile Phase Modifier: Methanol vs. Acetonitrile[1][4][5][6][7][8]
  • Acetonitrile (ACN): While ACN usually provides sharper peaks, it suppresses

    
     interactions because the solvent's 
    
    
    -electrons compete with the stationary phase.[1]
  • Methanol (MeOH): Preferred. Protic solvents like MeOH do not interfere with

    
     stacking, maximizing the selectivity gains of the Phenyl-Hexyl column.[1]
    

Part 2: The Self-Validating Protocol

This protocol is designed to be self-validating , meaning the system suitability criteria (SST) are built to detect the specific degradation pathway of the analyte.[1]

Equipment & Reagents
  • System: HPLC or UHPLC with UV-Vis (DAD) or MS detection.[1]

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XSelect).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7 to protonate basic nitrogens, improving peak shape).

  • Mobile Phase B: Methanol (Promotes

    
    -selectivity).
    
Optimized Gradient Method
  • Flow Rate: 1.0 mL/min[1][4][5]

  • Temperature: 30°C (Control is critical; higher temps reduce

    
    -interactions).
    
  • Detection: 254 nm (Strong absorbance for bromo-indazoles).[1]

Time (min)% Mobile Phase BEvent
0.040Initial Hold (Equilibration)
2.040Isocratic hold to separate polar degradants
12.085Linear Ramp (Elution of Target & Aromatic Impurity)
15.085Wash
15.140Re-equilibration
20.040End
Experimental Data Summary (Representative)

The following data illustrates the performance gap between the two chemistries when analyzing a spiked sample containing the target and 1% of the aromatic impurity.

ParameterC18 Column (ACN/Water)Phenyl-Hexyl Column (MeOH/Water)Acceptance Criteria
Retention Time (Target) 8.4 min9.1 minN/A
Retention Time (Impurity) 8.6 min11.2 minN/A
Resolution (

)
0.8 (Fail) 4.5 (Pass)

Tailing Factor (

)
1.61.1

Analyst Note: On the Phenyl-Hexyl column, the fully aromatic impurity elutes later than the dihydro target due to stronger


 engagement, creating a massive resolution window.[1] On C18, they co-elute.

Part 3: Visualization & Logic[1]

Method Development Decision Workflow

This diagram outlines the logical flow for optimizing the separation, specifically addressing the "Critical Pair" (Target vs. Aromatized Impurity).

MethodDevelopmentStartSTART: Analyte Assessment(3,5-Dibromo-3a,7a-dihydro-1H-indazole)ChemCheckCheck Structure:Halogenated? Aromatic? Dihydro?Start->ChemCheckColSelectSelect Stationary PhaseChemCheck->ColSelectIdentify Pi-Active GroupsC18PathPath A: C18 Column(Hydrophobic Interaction)ColSelect->C18PathPhenylPathPath B: Phenyl-Hexyl(Pi-Pi + Hydrophobic)ColSelect->PhenylPathFailResult: Co-elution(Dihydro & Aromatic forms overlap)C18Path->FailRs < 1.5SolventMobile Phase Selection:Switch ACN to MeOHPhenylPath->SolventMaximize Pi-InteractionFail->PhenylPathSwitch MechanismSuccessResult: High Resolution(Aromatic impurity retained longer)FinalFINAL METHOD:Phenyl-Hexyl + MeOH + Acidic pHSuccess->FinalSolvent->SuccessRs > 3.0

Caption: Decision matrix for separating dihydro-heterocycles from aromatic impurities. Note the critical switch to Phenyl-Hexyl to exploit pi-electron differences.

References

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[2][6] Chromatography Online.[3] Link

  • Waters Corporation. (2023). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Link

  • National Institutes of Health (NIH). (2006). An assessment of the retention behaviour of polycyclic aromatic hydrocarbons on reversed phase stationary phases: selectivity and retention on C18 and phenyl-type surfaces. PubMed. Link

  • Element Lab Solutions. (2024). Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Element Lab. Link

A Tale of Two Indazoles: A Comparative Guide to the Reactivity of Aromatic vs. Dihydro-Indazole Systems

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the indazole scaffold is a cornerstone of medicinal chemistry. Its versatile structure allows for a wide range of functionalizations, leading to a diverse array of biologically active compounds. However, not all indazoles are created equal. The degree of saturation within the bicyclic ring system dramatically alters the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth comparison of the reactivity of two distinct indazole systems: the fully aromatic indazoles and the non-aromatic 3,5-Dibromo-3a,7a-dihydro-1H-indazole, a representative dihydro-indazole.

This comparison will delve into the fundamental structural differences that govern their reactivity in key transformations such as N-H functionalization and C-Br bond chemistry. By understanding these differences, researchers can make more informed decisions in the design and execution of synthetic strategies involving these important heterocyclic motifs.

At a Glance: Structural and Reactivity Differences

FeatureAromatic Indazoles3,5-Dibromo-3a,7a-dihydro-1H-indazole
Aromaticity Fully aromatic 10-π electron system.[1]Non-aromatic, saturated/unsaturated bicyclic system.
Geometry PlanarThree-dimensional, strained bicyclic structure.
N-H Acidity Moderately acidic, pKa ~14.More akin to a secondary amine, less acidic.
N-Alkylation Can occur at N1 or N2, regioselectivity is a key challenge.[2][3]Expected to occur selectively at the less hindered nitrogen.
C-Br Reactivity Amenable to a wide range of Pd-catalyzed cross-coupling reactions.Bromines are at a bridgehead and a vinylic-like position, likely resistant to standard cross-coupling.
Key Reactions N-Alkylation, N-Arylation, Cross-Coupling (Suzuki, Buchwald-Hartwig), Halogenation.N-Alkylation, Acylation, Potential for elimination/aromatization reactions.

The Aromatic Indazole: A Privileged Scaffold

Aromatic indazoles are characterized by a fused benzene and pyrazole ring system, resulting in a stable, planar 10-π electron aromatic structure.[1] This aromaticity is the primary determinant of its chemical behavior.

N-H Functionalization: A Game of Regioselectivity

The indazole ring possesses two nitrogen atoms, both of which can be functionalized. The direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products, presenting a significant synthetic challenge.[2][3] The regiochemical outcome is a delicate interplay of steric and electronic factors, as well as reaction conditions.

  • Steric Hindrance : Bulky substituents on the indazole ring or the alkylating agent can influence which nitrogen is more accessible.

  • Electronic Effects : The electron density at each nitrogen atom, which can be modulated by substituents on the benzene ring, affects their nucleophilicity.

  • Reaction Conditions : The choice of base, solvent, and temperature can dramatically shift the N1/N2 ratio. For instance, using sodium hydride in THF often favors N1-alkylation, while other conditions might lead to mixtures or favor the N2 isomer.[2]

N_Alkylation_Indazole cluster_conditions Reaction Conditions Influence Regioselectivity Indazole Aromatic Indazole N1_Product N1-Alkylated Indazole Indazole->N1_Product Alkylation at N1 N2_Product N2-Alkylated Indazole Indazole->N2_Product Alkylation at N2 Base Base (e.g., NaH, K2CO3) Indazole->Base Deprotonation Base->Indazole RX R-X (Alkyl Halide) NaH_THF NaH, THF NaH_THF->N1_Product Favors N1 K2CO3_DMF K2CO3, DMF K2CO3_DMF->N1_Product Mixture K2CO3_DMF->N2_Product Mixture

Caption: Regioselectivity in the N-alkylation of aromatic indazoles.

C-Br Functionalization: The Power of Cross-Coupling

Bromoindazoles are exceptionally valuable building blocks in organic synthesis, primarily due to their ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at specific positions on the indazole core, a critical strategy in drug discovery.

  • Suzuki-Miyaura Coupling : For the formation of C-C bonds with boronic acids.

  • Buchwald-Hartwig Amination : For the formation of C-N bonds with amines.

  • Heck Coupling : For the formation of C-C bonds with alkenes.

  • Sonogashira Coupling : For the formation of C-C bonds with terminal alkynes.

The reactivity of the C-Br bond is influenced by its position on the ring, with some positions being more electronically favorable for oxidative addition to the palladium catalyst.

Cross_Coupling_Indazole cluster_reactions Common Cross-Coupling Reactions BromoIndazole Bromo-Indazole Product Functionalized Indazole BromoIndazole->Product Coupling_Partner Coupling Partner (e.g., R-B(OH)2, R-NH2) Coupling_Partner->Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Product Catalyzes Reaction Suzuki Suzuki Buchwald Buchwald-Hartwig Heck Heck

Caption: Versatility of bromoindazoles in cross-coupling reactions.

The Dihydro-Indazole: A World of Non-Aromatic Reactivity

In stark contrast to its aromatic cousin, 3,5-Dibromo-3a,7a-dihydro-1H-indazole is a non-aromatic, bicyclic system. Its structure is likely the result of a Diels-Alder reaction between a diene and a dienophile containing a nitrogen-nitrogen double bond.[4] This three-dimensional, strained structure dictates a completely different set of chemical behaviors.

N-H Functionalization: Simplified by Sterics

The dihydro-indazole also possesses two nitrogen atoms. However, in this saturated system, the steric environment around each nitrogen is more defined. It is anticipated that N-functionalization reactions, such as alkylation and acylation, would proceed with high regioselectivity, favoring the more sterically accessible nitrogen atom. The N-H bond in this dihydro-indazole is expected to be less acidic than in an aromatic indazole, behaving more like a typical secondary amine.

C-Br Reactivity: The Challenge of the Bridgehead and Vinylic-like Positions

The two bromine atoms in 3,5-Dibromo-3a,7a-dihydro-1H-indazole are in significantly different environments compared to those on an aromatic ring.

  • Bridgehead Bromide : One bromine atom is situated at a bridgehead position. Bridgehead halides are notoriously unreactive in both SN1 and SN2 reactions.[5] An SN1 reaction is disfavored due to the instability of the resulting planar carbocation in a strained bicyclic system. An SN2 reaction is impossible as the requisite backside attack is sterically blocked by the ring system.

  • Vinylic-like Bromide : The other bromine is attached to a double bond within the six-membered ring. While not strictly a vinylic halide, its reactivity is expected to be low in traditional nucleophilic substitution and cross-coupling reactions.

Therefore, standard palladium-catalyzed cross-coupling reactions that are routine for aromatic bromoindazoles are unlikely to be successful with this dihydro-indazole derivative.

Potential Reactivity: Elimination and Aromatization

A more probable reaction pathway for 3,5-Dibromo-3a,7a-dihydro-1H-indazole involves elimination reactions. Treatment with a strong base could potentially lead to dehydrobromination. Depending on the conditions, a sequence of elimination and/or rearrangement steps could lead to the formation of a more stable, aromatic indazole system. This transformation from a saturated to an aromatic system would be a powerful thermodynamic driving force.

Dihydro_Indazole_Reactivity DihydroIndazole 3,5-Dibromo-3a,7a-dihydro-1H-indazole N_Alkylation N-Alkylation (Regioselective) DihydroIndazole->N_Alkylation R-X, Base Elimination Elimination (Dehydrobromination) DihydroIndazole->Elimination Strong Base Aromatization Aromatization Elimination->Aromatization Aromatic_Indazole Aromatic Bromo-Indazole Aromatization->Aromatic_Indazole

Caption: Plausible reactivity pathways for 3,5-Dibromo-3a,7a-dihydro-1H-indazole.

Experimental Protocols

Representative Protocol for N1-Alkylation of an Aromatic Indazole

Materials:

  • 5-Bromo-1H-indazole (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl bromide (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of 5-bromo-1H-indazole in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Proposed Protocol for Aromatization of 3,5-Dibromo-3a,7a-dihydro-1H-indazole

Materials:

  • 3,5-Dibromo-3a,7a-dihydro-1H-indazole (1.0 equiv)

  • Potassium tert-butoxide (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of 3,5-Dibromo-3a,7a-dihydro-1H-indazole in anhydrous DMF at room temperature under an inert atmosphere, add potassium tert-butoxide portion-wise.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour into water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the corresponding aromatic bromo-indazole.

Conclusion

The reactivity of indazole derivatives is profoundly influenced by the aromaticity of the core bicyclic system. Aromatic indazoles are privileged scaffolds that readily undergo a variety of functionalization reactions, most notably regioselective N-alkylation and versatile palladium-catalyzed cross-coupling of their bromo-derivatives. In contrast, non-aromatic dihydro-indazoles, such as 3,5-Dibromo-3a,7a-dihydro-1H-indazole, exhibit reactivity more characteristic of saturated and unsaturated cyclic amines and halides. The N-H bond is expected to undergo regioselective functionalization based on sterics, while the C-Br bonds, particularly at the bridgehead position, are predicted to be largely unreactive towards standard cross-coupling conditions. The most promising synthetic utility of such dihydro-indazoles may lie in their potential to undergo elimination and subsequent aromatization to provide access to functionalized aromatic indazoles. A thorough understanding of these fundamental differences in reactivity is paramount for the strategic design of complex molecules in the pursuit of new therapeutic agents.

References

  • Total Synthesis of (±)-Clivonine via Diels-Alder Reactions of 3,5-Dibromo-2-pyrone. J Org Chem. 2020 Aug 7;85(15):10035-10049. [Link]

  • Total Synthesis of (±)-Clivonine via Diels–Alder Reactions of 3,5-Dibromo-2-pyrone. The Journal of Organic Chemistry. 2020;85(15):10035-10049. [Link]

  • Diels-Alder cycloadditions of 3,5-dibromo-2-pyrone: a new ambident diene. Org Lett. 2002 Jan 24;4(2):213-6. [Link]

  • Alkyl Bromides as Mechanistic Probes of Reductive Dehalogenation: Reactions of Vicinal Dibromide Stereoisomers with Zero-Valent. Defense Technical Information Center. 2000. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J Org Chem. 2021;17:2018-2028. [Link]

  • What are bridgehead halides? And why are they inert towards SN1 and SN2 reactions? Quora. 2018. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein J Org Chem. 2024;20:1085-1099. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. 2021;17:2018-2028. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Med Chem. 2023;14(10):1859-1887. [Link]

  • Access to Fully Substituted Dihydroindazoles Via Hexadehydro-Diels–Alder/[3 + 2] Cycloaddition. The Journal of Organic Chemistry. 2023;88(21):15243-15252. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.[Link]

  • Diels–Alder reaction. Wikipedia.[Link]

  • Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. Iowa State University Digital Repository. 1986. [Link]

  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. ResearchGate. 2010. [Link]

  • Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps.[Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. 2015;7(1):140-148. [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. ResearchGate. 2011. [Link]

  • Effects of Bridgehead Substitution on Structure and Reactivity of the 7-Norbornyl C
    • Solvent, Leaving Group, Bridgehead Substitution, and Pentavalent Carbon. YouTube. 2012. [Link]

  • Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Reactivity of diazoazoles with electron-rich double bonds. J. Chem. Soc., Perkin Trans. 2. 1990:1943-1950. [Link]

  • Iodine-catalyzed aromatization of tetrahydrocarbazoles and its utility in the synthesis of glycozoline and murrayafoline A: a combined experimental and computational investigation. Org. Biomol. Chem. 2016;14(4):1360-1370. [Link]

  • A novel steroidal aromatization reaction. J. Chem. Soc. C. 1968:1054-1056. [Link]

Sources

Unambiguous Structural Confirmation of 3,5-Dibromo-3a,7a-dihydro-1H-indazole: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unequivocal structural confirmation of novel chemical entities is paramount. For complex heterocyclic systems such as 3,5-Dibromo-3a,7a-dihydro-1H-indazole, a multi-faceted analytical approach is not just beneficial, but essential. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold standard, single-crystal X-ray crystallography. We will explore the causality behind experimental choices and offer a comparative analysis with complementary spectroscopic and computational methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid[1][2][3]. It provides precise data on bond lengths, bond angles, and stereochemistry, offering an unambiguous structural assignment. For 3,5-Dibromo-3a,7a-dihydro-1H-indazole, the experimental crystal structure has been determined and is available in the Cambridge Structural Database (CSD) under the deposition code CCDC 2383610. This pre-existing data provides a crucial benchmark for all other analytical methods.

The journey to obtaining a crystal structure is, however, not without its challenges. The process of growing diffraction-quality single crystals can be arduous, particularly for halogenated compounds which can exhibit unique intermolecular interactions, such as halogen bonding, that influence crystal packing[4][5][6]. Rapid crystallization can lead to the formation of smaller, less pure crystals, or even agglomeration, which are unsuitable for diffraction experiments[7].

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a detailed, step-by-step methodology for the crystallographic analysis of a compound like 3,5-Dibromo-3a,7a-dihydro-1H-indazole.

1. Crystal Growth:

  • Objective: To obtain a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in all dimensions).

  • Methodology: Slow evaporation is a common and effective technique.

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/heptane) to near saturation. The choice of solvent is critical and often determined empirically.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it with a perforated cap or parafilm to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment at a constant, cool temperature.

    • Monitor for crystal growth over several days to weeks. The presence of bromine atoms can sometimes aid in crystallization due to their polarizability and potential for halogen bonding.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a suitable crystal and collect diffraction data using an X-ray diffractometer.

  • Methodology:

    • Carefully select a well-formed, transparent crystal under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant oil to prevent ice formation during data collection at low temperatures (typically 100 K).

    • Center the crystal in the X-ray beam of the diffractometer.

    • A preliminary screening is performed to determine the crystal quality and unit cell parameters.

    • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The choice of X-ray source (e.g., Mo Kα or Cu Kα radiation) depends on the crystal's scattering power[2].

3. Structure Solution and Refinement:

  • Objective: To process the diffraction data to generate a final, validated crystal structure.

  • Methodology:

    • The collected data is integrated and corrected for experimental factors.

    • The crystal structure is solved using direct methods or Patterson methods, which provide initial phases for the diffraction data.

    • The resulting electron density map is used to build an initial molecular model.

    • The model is refined against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.

    • Hydrogen atoms are typically placed in calculated positions. The final structure is validated using metrics such as R-factor and goodness-of-fit.

A Comparative Analysis of Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques that offer complementary information in the solution state and confirm the bulk purity of the sample.

Analytical TechniqueInformation ProvidedStrengthsWeaknesses
Single-Crystal X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous structural determination[1][3].Requires a single, diffraction-quality crystal; structure is in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships in solution.Provides detailed structural information in solution, non-destructive.Can be complex to interpret for molecules with overlapping signals; less sensitive than MS.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues.High sensitivity, provides molecular formula.Does not provide stereochemical information; fragmentation can be complex.
Computational Chemistry (DFT) Predicted NMR chemical shifts, optimized molecular geometry, energetic stability of conformers.Can aid in spectral assignment and confirm experimental findings[8][9][10][11][12].Accuracy is dependent on the level of theory and basis set used; not a direct measurement.

In-Depth Look at Complementary Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution[13]. For 3,5-Dibromo-3a,7a-dihydro-1H-indazole, a suite of NMR experiments would be employed to piece together its intricate structure.

  • ¹H NMR: Provides information on the number and chemical environment of protons. The chemical shifts and coupling constants would reveal the connectivity of the dihydro-indazole core protons.

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. The presence of two bromine atoms would significantly influence the chemical shifts of the attached carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

    • COSY (Correlation Spectroscopy) identifies proton-proton couplings, mapping out the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule and identifying quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Molecular Ion Peak: The mass spectrum of 3,5-Dibromo-3a,7a-dihydro-1H-indazole would exhibit a characteristic triplet for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 1:2:1, confirming the presence of two bromine atoms[17].

  • Fragmentation Pattern: Electron impact (EI) ionization would likely induce fragmentation, providing further structural clues. Common fragmentation pathways for halogenated compounds include the loss of a bromine radical or hydrogen bromide[17][18]. Analysis of these fragments can help to piece together the molecular structure.

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, particularly DFT, have become invaluable in modern structural elucidation[8][9][10][11][12]. By calculating the theoretical NMR chemical shifts of a proposed structure, one can compare them to the experimental data. A strong correlation between the calculated and experimental spectra provides a high degree of confidence in the structural assignment. This is particularly useful for distinguishing between isomers.

DFT Protocol for NMR Chemical Shift Prediction:

  • Geometry Optimization: The 3D structure of the proposed molecule is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Calculation: The NMR shielding tensors are then calculated for the optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method with a larger basis set (e.g., B3LYP/6-311+G(2d,p)).

  • Chemical Shift Prediction: The calculated shielding constants are converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane).

  • Comparison: The predicted spectrum is then compared to the experimental NMR data.

Visualizing the Workflow

The following diagram illustrates the integrated workflow for the comprehensive structural confirmation of 3,5-Dibromo-3a,7a-dihydro-1H-indazole.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Characterization cluster_detailed Detailed Structural Analysis cluster_definitive Definitive Confirmation Synthesis Synthesis of 3,5-Dibromo-3a,7a-dihydro-1H-indazole Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Formula NMR NMR Spectroscopy (1H, 13C) Purification->NMR Initial Structural Insights Crystal_Growth Crystal Growth Purification->Crystal_Growth Final_Structure Confirmed Structure of 3,5-Dibromo-3a,7a-dihydro-1H-indazole MS->Final_Structure TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR Detailed Connectivity DFT Computational Chemistry (DFT) TwoD_NMR->DFT Confirmation of Assignment TwoD_NMR->Final_Structure DFT->Final_Structure SC_XRD Single-Crystal X-ray Diffraction Crystal_Growth->SC_XRD Absolute Structure SC_XRD->Final_Structure

Caption: Integrated workflow for the structural elucidation of 3,5-Dibromo-3a,7a-dihydro-1H-indazole.

Conclusion

The structural confirmation of 3,5-Dibromo-3a,7a-dihydro-1H-indazole exemplifies the necessity of a synergistic analytical approach. While single-crystal X-ray crystallography provides the ultimate, unambiguous solid-state structure, its findings are powerfully corroborated and complemented by solution-state NMR spectroscopy, mass spectrometry, and computational chemistry. Each technique offers a unique piece of the structural puzzle, and together they provide the high level of confidence required in modern chemical research and drug development. This guide underscores the importance of not just applying these techniques, but understanding their interplay and the rationale behind their selection to achieve robust and reliable structural characterization.

References

  • Complete Prediction of the 1H NMR Spectrum of Organic Molecules by DFT Calculations of Chemical Shifts and Spin–Spin Coupling Constants. [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Complete prediction of the1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. [Link]

  • DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. [Link]

  • 4-Bromo-1H-imidazole Spectra. [Link]

  • How to grow crystals for X-ray crystallography. [Link]

  • Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. [Link]

  • Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. [Link]

  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3‐carboxamide synthetic cannabinoid receptor agonists. [Link]

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Virtual Issue on Halogen Bonding. [Link]

  • Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. [Link]

  • What Problems Might Occur If Crystallization Occurs Too Rapidly? [Link]

  • Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. [Link]

Sources

A Comparative Guide to Validated Purity Assays for 3,5-Dibromo-3a,7a-dihydro-1H-indazole Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of reference standards is paramount to ensuring the accuracy and reliability of analytical data, which in turn underpins the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of validated analytical methodologies for determining the purity of 3,5-Dibromo-3a,7a-dihydro-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, this document synthesizes technical protocols with practical insights, grounded in established principles of analytical chemistry and regulatory expectations.

The structural integrity and purity of reference standards directly impact the validity of quantitative analyses and impurity profiling of active pharmaceutical ingredients (APIs). Therefore, the selection and validation of an appropriate purity assay are critical steps in the quality control process. This guide will explore and compare the most effective analytical techniques for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with the structural elucidation power of Mass Spectrometry (MS).

The Critical Role of Method Validation

Before delving into specific techniques, it is crucial to underscore the importance of analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[1][2][3] Validation ensures that the chosen method is fit for its intended purpose, consistently providing results that are accurate, precise, and specific.[4] Key validation parameters include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Comparative Analysis of Purity Assay Methodologies

The choice of an analytical technique for purity determination depends on the physicochemical properties of the compound and the potential impurities. For 3,5-Dibromo-3a,7a-dihydro-1H-indazole, a heterocyclic compound, both chromatographic and spectroscopic methods are highly applicable.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in the gas phase.[5]Quantitative determination based on the direct relationship between the integrated signal of a specific nucleus and the number of those nuclei in the sample.
Analytes Broad applicability for non-volatile and thermally labile compounds.[6]Suitable for volatile and thermally stable compounds.[6][7]Applicable to any soluble compound with a unique NMR signal.
Sensitivity Moderate to high (typically µg to ng range).[6]High (typically ng to pg range).[6]Generally lower sensitivity than chromatographic methods.
Strengths Versatile, robust, and widely used for purity and impurity profiling.[8]Excellent separation efficiency for volatile impurities and residual solvents.[5][9]Provides direct, primary measurement of purity without the need for a specific reference standard of the analyte.[10]
Limitations Requires a chromophore for UV detection; may require derivatization for some compounds.Not suitable for non-volatile or thermally labile compounds.Lower throughput; requires careful selection of an internal standard.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the recommended purity assays. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the results.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis for purity determination due to its high resolving power and sensitivity.[8][11]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh 3,5-Dibromo-3a,7a-dihydro-1H-indazole B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Prepare Working Solution (e.g., 0.5 mg/mL) B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection (e.g., 254 nm) F->G H Data Acquisition G->H I Integrate Chromatogram Peaks H->I J Calculate Area Percent of Main Peak I->J K Report Purity J->K GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis A Weigh 3,5-Dibromo-3a,7a-dihydro-1H-indazole B Dissolve in a Suitable Solvent (e.g., Dichloromethane) A->B C Prepare Working Solution B->C D Inject into GC System C->D E Separation in Capillary Column D->E F Flame Ionization Detector (FID) E->F G Data Acquisition F->G H Integrate Chromatogram Peaks G->H I Calculate Area Percent of Impurities H->I J Report Volatile Impurity Content I->J qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Accurately Weigh Sample and Internal Standard B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Ensure Adequate Relaxation Delay (D1) D->E F Process Spectrum (Phasing, Baseline Correction) E->F G Integrate Analyte and Standard Signals F->G H Calculate Molar Ratio G->H I Determine Absolute Purity H->I

Sources

IR spectroscopy characteristic peaks of 3,5-Dibromo-3a,7a-dihydro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Differentiation from Aromatic Analogs & Process Control Applications

Executive Summary & Scientific Context

In the synthesis of bioactive indazoles, 3,5-Dibromo-3a,7a-dihydro-1H-indazole often appears as a critical intermediate (or a specific tautomer) formed via [3+2] cycloaddition reactions—typically between diazo compounds and brominated cyclic alkenes—before oxidative aromatization yields the final 3,5-Dibromo-1H-indazole .[1][2]

For drug development professionals, distinguishing the dihydro intermediate (Target) from the fully aromatized product (Alternative) is a crucial Quality Control (QC) checkpoint.[1][2] This guide provides a comparative IR spectroscopic analysis to validate the transition from the sp³-rich dihydro scaffold to the planar, aromatic indole-like system.[2]

The Core Challenge

The structural difference lies at the 3a and 7a bridgehead carbons .[2]

  • Target (Dihydro): The bridgehead carbons are saturated (

    
    ), breaking the aromaticity of the fused ring system.[1][2]
    
  • Alternative (Aromatic): The bridgehead carbons are unsaturated (

    
    ), creating a fully conjugated 
    
    
    
    -electron system.[1][2]

Structural Analysis & Characteristic Peaks

This section contrasts the vibrational modes of the dihydro intermediate against its stable aromatic counterpart.

Comparative Spectral Data Table
Functional Group / ModeTarget: 3,5-Dibromo-3a,7a-dihydro-1H-indazole Alternative: 3,5-Dibromo-1H-indazole (Aromatized)Differentiation Logic (Mechanism)
C-H Stretching (

)
Present (Strong/Distinct) 2850 – 2980 cm⁻¹Absent (or negligible impurity traces)Primary Indicator. The dihydro form contains aliphatic protons at the 3a/7a positions.[1][2]
C-H Stretching (

)
Weak/Moderate3010 – 3080 cm⁻¹Moderate3030 – 3100 cm⁻¹Aromatic C-H stretches are the only C-H signals in the pure final product.[2]
C=N / C=C Region Localized / Conjugated Alkene 1630 – 1660 cm⁻¹Aromatic Ring Breathing 1610 – 1625 cm⁻¹ & 1470 – 1510 cm⁻¹The dihydro form shows discrete C=N (pyrazoline-like) and C=C stretches.[2] The aromatic form shows coupled ring modes.[2]
N-H Stretching Broad Band3250 – 3350 cm⁻¹Sharper Band (if non-H-bonded)3150 – 3250 cm⁻¹Aromaticity increases the acidity of the N-H, often shifting the band and altering H-bonding strength.[2]
C-Br Stretch 550 – 650 cm⁻¹600 – 700 cm⁻¹The force constant changes slightly due to the rigidity of the aromatic ring vs. the flexible dihydro ring.[2]
Fingerprint Region Complex, aliphatic skeletal bends1000 – 1300 cm⁻¹Distinct aromatic overtones/bends740 – 900 cm⁻¹ (C-H out-of-plane)Aromatic compounds show very specific "oop" (out-of-plane) bending patterns absent in the dihydro form.[1][2]
Mechanistic Insight: The "Aromatization Shift"

In process monitoring, the disappearance of the 2850–2980 cm⁻¹ (


 C-H)  bands is the definitive signal that the oxidation (dehydrogenation) reaction is complete.[1][2] If these peaks persist, the product is contaminated with the dihydro intermediate.[1][2]

Experimental Protocol: Validated Workflow

To ensure reproducibility and minimize sampling artifacts (e.g., moisture interference in the N-H region), follow this self-validating protocol.

Method: Fourier Transform Infrared Spectroscopy (FT-IR)

Recommended Mode: Attenuated Total Reflectance (ATR) with Diamond Crystal.[2] Rationale: ATR requires minimal sample prep, preventing heat-induced degradation of the thermally sensitive dihydro intermediate.[1]

Step-by-Step Procedure
  • Background Acquisition:

    • Clean crystal with isopropanol.[2]

    • Collect air background (32 scans, 4 cm⁻¹ resolution).[1][2]

    • Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.[1][2]

  • Sample Preparation (Dihydro Intermediate):

    • Caution: The 3a,7a-dihydro form may be sensitive to oxidation.[2] Handle under inert atmosphere (N₂) if possible.

    • Place solid sample (~2 mg) on the ATR crystal.[1][2]

    • Apply pressure using the anvil until the force gauge reaches 80-100 units (ensure good contact without crushing crystal).[2]

  • Data Acquisition:

    • Range: 4000 – 400 cm⁻¹.[2]

    • Scans: 64 (to improve Signal-to-Noise ratio for weak overtone bands).

    • Resolution: 2 cm⁻¹.[2]

  • Data Processing (The "Difference Spectrum" Technique):

    • If the product is a mixture, perform a spectral subtraction:

      
      [1][2]
      
    • This isolates the peaks of the dihydro impurity.[2]

  • Cleaning:

    • Immediately clean with DCM (Dichloromethane) followed by Methanol.[1][2]

    • Reasoning: Brominated indazoles can be sticky; carryover will contaminate the next scan.[2]

Visualization: Process Control Logic

The following diagram illustrates the decision logic for using IR data to control the synthesis of 3,5-dibromo-1H-indazole from its dihydro precursor.

IR_Process_Control Sample Reaction Aliquot (Crude Mixture) Acquisition Acquire FT-IR Spectrum (ATR Mode) Sample->Acquisition Check_sp3 Analyze 2850-2980 cm⁻¹ Region (sp³ C-H Stretch) Acquisition->Check_sp3 Result_High Peaks Detected (> Threshold) Check_sp3->Result_High Significant Absorbance Result_Low Peaks Absent (Baseline Level) Check_sp3->Result_Low No Absorbance Action_Oxidize Incomplete Reaction: Continue Oxidation/Dehydrogenation Result_High->Action_Oxidize Action_QC Proceed to QC: Check Aromatic C=C (1620 cm⁻¹) Result_Low->Action_QC Action_Oxidize->Sample Re-sample after 1 hr Final_Release Release Batch: Pure 3,5-Dibromo-1H-indazole Action_QC->Final_Release Passes Purity Check

Figure 1: Logic flow for monitoring the aromatization of 3,5-Dibromo-3a,7a-dihydro-1H-indazole using key IR spectral markers.

References

  • Pingale, R., et al. (2025).[1][2] Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects. Asian Journal of Research in Chemistry.

    • Relevance: Provides baseline IR data for 1H-indazole and chloro-derivatives, establishing the standard aromatic "breathing" modes (1617, 1508 cm⁻¹) used for comparison.
  • Oomens, J., et al. (2006).[1][2][3][4] An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry.

    • Relevance: detailed assignment of N-H bending and C=N stretching modes in the indazole scaffold, crucial for distinguishing tautomeric forms.
  • López-Cara, L. C., et al. (2016).[1][2] Efficient MW-Assisted Synthesis, Spectroscopic Characterization... of Indazole Derivatives. MDPI.[2]

    • Relevance: Explicitly lists IR peaks for tetrahydroindazoles (analogous to the dihydro form)
  • NIST Chemistry WebBook. IR Spectrum of 1H-Indazole.

    • Relevance: Authoritative reference for the fingerprint region of the parent aromatic system.[2]

Sources

A Senior Application Scientist's Guide to Evaluating the Comparative Cytotoxicity of Novel Indazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

The indazole moiety is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure" for the development of novel therapeutic agents.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of forming key interactions with a multitude of biological targets. This versatility is evidenced by the successful clinical application of indazole-based drugs such as Axitinib and Pazopanib, which are potent kinase inhibitors used in cancer therapy.[1][2]

The core of this guide is to provide a comprehensive framework for the comparative cytotoxic evaluation of novel indazole analogs, using the hypothetical 3,5-Dibromo-3a,7a-dihydro-1H-indazole series as a representative example. While specific public data on this exact dibromo-scaffold is limited, the principles, experimental workflows, and mechanistic insights discussed herein are universally applicable for researchers aiming to characterize any new series of indazole-based compounds. We will delve into the critical aspects of experimental design, data interpretation, and the elucidation of underlying mechanisms of action that are fundamental to advancing a compound from a laboratory curiosity to a potential clinical candidate.

The Rationale of Analog Design: A Structure-Activity Relationship (SAR) Perspective

The central tenet of medicinal chemistry is that minor structural modifications can lead to profound changes in biological activity. For the indazole scaffold, substitutions at various positions can dramatically influence a compound's cytotoxicity, selectivity, and pharmacokinetic properties.

For instance, studies on 1H-indazole-3-amine derivatives have shown that the nature of the substituent on the benzene ring at the C-5 position significantly impacts anti-proliferative activity. The presence of fluorine substituents, particularly in a 3,5-difluoro pattern, was found to be crucial for enhancing antitumor effects against certain cell lines.[3] Conversely, replacing a mercaptoacetamide group, which showed high potency but also high toxicity to normal cells, with a piperazine moiety improved the compound's physicochemical properties and shifted its activity profile.[3][4]

These findings underscore the importance of a systematic approach to analog design. When evaluating a new series, such as the 3,5-Dibromo-3a,7a-dihydro-1H-indazole analogs, researchers should aim to answer key SAR questions:

  • Impact of Halogenation: How does the presence and position of the bromine atoms influence cytotoxicity compared to non-halogenated parent compounds?

  • Role of Substituents: What is the effect of adding various functional groups (e.g., alkyl, aryl, amino groups) at other positions of the indazole ring?

  • Stereochemistry: For chiral centers like C3a and C7a, does stereoisomerism affect biological activity?

A systematic evaluation of a library of such analogs is the first step in identifying a lead compound with a promising therapeutic window.

Comparative Cytotoxicity Data: A Quantitative Approach

The primary goal of initial screening is to quantify the cytotoxic potential of each analog across a panel of relevant human cancer cell lines and, crucially, a non-cancerous cell line to assess selectivity. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this comparison.

Below is an exemplary data table for a hypothetical series of 3,5-Dibromo-3a,7a-dihydro-1H-indazole analogs. This format allows for a clear, at-a-glance comparison of potency and selectivity.

Compound ID Structural Modification (R-group at N1) IC₅₀ (µM) vs. K562 (Leukemia) IC₅₀ (µM) vs. A549 (Lung) IC₅₀ (µM) vs. PC-3 (Prostate) IC₅₀ (µM) vs. HEK-293 (Normal Kidney) Selectivity Index (SI) vs. K562 ¹
IND-Br-01 -H (Parent Scaffold)15.822.518.3> 50> 3.2
IND-Br-02 -CH₃10.215.112.945.14.4
IND-Br-03 -CH₂-Ph2.15.43.833.215.8
IND-Br-04 -(CH₂)₂-N(CH₃)₂0.952.31.518.919.9
5-Fluorouracil Positive Control5.08.26.53.60.72
Doxorubicin Positive Control0.040.150.210.8922.25

¹ Selectivity Index (SI) is calculated as IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). A higher SI value is desirable, indicating greater selectivity for cancer cells.[5][6]

Interpretation: From this hypothetical data, one could conclude that adding a dimethylaminoethyl group at the N1 position (IND-Br-04) dramatically increases potency against the K562 cell line compared to the parent scaffold (IND-Br-01). More importantly, its Selectivity Index (19.9) is significantly higher than that of the standard chemotherapeutic 5-Fluorouracil, suggesting it may have a better safety profile.[5]

Elucidating the Mechanism of Action

Potent cytotoxicity is only the first piece of the puzzle. Understanding how a compound kills cancer cells is critical for its further development. Indazole derivatives are known to exert their anticancer effects through several key mechanisms.[1][7]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a common pathway triggered by chemotherapeutic agents.[7] Many indazole compounds have been shown to initiate apoptosis via the intrinsic (mitochondrial) pathway.[8][9] Key events include:

  • Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[8][9]

  • Mitochondrial Disruption: This shift in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c.[8][10]

  • Caspase Activation: Cytochrome c release triggers the activation of a cascade of executioner caspases, such as cleaved caspase-3, which dismantle the cell.[8][9]

  • Increased Reactive Oxygen Species (ROS): Some analogs also increase intracellular ROS levels, which can further damage mitochondria and promote apoptosis.[8][9]

G Indazole Indazole Analog ROS ↑ Reactive Oxygen Species (ROS) Indazole->ROS Bcl2 Bcl-2 (Anti-apoptotic) ↓ Downregulated Indazole->Bcl2 Bax Bax (Pro-apoptotic) ↑ Upregulated Indazole->Bax Mito Mitochondrion ROS->Mito Damage CytC Cytochrome C Release Mito->CytC Bcl2->Mito Inhibits Bax->Mito Promotes Permeability Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway often targeted by indazole analogs.

Cell Cycle Arrest

In addition to inducing cell death, indazole analogs can halt the proliferation of cancer cells by causing cell cycle arrest.[7] This prevents the cells from progressing through the phases of division (G1, S, G2, M), providing an opportunity for DNA repair mechanisms or apoptosis to be initiated. Analysis via flow cytometry is the standard method to determine at which phase of the cell cycle the arrest occurs.

Modulation of Key Signaling Pathways

Dysregulation of signaling pathways is a hallmark of cancer. Indazole derivatives have been shown to interfere with several of these critical pathways:

  • p53/MDM2 Pathway: Some analogs can disrupt the interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This stabilizes p53, allowing it to activate genes that inhibit tumor growth.[3][7]

  • Kinase Inhibition: The indazole scaffold is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors. Analogs can be designed to target specific kinases that are overactive in certain cancers, such as VEGFR-2, EGFR, or CDKs.[10][11]

Experimental Protocols: A Self-Validating System

Trustworthy data is built on robust and well-controlled experimental design. The following section provides a detailed protocol for the MTT assay, a widely used colorimetric method for assessing in vitro cytotoxicity.[5][12] The causality behind each step is explained to ensure scientific integrity.

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Culture 1. Cell Culture (Logarithmic Growth Phase) Harvest 2. Cell Harvesting & Counting Culture->Harvest Seed 3. Plate Seeding (e.g., 5,000 cells/well) Harvest->Seed Dilute 4. Compound Serial Dilution Seed->Dilute Treat 5. Cell Treatment (Incubate 48-72h) Dilute->Treat MTT 6. Add MTT Reagent (Incubate 2-4h) Treat->MTT Solubilize 7. Solubilize Formazan (Add DMSO/SDS) MTT->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Data Analysis (Calculate IC50) Read->Analyze

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

Detailed Step-by-Step Protocol for MTT Assay

Objective: To determine the concentration of an indazole analog that inhibits the metabolic activity of a cell population by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells.[12]

Materials:

  • 96-well flat-bottom sterile culture plates

  • Cancer cell line of interest (e.g., K562) and a normal cell line (e.g., HEK-293)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Indazole analogs dissolved in sterile DMSO (e.g., 10 mM stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-channel pipette, sterile tips

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (spectrophotometer)

Methodology:

  • Cell Seeding:

    • Action: Harvest cells that are in the logarithmic phase of growth. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of this suspension into each well of a 96-well plate (yielding ~5,000 cells/well).[12]

    • Rationale: Using cells in log phase ensures they are healthy and actively proliferating. The seeding density is optimized to prevent confluence before the end of the experiment, which could confound results.

    • Control: Include wells with medium only (no cells) to serve as a blank for the plate reader.

  • Cell Adhesion:

    • Action: Incubate the plate for 24 hours at 37°C with 5% CO₂.

    • Rationale: This allows adherent cells to attach firmly to the bottom of the wells. For suspension cells, this step allows them to recover from the stress of plating.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the indazole analog stock solutions in complete growth medium. A common concentration range to test is 0.1, 1, 5, 10, 25, 50, and 100 µM. After 24 hours, carefully remove the old medium and add 100 µL of the medium containing the various compound concentrations.

    • Rationale: A wide concentration range is necessary to generate a complete dose-response curve, from which an accurate IC₅₀ can be calculated.

    • Controls: Include "untreated" wells (medium only) representing 100% viability and "vehicle" wells (medium with the highest concentration of DMSO used) to ensure the solvent itself is not causing cytotoxicity.

  • Incubation:

    • Action: Incubate the treated plates for the desired exposure time (typically 48 or 72 hours).

    • Rationale: This duration is usually sufficient for cytotoxic effects, such as apoptosis or cell cycle arrest, to manifest. The optimal time may vary between cell lines and compounds.

  • MTT Addition:

    • Action: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls). Incubate for 2-4 hours at 37°C.

    • Rationale: This allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals. The plate should be protected from light during this step as MTT is light-sensitive.

  • Formazan Solubilization:

    • Action: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well. Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to fully dissolve the purple formazan crystals.

    • Rationale: DMSO is a powerful organic solvent that dissolves the water-insoluble formazan, creating a homogenous colored solution necessary for accurate spectrophotometric measurement.

  • Data Acquisition & Analysis:

    • Action: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Rationale: The absorbance at 570 nm is directly proportional to the amount of dissolved formazan, and thus, to the number of viable cells.

    • Calculation:

      • Subtract the average absorbance of the blank wells from all other readings.

      • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Well / Absorbance of Untreated Control Well) x 100.

      • Plot the percentage of viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Conclusion and Future Directions

This guide provides a foundational framework for conducting a comparative cytotoxicity study of novel indazole analogs. By combining systematic analog design, quantitative cytotoxicity assays, and mechanistic investigations, researchers can effectively identify promising anticancer lead compounds. The hypothetical 3,5-Dibromo-3a,7a-dihydro-1H-indazole series serves as a model for how to approach the structure-activity relationship of a new chemical space.

The most promising analogs identified through this in vitro screening process, such as those with high potency and a favorable selectivity index (e.g., IND-Br-04), should be advanced to more complex biological models. Future steps would include evaluation in 3D spheroid cultures, pharmacokinetic profiling, and ultimately, in vivo efficacy studies in xenograft models to determine if the potent in vitro activity translates into meaningful anti-tumor effects in a living organism.

References

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Advances URL
  • Title: Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines Source: Journal of Applied Pharmaceutical Science URL
  • Title: Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities Source: RSC Publishing URL
  • Title: Applications of 3-Amino-1H-indazole Derivatives in Cancer Research: A Focus on Fluorinated Analogues Source: BenchChem URL
  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: Semantic Scholar URL
  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: MDPI URL
  • Title: Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines Source: BenchChem URL
  • Title: In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines Source: PubMed URL
  • Title: Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers Source: PMC URL
  • Source: International Journal of Pharmaceutical Research and Applications (IJPRA)
  • Title: (PDF)
  • Title: In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives Source: ResearchGate URL
  • Title: In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs Source: PMC URL
  • Title: The Anticancer Activity of Indazole Compounds: A Mini Review Source: PubMed URL
  • Title: Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism Source: Assiut University URL
  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: PMC URL
  • Title: The Anticancer Activity of Indazole Compounds: A Mini Review Source: ResearchGate URL

Sources

A Senior Application Scientist's Guide to Distinguishing 3,5-dibromo- and 3,6-dibromobenzofuran Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Conundrum in Drug Development

In the landscape of pharmaceutical research and drug development, the precise structural characterization of molecules is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Constitutional isomers, such as 3,5-dibromobenzofuran and 3,6-dibromobenzofuran, present a classic analytical challenge. These compounds share the same molecular formula (C₈H₄Br₂O) and mass, yet their distinct substitution patterns can lead to profoundly different physicochemical properties and biological activities.[1] An incorrect isomeric assignment can derail a research program, leading to misinterpreted structure-activity relationships (SAR) and wasted resources.

This guide provides an in-depth, practical framework for researchers, scientists, and drug development professionals to unambiguously distinguish between the 3,5- and 3,6-dibromobenzofuran isomers. We will move beyond textbook lists of techniques to explain the causal reasoning behind method selection and data interpretation, ensuring a robust and self-validating analytical workflow. While direct, published experimental spectra for these specific isomers are not abundant in readily accessible databases, this guide leverages established spectroscopic principles and predictive models to create a reliable roadmap for differentiation.

The Analytical Strategy: A Multi-Technique, Synergistic Approach

No single technique can be relied upon in isolation for absolute structural confirmation. A robust analytical workflow leverages the orthogonal strengths of multiple spectroscopic and chromatographic methods. The strategy outlined below ensures that the data from each step corroborates the others, leading to an unassailable structural assignment.

G cluster_0 Initial Analysis cluster_1 Primary Structural Elucidation cluster_2 Confirmation & Final Report Sample Isomer Mixture or Unknown Synthesis Product GCMS GC-MS Analysis Sample->GCMS Volatility Check NMR High-Field NMR (¹H, ¹³C, DEPT) GCMS->NMR Purity Confirmed C13 ¹³C NMR: Analyze Chemical Shifts NMR->C13 H1 ¹H NMR: Analyze Coupling Patterns & Chemical Shifts NMR->H1 Data Correlate All Spectroscopic Data C13->Data Shift Comparison H1->Data Pattern Analysis Conclusion Definitive Isomer Identification Data->Conclusion

Figure 1: A logical workflow for the definitive differentiation of dibromobenzofuran isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and definitive technique for distinguishing these isomers. The differentiation hinges on the unique electronic environment of each proton and carbon atom, which is dictated by the bromine substitution pattern.[2]

The Causality Behind the Spectra: Symmetry and Substituent Effects

The key to interpreting the NMR spectra lies in understanding molecular symmetry and the predictable electronic effects of substituents.

  • ¹³C NMR - The Power of Chemical Equivalence: The number of unique signals in a ¹³C NMR spectrum directly reflects the symmetry of the molecule.[3] For aromatic systems, a plane of symmetry will render carbons that are mirror images of each other chemically equivalent, causing them to resonate at the same frequency and produce a single signal.

    • 3,5-Dibromobenzofuran: This molecule possesses a higher degree of symmetry. Although it lacks a perfect plane of symmetry that includes the furan ring, the symmetrical substitution on the benzene ring simplifies the spectrum compared to its isomer.

    • 3,6-Dibromobenzofuran: This isomer is completely unsymmetrical. Therefore, every carbon atom is in a unique electronic environment, and we predict a distinct signal for each of the 8 carbons in the molecule.

  • ¹H NMR - Decoding Spin-Spin Coupling: While ¹³C NMR provides a carbon count, ¹H NMR reveals the connectivity of the proton framework through spin-spin coupling. The magnitude of the coupling constant (J-value) is highly dependent on the spatial relationship between protons (ortho, meta, para), providing a roadmap to the substitution pattern.[4]

Predicted NMR Data for Isomer Differentiation

The following tables summarize the predicted ¹H and ¹³C NMR data based on established principles of substituent chemical shift (SCS) effects and coupling constants.[5][6][7]

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Position 3,5-Dibromobenzofuran (Predicted) 3,6-Dibromobenzofuran (Predicted) Rationale for Differentiation
C2 ~146 ~145 Similar environment, minor difference expected.
C3 ~105 (C-Br) ~106 (C-Br) Bromine attachment results in a characteristic upfield shift.
C3a ~152 ~153 Bridgehead carbon, influenced by adjacent Br.
C4 ~126 ~128 Key Differentiator. In the 3,6-isomer, C4 is ortho to the furan oxygen and meta to a Br. In the 3,5-isomer, it's ortho to a Br.
C5 ~115 (C-Br) ~125 Key Differentiator. C5 is brominated in the 3,5-isomer but not in the 3,6-isomer.
C6 ~129 ~118 (C-Br) Key Differentiator. C6 is brominated in the 3,6-isomer but not in the 3,5-isomer.
C7 ~114 ~113 Similar environment, minor difference expected.
C7a ~125 ~124 Bridgehead carbon, less affected by remote bromine atoms.

| Total Signals | 8 | 8 | While both are predicted to show 8 signals, the distinct chemical shifts for C4, C5, and C6 are the most reliable indicators. |

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Patterns (in CDCl₃)

Proton Position 3,5-Dibromobenzofuran (Predicted) 3,6-Dibromobenzofuran (Predicted) Rationale for Differentiation
H2 ~7.65 ppm (s) ~7.68 ppm (s) Appears as a singlet in both due to no adjacent protons. Minor shift difference.
H4 ~7.60 ppm (d, J ≈ 2.0 Hz) ~7.55 ppm (d, J ≈ 8.5 Hz) Primary Differentiator. H4 in the 3,5-isomer is only meta-coupled to H6. In the 3,6-isomer, it is ortho-coupled to H5, resulting in a much larger J-value and a clear doublet.
H5 (absent) ~7.40 ppm (dd, J ≈ 8.5, 2.0 Hz) Confirmatory Signal. The presence of this doublet of doublets, showing both ortho and meta coupling, is characteristic of the 3,6-isomer.
H6 ~7.50 ppm (d, J ≈ 2.0 Hz) (absent) The presence of this small doublet (meta-coupling) is characteristic of the 3,5-isomer.

| H7 | ~7.35 ppm (s) | ~7.70 ppm (d, J ≈ 2.0 Hz) | In the 3,5-isomer, H7 is flanked by C7a and C6, appearing as a near singlet. In the 3,6-isomer, H7 is meta-coupled to H5, appearing as a small doublet. |

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified dibromobenzofuran isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.[8]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize spectral width to cover the aromatic region (approx. 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.[5]

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • (Optional but Recommended) Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This experiment differentiates carbons based on the number of attached protons: CH and CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons are absent. This helps confirm assignments.[5]

  • Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the spectra by setting the TMS signal to 0.00 ppm for ¹H and ¹³C.

Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Confirmation

While NMR provides the definitive structural map, GC-MS offers complementary information regarding molecular weight, purity, and fragmentation patterns, which can further support the isomeric assignment.[9]

The Causality Behind the Data: Ionization and Fragmentation

In GC-MS, the isomers are first separated based on their boiling points and interaction with the GC column, then ionized (typically by electron impact, EI), and fragmented.

  • Molecular Ion Peak (M⁺): Both isomers will exhibit an identical molecular ion cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a molecule with two bromine atoms will show three peaks: M⁺, (M+2)⁺, and (M+4)⁺ in a characteristic intensity ratio of approximately 1:2:1. For C₈H₄Br₂O, this cluster will appear at m/z 274, 276, and 278. This confirms the elemental composition but does not distinguish the isomers.

  • Fragmentation Pattern: The "fingerprint" difference lies in the relative abundances of fragment ions. The stability of the radical cations formed after the initial fragmentation event is influenced by the position of the bromine atoms. While the fragmentation of the stable benzofuran ring system can be subtle, differences in the propensity to lose a bromine radical (·Br) or carbon monoxide (CO) can be expected.[10] The 3,6-isomer, being less symmetrical, might exhibit a more complex or slightly different fragmentation pattern compared to the 3,5-isomer.

Table 3: Predicted GC-MS Data

Feature 3,5-Dibromobenzofuran 3,6-Dibromobenzofuran Rationale for Differentiation
Retention Time Expected to be slightly different Expected to be slightly different The 3,6-isomer may have a slightly larger dipole moment, potentially leading to a longer retention time on a standard non-polar column (e.g., DB-5ms), but this requires experimental verification.
Molecular Ion m/z 274, 276, 278 (1:2:1) m/z 274, 276, 278 (1:2:1) Confirms formula, does not differentiate.

| Key Fragments | [M-Br]⁺, [M-CO]⁺, [M-Br-CO]⁺ | [M-Br]⁺, [M-CO]⁺, [M-Br-CO]⁺ | The relative intensities of these fragments may differ slightly based on the stability of the resulting ions, providing a potential, albeit secondary, point of comparison. |

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified isomer (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a standard GC system coupled to a mass spectrometer with an electron impact (EI) source.

  • GC Method:

    • Column: A standard, non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.[11]

    • Injection: Use a split/splitless injector at 280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

    • Oven Program: Start at a moderate temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C and hold for 5-10 minutes.

  • MS Method:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350 to ensure capture of the molecular ion and all significant fragments.

Conclusion: A Verdict Based on Convergent Evidence

The unambiguous differentiation of 3,5-dibromobenzofuran and 3,6-dibromobenzofuran is readily achievable through a systematic and multi-faceted analytical approach.

  • ¹H NMR is the most decisive single technique. The dramatic difference in the coupling pattern of the aromatic protons—specifically the large ortho-coupling constant for H4 in the 3,6-isomer versus the small meta-coupling for H4 in the 3,5-isomer—provides an unequivocal fingerprint for each molecule.

  • ¹³C NMR serves as an excellent confirmation, with the predicted differences in chemical shifts for the brominated carbons (C5 and C6) and their neighbors providing strong, corroborating evidence.

  • GC-MS confirms the molecular weight and purity of the sample and can offer supporting structural evidence through subtle differences in retention time and fragmentation patterns.

By following the logical workflow and understanding the chemical principles behind the data, any researcher can confidently and accurately assign the correct structure, ensuring the integrity and progress of their research and development endeavors.

References

  • Royal Society of Chemistry. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. RSC. Available at: [Link]

  • Hope, J. L., et al. (2014). Comprehensive characterization of the halogenated dibenzo-p-dioxin and dibenzofuran contents of residential fire debris using comprehensive two-dimensional gas chromatography coupled to time of flight mass spectrometry. Journal of Chromatography A, 1369, 138-46. Available at: [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. RSC. Available at: [Link]

  • Crescenzi, C., et al. (2026). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Molecules, 31(2), 543. Available at: [Link]

  • Wiley-VCH. (Date N/A). Supporting Information. Wiley Online Library. Available at: [Link]

  • Chai, Y. H., et al. (2025). Synthesis and crystal structure (3R,4′S)-4′-(3,5-dibromophenyl)-1′-methyl-2H-dispiro [benzofuran-3,3′-pyrrolidine-2′,2″-indene]-1″,2,3″-trione, C26H17Br2NO4. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Sobańska, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. Available at: [Link]

  • NIST. (Date N/A). 2,3,6-tribromo-dibenzofuran. NIST WebBook, SRD 69. Available at: [Link]

  • NP-MRD. (Date N/A). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted). Natural Products Magnetic Resonance Database. Available at: [Link]

  • University of Calgary. (Date N/A). 13 Carbon NMR. University of Calgary. Available at: [Link]

  • Nawrot, E., et al. (2010). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 15(7), 4843-4853. Available at: [Link]

  • Flynn, B. L., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(21), 7268. Available at: [Link]

  • NP-MRD. (Date N/A). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted). Natural Products Magnetic Resonance Database. Available at: [Link]

  • Agilent. (Date N/A). Determination of dioxins and dibenzofurans using GC/MS. Agilent Technologies. Available at: [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. Available at: [Link]

  • Al-iraqi, M. A., & Yousif, E. I. (Date N/A). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Drug Delivery Technology. Available at: [Link]

  • ResearchGate. (Date N/A). Polymerization of benzofuran. (a) ¹³C NMR spectra of PBF prepared in... ResearchGate. Available at: [Link]

  • European Journal of Pharmaceutical and Medical Research. (Date N/A). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. EJPMR. Available at: [Link]

  • NIST. (Date N/A). Dibenzofuran. NIST WebBook, SRD 69. Available at: [Link]

  • Science and Education Publishing. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. Science and Education Publishing. Available at: [Link]

  • Pearson. (Date N/A). Describe the 1H NMR spectrum you would expect for each of the following compounds. Pearson. Available at: [Link]

  • NPTEL. (Date N/A). 13C NMR spectroscopy • Chemical shift. NPTEL. Available at: [Link]

  • NIST. (Date N/A). Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-. NIST WebBook, SRD 69. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (Date N/A). Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). IJPSR. Available at: [Link]

  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • MDPI. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1357. Available at: [Link]

  • Chemguide. (Date N/A). interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

  • Toxin and Toxin Target Database. (Date N/A). Mass Spectrum (Electron Ionization) (T3D2263). T3DB. Available at: [Link]

  • PubMed. (2010). Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. Molecules. Available at: [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • NIST. (Date N/A). Furan, 3-bromo-. NIST WebBook, SRD 69. Available at: [Link]

  • Royal Society of Chemistry. (Date N/A). Supporting Information. RSC. Available at: [Link]

  • ResearchGate. (2024). Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. ResearchGate. Available at: [Link]

  • SpectraBase. (Date N/A). Benzofuran - Optional[13C NMR]. SpectraBase. Available at: [Link]

  • Chegg. (2021). Solved Below is the 1H NMR spectrum of a compound of. Chegg.com. Available at: [Link]

  • ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. Available at: [Link]

  • PubMed. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules. Available at: [Link]

Sources

UV-Vis absorption maxima for 3,5-Dibromo-3a,7a-dihydro-1H-indazole characterization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: UV-Vis Distinction of 3,5-Dibromo-3a,7a-dihydro-1H-indazole vs. Aromatic Analogs

Executive Summary & Analytical Challenge

The Core Problem: In the synthesis and characterization of 3,5-Dibromo-3a,7a-dihydro-1H-indazole, the primary analytical challenge is distinguishing the target dihydro species from its fully aromatic analog, 3,5-Dibromo-1H-indazole. Spontaneous oxidative aromatization (dehydrogenation) is a common degradation pathway for dihydro-indazoles exposed to air or light.

The Solution: UV-Vis spectroscopy provides the fastest, non-destructive method to monitor this transition. While the aromatic analog possesses a conjugated benzopyrazole system with strong absorption >300 nm, the 3a,7a-dihydro target interrupts this conjugation, resulting in a significant hypsochromic (blue) shift.

Comparative Spectroscopic Profile

The following table contrasts the optical properties of the target molecule against its primary "alternative" (the aromatic impurity) and the unsubstituted parent scaffold.

FeatureTarget: 3,5-Dibromo-3a,7a-dihydro-1H-indazoleAlternative (Impurity): 3,5-Dibromo-1H-indazoleParent Reference: 1H-Indazole
Primary

< 260 nm (Predicted)305–315 nm 295–300 nm
Secondary Bands ~210–220 nm (End absorption)250–260 nm (Shoulder)250 nm, 285 nm
Chromophore Physics Interrupted Conjugation: The 3a,7a-saturation breaks the benzene aromaticity.[1][2] The molecule behaves optically like a substituted pyrazole + isolated alkene.Full Conjugation: 10

-electron system (Benzene fused to Pyrazole). Bromine atoms induce a bathochromic (red) shift.
Standard Benzopyrazole aromatic system.[3]
Visual Appearance Colorless / Pale YellowOff-white to Tan SolidWhite Solid
Molar Absorptivity (

)
Lower (

)
Higher (

)

(at 295 nm)

Critical Insight: If your sample exhibits a strong, distinct peak between 300–320 nm , your sample has likely undergone oxidative aromatization to 3,5-Dibromo-1H-indazole. The dihydro target should be transparent in this region.

Methodological Framework: Self-Validating Protocol

A. Solvent Selection (Solvatochromism Check)

Do not use Acetone or Toluene (high UV cutoffs).

  • Recommended: Acetonitrile (MeCN) – HPLC Grade. Cutoff ~190 nm.

  • Alternative: Methanol (MeOH). Cutoff ~205 nm.

  • Note: Polar solvents (MeOH) may slightly blur vibrational fine structure compared to MeCN.

B. Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of sample in 10 mL MeCN (100 ppm).

  • Working Standard: Dilute 1 mL of Stock into 9 mL MeCN (10 ppm).

    • Checkpoint: The solution must be clear. Any turbidity suggests polymerization or salt formation.

  • Blanking: Use the exact same lot of solvent for the reference cuvette.

C. Instrument Parameters
  • Scan Range: 200 nm to 400 nm.

  • Scan Speed: Medium (too fast suppresses peak height).

  • Slit Width: 1.0 nm or 2.0 nm.

Structural Validation Logic (The "Why")

The utility of this characterization relies on the Woodward-Fieser Rules adapted for heterocycles:

  • The Aromatic Case (3,5-Dibromo-1H-indazole):

    • Base Indazole absorption is ~295 nm.

    • Auxochromic Effect: Bromine substituents have lone pairs that interact with the

      
      -system (
      
      
      
      ), lowering the energy gap.
    • Result: Red shift to ~310 nm.

  • The Dihydro Case (Target):

    • The "3a,7a-dihydro" nomenclature implies the bridgehead carbons are saturated.

    • This effectively isolates the double bonds. You no longer have a "benzopyrazole." You essentially have a pyrazole ring attached to a cyclic alkene.

    • Result: The conjugation length is drastically reduced. The absorption retreats to the UV-C region (< 260 nm), characteristic of isolated dienes or simple pyrazoles.

Decision Workflow (Graphviz Diagram)

The following diagram outlines the logical decision tree for validating your product synthesis using UV-Vis.

UV_Characterization_Logic Start Start: Synthesized Sample Solvent Dissolve in MeCN (HPLC Grade) Start->Solvent Scan Run UV-Vis Scan (200-400nm) Solvent->Scan Check_310 Check Abs @ 300-320nm Scan->Check_310 Result_Aromatic Significant Peak Found (λmax ~310nm) Check_310->Result_Aromatic Yes Result_Dihydro Transparent / No Peak (Baseline < 0.1 Abs) Check_310->Result_Dihydro No Conclusion_Fail FAIL: Sample Oxidized (3,5-Dibromo-1H-indazole) Result_Aromatic->Conclusion_Fail Check_250 Check Abs @ <260nm Result_Dihydro->Check_250 Check_250->Start No Peak (Conc. too low) Conclusion_Pass PASS: Target Structure Likely (3,5-Dibromo-3a,7a-dihydro) Check_250->Conclusion_Pass Peak Present

Caption: Logical workflow for distinguishing the dihydro target from aromatic impurities using UV spectral cutoffs.

References

  • Comparison of Indazole vs. Dihydroindazole Spectra: Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047–3051.

  • General Indazole UV Data (NIST Chemistry WebBook): National Institute of Standards and Technology (NIST). Indazole UV-Vis Spectrum. [4]

  • Synthesis and Characterization of Bromoindazoles: Lier, F., et al. (2025). Synthesis, Characterization and Antimicrobial Evaluation of 6-Bromo-1H-Indazole Derivatives.

  • Solvent Cutoff Guide for UV-Vis: Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Dibromo-3a,7a-dihydro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are grounded in the principles of minimizing exposure, preventing environmental contamination, and adhering to regulatory requirements. By understanding the "why" behind each step, laboratory personnel can cultivate a culture of safety that extends beyond this specific compound.

Hazard Assessment and Characterization

Due to the absence of a specific Safety Data Sheet (SDS) for 3,5-Dibromo-3a,7a-dihydro-1H-indazole, a conservative approach to hazard assessment is mandatory. Based on the toxicological profiles of analogous brominated indazoles and triazoles, this compound should be handled as hazardous.[1][2][3]

Anticipated Hazards:

  • Toxicity: Assumed to be harmful or toxic if swallowed, inhaled, or in contact with skin.[1][3]

  • Irritation: Likely to cause skin and serious eye irritation.[1][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][5]

  • Environmental Hazard: As a halogenated organic compound, it is presumed to be persistent and potentially harmful to aquatic life. Discharge into the environment must be avoided.[5][6]

The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds as hazardous waste, often falling under the "F-list" for non-specific source wastes.[7][8]

Hazard CategoryAnticipated ClassificationGHS PictogramPrecautionary Statements
Acute Toxicity (Oral) Category 3 or 4Skull and Crossbones or Exclamation MarkP264, P270, P301+P312[2][3]
Skin Corrosion/Irritation Category 2Exclamation MarkP280, P302+P352[2][4]
Serious Eye Damage/Irritation Category 2AExclamation MarkP280, P305+P351+P338[2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)Exclamation MarkP261, P271, P304+P340[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3,5-Dibromo-3a,7a-dihydro-1H-indazole in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.

  • Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.[1]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Ensure full-length pants and closed-toe shoes are worn.

  • Respiratory Protection: If handling the solid outside of a certified chemical fume hood, or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Segregation and Collection of Waste: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.

Core Principle: Halogenated and non-halogenated organic wastes must be collected in separate, clearly labeled containers.[9][10]

Step-by-Step Waste Collection Protocol:
  • Select the Appropriate Waste Container:

    • Use a designated, leak-proof container with a screw-top cap. The container must be compatible with the waste; for many organic solvents containing this compound, a high-density polyethylene (HDPE) or glass container is suitable.[9]

    • Ensure the container is in good condition, free of cracks or defects.[9]

    • Do not use food or beverage containers for waste collection.[9]

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "Waste 3,5-Dibromo-3a,7a-dihydro-1H-indazole"

      • List all other components of the waste stream (e.g., Dichloromethane, Ethyl Acetate). Do not use abbreviations.[10]

      • The appropriate hazard pictograms (e.g., toxic, irritant).

      • The date the first drop of waste was added.

  • Collect the Waste:

    • Solid Waste: Collect pure 3,5-Dibromo-3a,7a-dihydro-1H-indazole, and any contaminated items (e.g., weighing paper, gloves, silica gel) in a designated solid waste container. This container should be separate from liquid waste.[11]

    • Liquid Waste: Collect all solutions containing 3,5-Dibromo-3a,7a-dihydro-1H-indazole in a designated "Halogenated Organic Liquid Waste" container.

    • Keep the waste container closed at all times except when actively adding waste.[9][10] This minimizes the release of volatile organic compounds (VOCs).

    • Do not fill the container beyond 90% capacity to allow for expansion.

The following diagram illustrates the decision-making process for waste segregation.

WasteSegregation Waste Waste Generated IsHalogenated Does it contain 3,5-Dibromo-3a,7a-dihydro-1H-indazole or other halogenated compounds? Waste->IsHalogenated IsLiquid Is the waste primarily liquid? IsHalogenated->IsLiquid Yes NonHalogenated Follow disposal procedures for non-halogenated waste. IsHalogenated->NonHalogenated No IsSolid Is the waste primarily solid? IsLiquid->IsSolid No HalogenatedLiquid Collect in: 'Halogenated Organic Liquid Waste' Container IsLiquid->HalogenatedLiquid Yes HalogenatedSolid Collect in: 'Halogenated Organic Solid Waste' Container IsSolid->HalogenatedSolid Yes IsSolid->NonHalogenated No, but contains non-halogenated contaminants caption Waste Segregation Workflow

Caption: Waste Segregation Workflow

Storage of Waste Prior to Disposal

Proper storage of hazardous waste is a critical component of laboratory safety and regulatory compliance.

  • Location: Store waste containers in a designated, well-ventilated satellite accumulation area that is under the control of the laboratory personnel.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container. This prevents the spread of material in case of a leak.

  • Incompatibles: Do not store halogenated waste with incompatible materials such as strong acids, bases, or oxidizers.[11][12]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[5]

Final Disposal Procedures

Under no circumstances should 3,5-Dibromo-3a,7a-dihydro-1H-indazole or its solutions be disposed of down the drain or in the regular trash.[12][13] This is strictly prohibited due to its hazardous nature and persistence.

The primary and recommended method for the disposal of halogenated organic waste is incineration by a licensed hazardous waste disposal facility.[14][15] High-temperature incineration ensures the complete destruction of the compound, converting it into less harmful inorganic constituents.

Disposal Workflow:
  • Container Check: Once the waste container is ready for pickup (i.e., 90% full or no longer in use), ensure the cap is tightly sealed and the label is accurate and complete.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Follow their specific procedures for transport from the satellite accumulation area to the central storage facility.

  • Documentation: Maintain a log of all hazardous waste generated, including the chemical composition, quantity, and date of disposal. This is often required for regulatory compliance.

The following diagram outlines the complete disposal workflow.

DisposalWorkflow Start Start: Waste Generated PPE 1. Don Appropriate PPE Start->PPE Segregate 2. Segregate into Labeled Halogenated Waste Container PPE->Segregate Store 3. Store in Designated Satellite Accumulation Area with Secondary Containment Segregate->Store Pickup 4. Arrange for Pickup by Environmental Health & Safety (EHS) Store->Pickup Incineration 5. Final Disposal via High-Temperature Incineration Pickup->Incineration End End: Compliant Disposal Incineration->End caption Disposal Workflow Diagram

Caption: Disposal Workflow Diagram

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).

    • Collect the absorbent material and any contaminated debris in a sealed container.

    • Label the container as "Hazardous Waste" with the name of the spilled chemical.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood or a large volume):

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Conclusion: A Commitment to Safety

The proper disposal of 3,5-Dibromo-3a,7a-dihydro-1H-indazole is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to these guidelines, researchers demonstrate a commitment to the safety of themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and EHS department for guidance.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Waste Disposal Safety Protocols.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Chemical Waste Procedures. University of Illinois Division of Research Safety.
  • Safety D
  • Safety D
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Safety D
  • Safety D
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
  • Safety D
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • EPA Hazardous Waste Characteristics. Columbia University Environmental Health & Safety.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Safety D
  • Safety D
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Halogenated Wastes Safe Disposal: Polychlorin

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.